Product packaging for Arachidyl laurate(Cat. No.:CAS No. 36617-18-2)

Arachidyl laurate

Cat. No.: B1598217
CAS No.: 36617-18-2
M. Wt: 480.8 g/mol
InChI Key: GTUGKPSGIYCKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arachidyl laurate is a useful research compound. Its molecular formula is C32H64O2 and its molecular weight is 480.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H64O2 B1598217 Arachidyl laurate CAS No. 36617-18-2

Properties

IUPAC Name

icosyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-31-34-32(33)30-28-26-24-22-12-10-8-6-4-2/h3-31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUGKPSGIYCKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404730
Record name Arachidyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36617-18-2
Record name Arachidyl laureate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036617182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arachidyl laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARACHIDYL LAUREATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8ECE8WM2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl laurate, a saturated wax ester, is the product of the formal condensation of lauric acid and arachidyl alcohol. While specific applications in drug delivery are not extensively documented in publicly available literature, its physicochemical properties—namely its lipophilicity and stability—suggest potential as an excipient in various pharmaceutical formulations. This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, detailed hypothetical experimental protocols for its synthesis and analysis, and a prospective look at its potential applications in drug development.

Synonyms and Chemical Identifiers

This compound is known by several alternative names in scientific literature and commercial databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

  • Icosyl dodecanoate[1]

  • Eicosyl dodecanoate[1][2]

  • Arachidyl dodecanoate[1]

  • Dodecanoic acid, eicosyl ester[1]

  • Lauric acid, arachidyl ester

  • n-Eicosyl n-dodecanoate

Chemical Identifiers:

  • CAS Number: 36617-18-2

  • Molecular Formula: C₃₂H₆₄O₂

  • InChI Key: GTUGKPSGIYCKEQ-UHFFFAOYSA-N

  • PubChem CID: 4599241

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, stability testing, and quality control.

PropertyValueSource
Molecular Weight 480.85 g/mol
Appearance Solid
Boiling Point 507 °C at 760 mmHg
Density 0.858 g/cm³
Flash Point 269.7 °C
logP 11.49
Storage Temperature Room temperature or -20°C
Purity (typical) >99%

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for the synthesis of similar long-chain wax esters.

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes the synthesis of this compound from lauric acid and arachidyl alcohol using an acid catalyst.

Materials:

  • Lauric acid (dodecanoic acid)

  • Arachidyl alcohol (1-eicosanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1.0 equivalent), arachidyl alcohol (1.2 equivalents), and toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.02 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

The crude product can be purified by silica gel column chromatography.

Procedure:

  • Column Preparation: Pack a chromatography column with silica gel in a non-polar solvent such as hexane.

  • Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield pure this compound.

Analysis and Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD): To determine the purity of the final product.

Applications in Drug Development (Prospective)

Currently, there is a lack of specific data on the application of this compound in pharmaceutical drug delivery systems. However, based on the properties of similar wax esters, several potential applications can be envisioned.

  • Excipient in Topical Formulations: Its lipophilic nature and solid-state at room temperature make it a potential structuring agent, emollient, or viscosity modifier in creams, ointments, and lotions.

  • Component of Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs): this compound could serve as a solid lipid matrix for the encapsulation of poorly water-soluble drugs, potentially enhancing their stability and controlling their release.

  • Coating Agent: It could be investigated as a coating material for tablets or pellets to provide a moisture barrier or to achieve modified-release profiles.

Experimental Workflow and Signaling Pathway Diagrams

As there is no established signaling pathway directly involving this compound, a hypothetical experimental workflow to investigate its potential as a drug delivery excipient is presented below. This workflow focuses on the formulation and characterization of this compound-based nanoparticles.

Experimental Workflow for Formulation and Characterization

G cluster_0 Formulation cluster_1 Characterization cluster_2 Biological Evaluation A Drug & this compound B Melt Emulsification A->B C Homogenization B->C D Cooling & Solidification C->D E Particle Size & Zeta Potential D->E F Entrapment Efficiency D->F G In Vitro Drug Release D->G H Stability Studies D->H I Cell Viability Assays G->I J Cellular Uptake Studies I->J G cluster_0 Drug Delivery & Release cluster_1 Cellular Signaling Cascade A This compound Nanoparticle (Drug Encapsulated) B Cell Membrane Interaction A->B C Drug Release B->C D Drug Binds to Receptor C->D E Signal Transduction D->E F Activation of Downstream Effectors E->F G Cellular Response (e.g., Apoptosis, Proliferation) F->G

References

Physical and chemical properties of eicosyl dodecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of eicosyl dodecanoate, also known as behenyl laurate. The information is compiled to support professionals in the fields of chemistry, materials science, and drug development in understanding and utilizing this long-chain wax ester.

Core Physicochemical Properties

Eicosyl dodecanoate (CAS No: 42231-82-3) is the ester formed from the esterification of dodecanoic acid (lauric acid) and eicosanol (arachidyl alcohol).[1] It is a saturated wax ester with long alkyl chains, contributing to its lipophilic nature.[2][3] At room temperature, it exists as a white solid.[3]

PropertyValueReference
Molecular Formula C32H64O2[1]
Molecular Weight 480.8 g/mol
Boiling Point 507°C at 760 mmHg
Density 0.858 g/cm³
LogP (Octanol-Water Partition Coefficient) 11.49
Polar Surface Area (PSA) 26.30 Ų
Refractive Index 1.456
Flash Point 269.7°C
Vapor Pressure 2.12E-10 mmHg at 25°C

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR - A triplet around 4.0 ppm corresponding to the protons on the carbon adjacent to the ester oxygen (-O-CH₂-).- A triplet around 2.2 ppm for the protons on the carbon alpha to the carbonyl group (-CH₂-C=O).- A triplet at approximately 0.9 ppm for the terminal methyl groups of both the fatty acid and fatty alcohol chains.
¹³C NMR - A peak around 174 ppm for the carbonyl carbon (C=O) of the ester.- A signal at approximately 64 ppm for the carbon of the -O-CH₂- group.- Multiple peaks in the 20-35 ppm range for the methylene carbons of the long alkyl chains.- A peak around 14 ppm for the terminal methyl carbons.
Infrared (IR) Spectroscopy - A strong absorption band around 1740 cm⁻¹ due to the C=O stretching vibration of the ester group.- Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chains.- A C-O stretching band in the 1150-1250 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of eicosyl dodecanoate (480.8 m/z).

Experimental Protocols

Synthesis of Eicosyl Dodecanoate via Lipase-Catalyzed Esterification

The synthesis of eicosyl dodecanoate is commonly achieved through the esterification of dodecanoic acid and eicosanol. Enzymatic synthesis using lipase is a preferred method due to its high selectivity and mild reaction conditions, which minimizes the formation of byproducts.

Materials:

  • Dodecanoic acid (Lauric acid)

  • Eicosanol (Arachidyl alcohol)

  • Immobilized lipase (e.g., from Candida antarctica)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (for water removal)

Procedure:

  • Reactant Preparation: Dodecanoic acid and eicosanol are dissolved in an anhydrous organic solvent in a reaction vessel. A typical molar ratio of fatty acid to alcohol is 1:1 to 1:1.2.

  • Enzyme Addition: The immobilized lipase is added to the reactant mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrate weight.

  • Reaction Conditions: The mixture is incubated at a controlled temperature, generally between 40°C and 60°C, with constant stirring. To drive the equilibrium towards ester formation, the water produced during the reaction is removed. This can be achieved by performing the reaction under a vacuum or by adding molecular sieves to the reaction medium.

  • Monitoring the Reaction: The progress of the esterification can be monitored by taking aliquots at different time intervals and analyzing the fatty acid content by titration with a standard alkali solution or by gas chromatography (GC).

  • Product Isolation and Purification: Once the reaction reaches the desired conversion, the enzyme is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Potential Applications and Biological Activity

Currently, there is limited publicly available information on the specific biological activity of eicosyl dodecanoate. Its constituent molecules, dodecanoic acid and eicosanol, offer some insights into its potential properties. Dodecanoic acid is known for its antimicrobial properties.

Due to its high lipophilicity and waxy nature, eicosyl dodecanoate is a candidate for various applications in the pharmaceutical and cosmetic industries:

  • Drug Delivery: It can be used in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Cosmetics and Personal Care: Its emollient and moisturizing properties make it suitable for use in skin creams, lotions, and other personal care products.

  • Food Industry: It has potential as a coating agent for fruits and other food products to prevent moisture loss and extend shelf life.

While no specific signaling pathways for eicosyl dodecanoate have been elucidated, it is hypothesized that, like other fatty acid derivatives, it could potentially modulate inflammatory pathways such as NF-κB and MAPK.

Safety and Toxicology

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification cluster_purification Purification Dodecanoic_Acid Dodecanoic Acid Reaction_Vessel Reaction Vessel (40-60°C, Stirring) Dodecanoic_Acid->Reaction_Vessel Eicosanol Eicosanol Eicosanol->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Completion Evaporation Solvent Evaporation Filtration->Evaporation Enzyme Removal Purification Column Chromatography/ Recrystallization Evaporation->Purification Crude Ester Product Eicosyl Dodecanoate Purification->Product

Caption: Workflow for the synthesis of eicosyl dodecanoate.

Hypothetical_Signaling_Pathway cluster_inflammatory_pathways Inflammatory Pathways cluster_cellular_response Cellular Response Eicosyl_Dodecanoate Eicosyl Dodecanoate Receptor Membrane Receptor (Hypothetical) Eicosyl_Dodecanoate->Receptor Interaction Cell_Membrane Cell Membrane Intracellular_Signaling Intracellular Signaling Cascade Receptor->Intracellular_Signaling Activation NFkB NF-κB Pathway Intracellular_Signaling->NFkB Inhibition? MAPK MAPK Pathway Intracellular_Signaling->MAPK Inhibition? Inflammatory_Mediators Modulation of Inflammatory Mediators NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators

Caption: Hypothetical anti-inflammatory mechanism.

References

An In-depth Technical Guide to the Solubility of Arachidyl Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arachidyl laurate, a wax ester composed of arachidyl alcohol and lauric acid, is a lipophilic substance with applications in various scientific fields, including pharmaceuticals and cosmetics. Its solubility in organic solvents is a critical parameter for formulation development, purification, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, detailed experimental protocols for quantitative determination, and insights into its role in drug delivery.

Core Principles of this compound Solubility

This compound (C32H64O2) is a long-chain saturated wax ester. Its molecular structure, characterized by a long, nonpolar hydrocarbon chain, dictates its solubility behavior. As a general principle, "like dissolves like," meaning nonpolar compounds are more soluble in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, being a nonpolar lipid, is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents such as water.

Factors that influence the solubility of this compound include:

  • Solvent Polarity: Nonpolar solvents are more effective at solvating the long hydrocarbon chain of this compound.

  • Temperature: The solubility of solids in liquids generally increases with temperature. Increased thermal energy helps to overcome the intermolecular forces in the solid crystal lattice.

  • Chain Length: Longer hydrocarbon chains in esters generally lead to lower solubility in polar solvents and may require more nonpolar solvents for effective dissolution.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, its solubility can be inferred from the general behavior of wax esters. The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.

SolventChemical ClassPolarityExpected Solubility of this compound
HexaneAlkaneNonpolarSoluble
TolueneAromatic HydrocarbonNonpolarSoluble
ChloroformHalogenated HydrocarbonNonpolarSoluble
Diethyl EtherEtherNonpolarSoluble
AcetoneKetonePolar aproticSparingly soluble to soluble
EthanolAlcoholPolar proticSparingly soluble
MethanolAlcoholPolar proticInsoluble to very slightly soluble
WaterPolar proticInsoluble

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at different temperatures.

Method: Isothermal Shake-Flask Method

This method involves saturating a solvent with the solute (this compound) at a constant temperature and then quantifying the amount of dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with an evaporative light scattering detector (HPLC-ELSD)

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound into several glass vials.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved. The mass of the remaining solid represents the amount of dissolved this compound.

    • Chromatographic Method: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a pre-validated GC-FID or HPLC-ELSD method against a calibration curve of known concentrations.

  • Data Calculation: Express the solubility as g/100 mL, mg/mL, or mole fraction.

dot

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_quantification Quantification A Weigh excess This compound B Add known volume of solvent A->B in vials C Agitate at constant temperature B->C D Allow solid to settle C->D after 24-48h E Withdraw and filter supernatant D->E F Gravimetric or Chromatographic Analysis E->F

Caption: Workflow for determining this compound solubility.

Role in Drug Development: Enhancing Bioavailability

Long-chain fatty acid esters like this compound are of significant interest in drug development, particularly for improving the oral bioavailability of poorly water-soluble drugs.[1][2] These lipids can be formulated into various drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

The mechanism by which these lipid-based formulations enhance drug absorption is multifaceted. Upon oral administration, the lipid matrix is digested by lipases in the gastrointestinal tract, leading to the formation of mixed micelles containing monoglycerides, fatty acids, and bile salts. The hydrophobic drug partitions into the core of these micelles, which then transport the drug to the intestinal wall for absorption. This process effectively bypasses the dissolution step, which is often the rate-limiting factor for the absorption of poorly soluble drugs.

dot

drug_delivery_pathway cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_absorption Absorption A Lipid-Based Formulation (e.g., containing this compound) + Hydrophobic Drug B Dispersion and Emulsification A->B C Lipolysis by Lipases B->C D Mixed Micelle Formation (Bile Salts, Lipids, Drug) C->D E Drug Transport to Intestinal Wall D->E F Absorption into Enterocytes E->F G Systemic Circulation F->G Enhanced Bioavailability

Caption: Lipid-enhanced drug delivery pathway.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not readily compiled in the existing literature, its qualitative solubility profile is well-understood based on its chemical structure. For researchers and formulation scientists requiring precise data, the isothermal shake-flask method provides a robust and reliable protocol. The role of long-chain esters like this compound in enhancing the oral bioavailability of hydrophobic drugs highlights their importance in modern pharmaceutical development, offering a promising strategy to overcome the challenges of poor drug solubility.

References

Thermal Properties of Arachidyl Laurate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl laurate (eicosyl dodecanoate) is a long-chain wax ester with potential applications in various scientific and industrial fields, including pharmaceuticals and material science. Its thermal behavior is a critical parameter for formulation development, processing, and stability assessment. This technical guide provides a comprehensive overview of the expected thermal properties of this compound, based on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from the analysis of similar long-chain, saturated wax esters to predict its thermal characteristics. Detailed, standardized experimental protocols for DSC and TGA are also presented to facilitate further empirical investigation.

Introduction

Wax esters, such as this compound, are esters of long-chain fatty acids and long-chain fatty alcohols.[1] Their physical and thermal properties are largely determined by their molecular weight and the length of their constituent alkyl chains.[2][3] Differential Scanning Calorimetry (DSC) is a key technique for characterizing the melting behavior and phase transitions of these materials, while Thermogravimetric Analysis (TGA) is essential for determining their thermal stability and decomposition profile.[4] This guide outlines the anticipated thermal properties of this compound and provides standardized methodologies for their experimental determination.

Predicted Thermal Properties of this compound

Differential Scanning Calorimetry (DSC) Data

The melting point of saturated wax esters demonstrates a clear correlation with their total carbon chain length. This compound (C32H64O2) is a 32-carbon wax ester. Saturated wax esters with carbon numbers ranging from 26 to 48 have been reported to melt in the range of 38 to 73°C. Based on this trend, the melting point of this compound is predicted to be in the upper end of this range.

Table 1: Predicted DSC Data for this compound

ParameterPredicted ValueJustification
Melting Point (T_m)~ 65 - 75 °CBased on the melting points of other long-chain saturated wax esters. The melting temperature increases with chain length.
Heat of Fusion (ΔH_f)> 150 J/gLong-chain esters and waxes typically exhibit high latent heats of fusion.
Thermogravimetric Analysis (TGA) Data

The thermal decomposition of esters at elevated temperatures generally proceeds through a multi-step process involving the cleavage of the ester linkage and subsequent breakdown of the resulting carboxylic acids and hydrocarbons. The decomposition is expected to occur at temperatures significantly higher than the melting point.

Table 2: Predicted TGA Data for this compound

ParameterPredicted BehaviorJustification
Onset of Decomposition (T_onset)> 200 °CAliphatic polyesters and long-chain esters generally exhibit thermal stability up to this temperature range.
Decomposition ProfileMulti-step mass lossThe initial step likely involves the cleavage of the ester bond, followed by the degradation of the resulting hydrocarbon chains at higher temperatures.
Final ResidueLow (< 5%)In an inert atmosphere, complete or near-complete decomposition is expected for a pure organic compound.

Experimental Protocols

To obtain precise data for this compound, the following standardized experimental protocols for DSC and TGA are recommended.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 3-5 mg of high-purity (>99%) this compound into a standard aluminum DSC pan. Hermetically seal the pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat from 25 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Hold at 100 °C for 5 minutes to ensure complete melting and erase thermal history.

    • Cool from 100 °C to 25 °C at a controlled rate of 10 °C/min.

    • Reheat from 25 °C to 100 °C at 10 °C/min.

  • Data Analysis: Determine the melting point (T_m) from the peak of the endotherm in the second heating scan. Calculate the heat of fusion (ΔH_f) by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of high-purity (>99%) this compound into a ceramic or platinum TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (T_onset) and the temperatures at different percentage mass losses. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC and TGA.

G cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_report Data Interpretation & Reporting Sample This compound (>99% Purity) DSC_Protocol Weigh 3-5 mg Seal in Al pan Sample->DSC_Protocol TGA_Protocol Weigh 5-10 mg in ceramic/Pt pan Sample->TGA_Protocol DSC_Run Heat-Cool-Heat Cycle (10 °C/min, N2) DSC_Protocol->DSC_Run DSC_Data Melting Point (Tm) Heat of Fusion (ΔHf) DSC_Run->DSC_Data Report Technical Guide (Tables & Analysis) DSC_Data->Report TGA_Run Heat to 600 °C (10 °C/min, N2) TGA_Protocol->TGA_Run TGA_Data Decomposition Profile (T_onset, % Mass Loss) TGA_Run->TGA_Data TGA_Data->Report

Caption: Experimental workflow for thermal analysis of this compound.

Conclusion

While direct experimental data for the thermal properties of this compound remains to be published, a strong predictive understanding can be derived from the analysis of similar long-chain wax esters. The melting point is anticipated to be in the range of 65-75 °C, with a significant heat of fusion. Thermally, it is expected to be stable up to approximately 200 °C, after which it will undergo a multi-step decomposition. The provided experimental protocols offer a standardized approach for the precise determination of these crucial thermal parameters, which are vital for the effective utilization of this compound in research and development.

References

Arachidyl Laurate: A Comprehensive Technical Guide for its Use as a Wax Ester Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl laurate (eicosyl dodecanoate) is a saturated wax ester composed of arachidic acid (a C20 saturated fatty acid) and lauryl alcohol (a C12 saturated fatty alcohol). Its well-defined chemical structure and high purity make it an excellent reference standard for the qualitative and quantitative analysis of wax esters in various matrices, including biological samples, cosmetics, and food products. This technical guide provides an in-depth overview of the properties, synthesis, and analytical applications of this compound, complete with detailed experimental protocols and workflow diagrams.

Physicochemical Properties of this compound

This compound is a white, waxy solid at room temperature.[1][2] Its physical and chemical characteristics are crucial for its use as a reference standard, influencing storage conditions, solvent selection, and analytical behavior. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name Icosyl dodecanoate[2][3]
Synonyms Arachidyl dodecanoate, Eicosyl dodecanoate[3]
CAS Number 36617-18-2
Molecular Formula C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol
Appearance Solid
Purity >99%
Boiling Point 507°C at 760 mmHg
Flash Point 269.7°C
Density 0.858 g/cm³
Storage Temperature Room temperature or -20°C for long-term storage

Synthesis of this compound

This compound can be synthesized through the direct esterification of lauryl alcohol and arachidic acid, a process known as Fischer esterification. This reaction is typically catalyzed by a strong acid and driven to completion by the removal of water.

Experimental Protocol: Fischer Esterification of Lauryl Alcohol and Arachidic Acid

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Lauryl alcohol (1-dodecanol)

  • Arachidic acid (eicosanoic acid)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalyst)

  • Hexane

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine arachidic acid (1.0 eq), lauryl alcohol (1.2 eq), and toluene (approximately 2 mL per gram of arachidic acid).

  • Catalyst Addition: With stirring, add p-toluenesulfonic acid (0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with hexane.

    • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography on silica gel.

Diagram 1: Synthesis of this compound via Fischer Esterification

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Arachidic Acid Arachidic Acid Reflux with Dean-Stark Trap Reflux with Dean-Stark Trap Arachidic Acid->Reflux with Dean-Stark Trap Lauryl Alcohol Lauryl Alcohol Lauryl Alcohol->Reflux with Dean-Stark Trap p-Toluenesulfonic Acid (Catalyst) p-Toluenesulfonic Acid (Catalyst) p-Toluenesulfonic Acid (Catalyst)->Reflux with Dean-Stark Trap Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Reflux with Dean-Stark Trap Cooling Cooling Reflux with Dean-Stark Trap->Cooling Dilution with Hexane Dilution with Hexane Cooling->Dilution with Hexane Washing (NaHCO3, H2O, Brine) Washing (NaHCO3, H2O, Brine) Dilution with Hexane->Washing (NaHCO3, H2O, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (NaHCO3, H2O, Brine)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Recrystallization/Chromatography Recrystallization/Chromatography Solvent Removal->Recrystallization/Chromatography This compound (Pure) This compound (Pure) Recrystallization/Chromatography->this compound (Pure)

Caption: Workflow for the synthesis of this compound.

Analytical Applications

This compound is primarily used as a reference standard in chromatographic techniques for the identification and quantification of wax esters. High-temperature gas chromatography-mass spectrometry (HTGC-MS) is a particularly powerful method for analyzing these high molecular weight, low volatility compounds.

Experimental Protocol: Analysis of Wax Esters by HTGC-MS using this compound as a Standard

This protocol provides a methodology for the analysis of wax esters in a sample matrix, using this compound for calibration and as an internal standard.

Materials:

  • This compound standard

  • Sample containing wax esters

  • Hexane, toluene, or ethanol (GC grade)

  • High-temperature GC-MS system

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in hexane, toluene, or ethanol at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing wax esters in a suitable solvent (hexane, toluene, or ethanol) to a final concentration within the calibration range (e.g., 0.1–1.0 mg/mL).

    • If this compound is to be used as an internal standard, a known amount should be added to the sample prior to any extraction or clean-up steps.

  • HTGC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: 7010B Triple Quadrupole GC/MS or equivalent.

    • Column: DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).

    • Injector Temperature: 390°C.

    • Detector Temperature: 390°C.

    • Oven Temperature Program:

      • Initial temperature: 120°C.

      • Ramp 1: 15°C/min to 240°C.

      • Ramp 2: 8°C/min to 390°C.

      • Hold at 390°C for 6 minutes.

    • Injection Volume: 1 µL (split injection, e.g., 1/5 split ratio).

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50–920.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

    • Quantify the wax esters in the sample by comparing their peak areas to the calibration curve. If an internal standard method is used, calculate the response factor of each analyte relative to this compound.

Diagram 2: HTGC-MS Analytical Workflow

G HTGC-MS Workflow for Wax Ester Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Sample Preparation Sample Dissolution (with Internal Standard if applicable) HTGC-MS Analysis High-Temperature GC Separation MS Detection Sample Preparation->HTGC-MS Analysis Data Acquisition Chromatogram & Mass Spectra HTGC-MS Analysis->Data Acquisition Standard Preparation This compound Calibration Standards Standard Preparation->HTGC-MS Analysis Data Processing Peak Integration & Calibration Curve Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Analytical workflow for wax ester quantification.

Relevance in Biological Systems: Wax Ester Metabolism

Wax esters are not only commercially important but also play significant roles in biological systems, serving as energy stores and protective barriers. Understanding the metabolic pathways of wax esters is crucial in various research fields, including drug development targeting lipid metabolism.

In mammals, wax ester biosynthesis is a two-step process that occurs in the endoplasmic reticulum. Fatty acids are first reduced to fatty alcohols, which are then esterified with a fatty acyl-CoA to form a wax ester.

Diagram 3: Mammalian Wax Ester Biosynthesis Pathway

G Mammalian Wax Ester Biosynthesis Fatty Acyl-CoA Fatty Acyl-CoA Fatty Alcohol Fatty Alcohol Fatty Acyl-CoA->Fatty Alcohol Fatty Acyl-CoA Reductase (FAR) Wax Ester Wax Ester Fatty Acyl-CoA->Wax Ester Fatty Alcohol->Wax Ester Wax Synthase (WS)

Caption: Simplified mammalian wax ester biosynthesis.

Conclusion

This compound is an invaluable tool for researchers and scientists working with wax esters. Its well-characterized properties and commercial availability in high purity make it an ideal reference standard for method development, validation, and routine analysis. The detailed protocols and workflows provided in this guide offer a solid foundation for the accurate and reliable synthesis and analytical application of this compound.

References

Arachidyl Laurate in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl laurate, a wax ester composed of arachidyl alcohol and lauric acid, is a saturated fatty acid ester. While its direct and specific roles in biological systems are not extensively documented in publicly available research, this technical guide aims to provide a comprehensive overview of its physicochemical properties and potential biological significance. By examining the broader context of long-chain fatty acid esters, we can infer potential metabolic pathways and signaling roles for this compound. This document summarizes key data, outlines potential experimental approaches, and presents hypothetical signaling pathways to stimulate further research into this molecule.

Physicochemical Properties of this compound

A thorough understanding of this compound's chemical and physical characteristics is fundamental to postulating its behavior in a biological milieu. The following table summarizes key quantitative data available for this molecule.

PropertyValueReference
Molecular Formula C32H64O2[1][2][3][4][5]
Molecular Weight 480.85 g/mol
CAS Number 36617-18-2
Appearance Solid
Density 0.858 g/cm³
Boiling Point 507°C at 760 mmHg
Flash Point 269.7°C
LogP (Octanol-Water Partition Coefficient) 11.49 - 15.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 30
Purity (Commercial) >99%
Storage Temperature Room temperature or -20°C

Note: The high LogP value indicates that this compound is highly lipophilic, suggesting it would readily partition into lipid membranes and associate with hydrophobic environments within biological systems.

Potential Biological Roles and Metabolism

Direct evidence for the biological activity of this compound is currently scarce in scientific literature. However, based on the known metabolism of other long-chain fatty acid esters, we can propose a hypothetical metabolic pathway and potential signaling functions.

Long-chain fatty acids and their derivatives are crucial cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. Long-chain fatty acyl-CoA esters, in particular, have been shown to act as allosteric regulators of enzymes involved in energy metabolism, such as AMP-activated protein kinase (AMPK).

It is plausible that this compound, following cellular uptake, could be hydrolyzed by esterases or lipases into its constituent molecules: arachidyl alcohol (a 20-carbon fatty alcohol) and lauric acid (a 12-carbon saturated fatty acid). Lauric acid is known to be a substrate for protein acylation and can be metabolized via β-oxidation. The resulting lauroyl-CoA could then potentially modulate cellular signaling pathways.

Hypothetical Signaling Pathway Involving this compound Metabolites

The following diagram illustrates a potential mechanism by which a metabolite of this compound, lauroyl-CoA, could influence cellular energy metabolism through the activation of AMPK.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Arachidyl Laurate_ext This compound Arachidyl Laurate_int This compound Arachidyl Laurate_ext->Arachidyl Laurate_int Cellular Uptake Hydrolysis Esterase / Lipase Arachidyl Laurate_int->Hydrolysis Arachidyl Alcohol Arachidyl Alcohol Hydrolysis->Arachidyl Alcohol Lauric Acid Lauric Acid Hydrolysis->Lauric Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Lauric Acid->Acyl_CoA_Synthetase Lauroyl_CoA Lauroyl-CoA Acyl_CoA_Synthetase->Lauroyl_CoA AMPK AMPK Lauroyl_CoA->AMPK Allosteric Activation pAMPK pAMPK (Active) AMPK->pAMPK Metabolic_Regulation Downstream Metabolic Regulation (e.g., Inhibition of ACC, Fatty Acid Oxidation) pAMPK->Metabolic_Regulation

Hypothetical metabolic fate and signaling of this compound.

Experimental Protocols

To investigate the biological effects of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols that can be adapted for this purpose.

In Vitro Hydrolysis Assay

This experiment aims to determine if this compound can be hydrolyzed by cellular enzymes.

Workflow:

Start Start Prepare_Lysate Prepare cell lysate (e.g., from hepatocytes) Start->Prepare_Lysate Incubate Incubate lysate with This compound Prepare_Lysate->Incubate Time_Points Collect samples at various time points Incubate->Time_Points Extraction Perform lipid extraction Time_Points->Extraction Analysis Analyze by GC-MS or LC-MS for arachidyl alcohol and lauric acid Extraction->Analysis End End Analysis->End

Workflow for in vitro hydrolysis of this compound.

Methodology:

  • Cell Lysate Preparation: Homogenize cultured cells (e.g., HepG2 hepatocytes) in a suitable lysis buffer to release intracellular enzymes.

  • Incubation: Incubate the cell lysate with a known concentration of this compound at 37°C.

  • Time-Course Sampling: Collect aliquots of the reaction mixture at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Lipid Extraction: Stop the reaction and extract lipids using a method such as the Folch or Bligh-Dyer procedure.

  • Quantification: Analyze the lipid extracts by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the appearance of arachidyl alcohol and lauric acid, and the disappearance of this compound.

Cell-Based AMPK Activation Assay

This protocol is designed to assess whether this compound or its metabolites can activate AMPK in a cellular context.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., C2C12 myotubes or primary hepatocytes) in appropriate culture media.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration. Include positive (e.g., AICAR) and negative (vehicle) controls.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blot analysis using primary antibodies specific for phosphorylated AMPK (pAMPK) and total AMPK.

  • Densitometry: Quantify the band intensities to determine the ratio of pAMPK to total AMPK as a measure of AMPK activation.

Synthesis of this compound

This compound for research purposes can be synthesized through the esterification of lauric acid and arachidyl alcohol.

Logical Relationship for Synthesis:

Lauric_Acid Lauric Acid Esterification Esterification Lauric_Acid->Esterification Arachidyl_Alcohol Arachidyl Alcohol Arachidyl_Alcohol->Esterification Catalyst Acid Catalyst Catalyst->Esterification Arachidyl_Laurate This compound Esterification->Arachidyl_Laurate Water Water Esterification->Water

Synthesis of this compound via esterification.

A common method involves the Fischer esterification, where lauric acid and arachidyl alcohol are refluxed in the presence of an acid catalyst. Alternatively, enzymatic synthesis using lipases offers a milder and more specific approach.

Toxicology and Safety

While specific toxicological data for this compound is limited, information on similar long-chain fatty acid esters and its constituent parts can provide some insight. Generally, simple alkyl esters of fatty acids have low acute toxicity. A safety assessment of various glyceryl monoesters, which are structurally related, found them to be safe for use in cosmetics. Lauryl laurate, a similar wax ester, is considered non-toxic and has a low risk of irritation or sensitization. Given its composition of naturally occurring fatty acid and fatty alcohol, significant toxicity of this compound is not anticipated under normal physiological conditions. However, comprehensive toxicological studies would be required for any potential therapeutic application.

Conclusion and Future Directions

This compound remains a relatively uncharacterized molecule within biological systems. This guide has synthesized the available physicochemical data and, by drawing parallels with the broader class of long-chain fatty acid esters, has proposed potential metabolic and signaling roles. The provided experimental frameworks offer a starting point for researchers to investigate the hydrolysis, cellular uptake, and bioactivity of this compound. Future research should focus on confirming its metabolic fate in various cell types and exploring its potential to modulate key signaling pathways, such as the AMPK pathway, which could have implications for metabolic diseases. Further investigation into its presence and concentration in different tissues will also be crucial to understanding its physiological relevance.

References

An In-depth Technical Guide to the Esterification of Lauric Acid and Arachidyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of arachidyl laurate through the esterification of lauric acid and arachidyl alcohol. The document details the chemical and physical properties of the resulting wax ester, outlines both chemical and enzymatic synthesis methodologies, and provides protocols for purification and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the synthesis and characterization of long-chain fatty acid esters.

Introduction to this compound

This compound (eicosyl dodecanoate) is a wax ester formed from the condensation of lauric acid, a saturated medium-chain fatty acid (C12:0), and arachidyl alcohol, a saturated long-chain fatty alcohol (C20:0)[1][2][3]. Wax esters are a diverse class of neutral lipids with significant roles in various biological systems and have wide-ranging applications in cosmetics, food, and pharmaceutical industries[4][5]. The synthesis of specific wax esters like this compound is of interest for creating reference standards for analytical purposes and for investigating their unique physicochemical properties for various applications.

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of lauric acid, arachidyl alcohol, and their resulting ester, this compound, is presented in Table 1.

Table 1: Physicochemical Properties of Lauric Acid, Arachidyl Alcohol, and this compound

PropertyLauric AcidArachidyl AlcoholThis compound
Systematic Name Dodecanoic acidEicosan-1-olIcosyl dodecanoate
CAS Number 143-07-7629-96-936617-18-2
Molecular Formula C12H24O2C20H42OC32H64O2
Molecular Weight 200.32 g/mol 298.56 g/mol 480.85 g/mol
Appearance White, powdery solidWhite waxy solidSolid
Melting Point 43.8 °C64-66 °CNot available
Boiling Point 297.9 °C220 °C at 3 mmHg507 °C at 760 mmHg
Density 1.007 g/cm³ (24 °C)0.824 g/cm³0.858 g/cm³
Solubility Soluble in alcohols, diethyl etherSoluble in ethanol, ether, benzeneNot available

Synthesis of this compound

The esterification of lauric acid with arachidyl alcohol can be achieved through both chemical and enzymatic methods. The general reaction is a condensation reaction where a molecule of water is eliminated.

Chemical Synthesis: Fischer Esterification

The Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Fischer_Esterification cluster_reactants Reactants cluster_products Products lauric_acid Lauric Acid (C12H24O2) catalyst + H+ Catalyst (e.g., H2SO4) lauric_acid->catalyst arachidyl_alcohol Arachidyl Alcohol (C20H42O) arachidyl_alcohol->catalyst arachidyl_laurate This compound (C32H64O2) water Water (H2O) catalyst->arachidyl_laurate catalyst->water heat Heat

Caption: Fischer Esterification of Lauric Acid and Arachidyl Alcohol.

This protocol is adapted from general procedures for Fischer esterification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine lauric acid (1 equivalent) and arachidyl alcohol (1-1.5 equivalents).

  • Solvent Addition: Add a suitable solvent such as toluene or hexane to dissolve the reactants. The choice of solvent can influence the reaction rate.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) (e.g., 1-2 mol% relative to the lauric acid).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Purification:

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel, eluting with a non-polar solvent system like hexane/ethyl acetate.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic esterification using lipases offers a milder and more selective alternative to chemical synthesis, often proceeding under solvent-free conditions. Immobilized lipases, such as those from Candida antarctica (Novozym 435), are commonly used due to their stability and reusability.

Enzymatic_Esterification_Workflow cluster_workflow Lipase-Catalyzed Esterification Workflow Reactants 1. Combine Reactants Lauric Acid & Arachidyl Alcohol Enzyme 2. Add Immobilized Lipase Reactants->Enzyme Incubation 3. Incubate with Agitation (e.g., 40-60°C) Enzyme->Incubation Monitoring 4. Monitor Conversion (TLC, GC) Incubation->Monitoring Filtration 5. Separate Lipase (Filtration) Monitoring->Filtration Purification 6. Purify Product (Solvent Extraction, Chromatography) Filtration->Purification Product This compound Purification->Product

Caption: General workflow for lipase-catalyzed esterification.

This protocol is based on methodologies for the lipase-catalyzed synthesis of wax esters.

  • Reactant Preparation: In a temperature-controlled reaction vessel, melt lauric acid and arachidyl alcohol (e.g., at a 1:1 molar ratio).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the total reactants).

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature (e.g., 40-60°C) with continuous stirring or shaking. The reaction is often performed under solvent-free conditions. Water removal, for instance by conducting the reaction in an open system or under vacuum, can drive the equilibrium towards ester formation.

  • Reaction Monitoring: Monitor the conversion of lauric acid by taking aliquots at regular intervals and analyzing them by GC or by determining the remaining acid content via titration.

  • Enzyme Recovery: Once the desired conversion is achieved (typically >95%), the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • Product Purification: The product mixture can be purified to remove any unreacted starting materials. Unreacted fatty acids can be removed by washing with a dilute alkaline solution (e.g., sodium carbonate solution), and unreacted fatty alcohols can be removed by washing with a solvent like ethanol in which the wax ester has low solubility.

Analytical Characterization of this compound

The purity and structure of the synthesized this compound should be confirmed using appropriate analytical techniques.

Table 2: Analytical Methods for Wax Ester Characterization

TechniquePurposeSample PreparationExpected Results for this compound
Thin-Layer Chromatography (TLC) Reaction monitoring and purity assessmentDissolve sample in hexane or toluene. Spot on a silica gel plate. Develop with a non-polar mobile phase (e.g., hexane/diethyl ether 94:6 v/v).A single spot with a high Rf value (e.g., ~0.64).
Gas Chromatography-Mass Spectrometry (GC-MS) Purity determination and structural confirmationDissolve sample in a suitable solvent (e.g., hexane, toluene) at a concentration of 0.1–1.0 mg/mL. Use a high-temperature capillary column.A single peak at a specific retention time. The mass spectrum will show a molecular ion peak (M+) and characteristic fragment ions, including one corresponding to the protonated lauric acid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationDissolve the purified ester in a deuterated solvent (e.g., CDCl3).1H NMR will show characteristic signals for the ester linkage and the long alkyl chains. 13C NMR will show a characteristic signal for the carbonyl carbon of the ester and distinct signals for the carbons in the lauric acid and arachidyl alcohol moieties.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationAnalyze as a thin film or KBr pellet.A strong C=O stretching band for the ester group (~1740 cm⁻¹), and C-O stretching bands. Absence of a broad O-H band from the carboxylic acid and alcohol reactants.

This protocol is a compilation of typical conditions for the GC-MS analysis of long-chain wax esters.

  • Sample Preparation: Dissolve the purified this compound in hexane or toluene to a final concentration of approximately 0.1-1.0 mg/mL.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 390°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 120°C

      • Ramp 1: Increase to 240°C at 15°C/min

      • Ramp 2: Increase to 390°C at 8°C/min and hold for 6 minutes.

    • Injection Volume: 1 µL with a split ratio (e.g., 1/5).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 250°C

    • Transfer Line Temperature: 325-390°C

    • Mass Scan Range: m/z 50–1000

Conclusion

The esterification of lauric acid and arachidyl alcohol to produce this compound can be effectively achieved through both acid-catalyzed and lipase-catalyzed methods. Enzymatic synthesis presents a more environmentally friendly approach with milder reaction conditions. The choice of method will depend on factors such as desired purity, scale of reaction, and cost considerations. Proper purification and thorough analytical characterization using techniques like GC-MS and NMR are crucial to ensure the identity and purity of the final product. This guide provides the fundamental protocols and data necessary for the successful synthesis and analysis of this compound for research and development purposes.

References

The Natural Occurrence of Arachidyl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl laurate, a wax ester composed of arachidyl alcohol (eicosanol) and lauric acid (dodecanoic acid), is a naturally occurring lipid found in various plant and animal waxes. While its presence is documented, specific quantitative data on its concentration in natural sources are limited and can vary significantly depending on the species, geographical origin, and processing methods. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, details the methodologies for its isolation and characterization, and explores its potential biological significance based on the activities of its constituent molecules and related long-chain esters. Due to the scarcity of direct research on this compound's specific signaling pathways, a hypothetical pathway is proposed based on the known roles of similar lipid molecules in cellular processes.

Introduction

Wax esters are a class of neutral lipids that serve diverse functions in nature, from energy storage to providing protective coatings. This compound (C32H64O2), with its long-chain saturated fatty acid and alcohol components, exhibits properties typical of a wax, such as water repellency and a high melting point. Its natural occurrence is primarily within complex mixtures of other lipids in plant and animal waxes. Understanding the natural distribution and concentration of this compound is crucial for its potential applications in pharmaceuticals, cosmetics, and as a biochemical tool.

Natural Occurrence of this compound

This compound has been identified as a component of several well-known natural waxes, including jojoba oil, carnauba wax, and beeswax. However, its concentration is often not explicitly quantified or can be highly variable.

Plant Sources
  • Jojoba Oil (Simmondsia chinensis) : Jojoba oil is unique among vegetable oils as it is predominantly composed of wax esters. While the major wax esters in jojoba oil are composed of C20 and C22 fatty acids and alcohols, the presence of lauric acid (C12:0) and therefore this compound is not always reported and appears to be variety-dependent. For instance, one study of Egyptian jojoba oil indicated the absence of lauric acid, which would preclude the presence of this compound in that sample[1][2]. This highlights the importance of source validation when investigating its natural occurrence.

Animal Sources
  • Beeswax (Apis mellifera) : Beeswax is another complex lipid mixture produced by honeybees. It contains a significant proportion of wax esters. The composition of beeswax can vary depending on the bee species and their diet. While the major fatty acids and alcohols in beeswax are typically longer than C12 and C20 respectively, the presence of lauric acid and arachidyl alcohol in trace amounts is possible, which would lead to the formation of this compound. However, detailed lipidomic analyses of beeswax have not specifically quantified this particular wax ester[3][4].

Table 1: Reported Presence of this compound Precursors in Natural Waxes

Natural SourceLauric Acid (C12:0) PresenceArachidyl Alcohol (C20:0) PresenceNotes
Jojoba Oil (Simmondsia chinensis)Variable / Absent in some varieties[1]PresentThe presence of this compound is dependent on the specific chemotype of the plant.
Carnauba Wax (Copernicia prunifera)Reported as a minor componentReported as a minor componentSpecific quantification of this compound is lacking.
Beeswax (Apis mellifera)Reported as a minor componentReported as a minor componentConcentration is likely to be very low and variable.

Biosynthesis of this compound

The biosynthesis of wax esters like this compound in organisms involves a two-step enzymatic pathway.

  • Fatty Acyl-CoA Reduction : A long-chain fatty acyl-CoA, in this case, lauroyl-CoA (from lauric acid), is reduced to its corresponding fatty alcohol, lauryl alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR). Similarly, arachidoyl-CoA is reduced to arachidyl alcohol.

  • Esterification : A wax synthase (WS) enzyme then catalyzes the esterification of a fatty alcohol with a fatty acyl-CoA. In the case of this compound, arachidyl alcohol is esterified with lauroyl-CoA.

Wax Ester Biosynthesis Lauric Acid Lauric Acid Lauroyl-CoA Lauroyl-CoA Lauric Acid->Lauroyl-CoA Acyl-CoA Synthetase This compound This compound Lauroyl-CoA->this compound Arachidic Acid Arachidic Acid Arachidoyl-CoA Arachidoyl-CoA Arachidic Acid->Arachidoyl-CoA Acyl-CoA Synthetase Arachidyl Alcohol Arachidyl Alcohol Arachidoyl-CoA->Arachidyl Alcohol Fatty Acyl-CoA Reductase (FAR) Arachidyl Alcohol->this compound Wax Synthase (WS)

Biosynthesis of this compound.

Experimental Protocols

The isolation and characterization of this compound from natural sources involve several analytical techniques.

Extraction of Lipids

A general protocol for the extraction of total lipids from a plant or animal matrix:

  • Sample Preparation : The biological material (e.g., seeds, wax shavings) is dried and ground to a fine powder.

  • Solvent Extraction : The powdered sample is subjected to solvent extraction, typically using a Soxhlet apparatus with a nonpolar solvent like hexane or a mixture of chloroform and methanol (2:1, v/v).

  • Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

Isolation of Wax Esters
  • Column Chromatography : The crude lipid extract is fractionated using column chromatography on silica gel.

  • Elution : A nonpolar solvent such as hexane is used to elute hydrocarbons, followed by a solvent of slightly higher polarity, like a mixture of hexane and diethyl ether (e.g., 98:2, v/v), to elute the wax esters.

  • Fraction Collection and Analysis : Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing wax esters.

Characterization and Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS) : The isolated wax ester fraction is analyzed by high-temperature GC-MS for identification and quantification.

    • Sample Preparation : The wax ester sample is dissolved in a suitable solvent (e.g., hexane). An internal standard is added for quantification.

    • GC Conditions : A high-temperature capillary column is used with a temperature program that allows for the elution of high-molecular-weight wax esters.

    • MS Analysis : Mass spectra are acquired to identify the molecular ions and fragmentation patterns characteristic of this compound. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Workflow cluster_extraction Lipid Extraction cluster_isolation Isolation cluster_analysis Analysis Sample Preparation Sample Preparation Solvent Extraction Solvent Extraction Sample Preparation->Solvent Extraction Crude Lipid Extract Crude Lipid Extract Solvent Extraction->Crude Lipid Extract Column Chromatography Column Chromatography Crude Lipid Extract->Column Chromatography Wax Ester Fraction Wax Ester Fraction Column Chromatography->Wax Ester Fraction GC-MS Analysis GC-MS Analysis Wax Ester Fraction->GC-MS Analysis Identification & Quantification Identification & Quantification GC-MS Analysis->Identification & Quantification

Workflow for this compound analysis.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are currently lacking in the scientific literature. However, insights can be drawn from the known activities of its constituent molecules and other long-chain fatty acid esters.

Inferred Biological Activity
  • Lauric Acid : Dodecanoic acid is known to possess antimicrobial and anti-inflammatory properties.

  • Long-Chain Esters : Many long-chain esters are used in topical formulations for their emollient and skin barrier-enhancing properties. They can help to reduce transepidermal water loss and maintain skin hydration.

Hypothetical Signaling Pathway Involvement

Long-chain fatty acyl-CoA esters, the precursors to wax esters, are recognized as signaling molecules that can modulate the activity of various enzymes and transcription factors. It is plausible that this compound or its metabolic products could influence cellular signaling. For instance, fatty acids and their derivatives have been shown to modulate inflammatory pathways such as the NF-κB and MAPK pathways.

Below is a hypothetical signaling pathway illustrating how a long-chain fatty acid ester might exert anti-inflammatory effects.

Hypothetical Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK Cascade MAPK Cascade TLR4->MAPK Cascade activates This compound This compound This compound->IKK inhibits? This compound->MAPK Cascade inhibits? IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active NF-κB_active NF-κB->NF-κB_active translocates to AP-1 AP-1 MAPK Cascade->AP-1 activates Inflammatory Genes Inflammatory Genes NF-κB_active->Inflammatory Genes activates transcription of AP-1->Inflammatory Genes activates transcription of

Hypothetical anti-inflammatory pathway.

Conclusion

This compound is a naturally occurring wax ester found in some plant and animal waxes. While its presence is known, there is a significant gap in the literature regarding its specific quantitative distribution in these sources. The methodologies for its extraction, isolation, and characterization are well-established for wax esters in general. Direct research into the biological activities and signaling pathways of this compound is needed. However, based on the known properties of its constituent fatty acid and alcohol, as well as other long-chain esters, it may possess beneficial properties for skin barrier function and potentially modulate inflammatory responses. Further research is warranted to fully elucidate the natural occurrence and biological significance of this molecule.

References

Arachidyl Laurate: A Comprehensive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl laurate, the ester of arachidyl alcohol and lauric acid, is a wax-like substance utilized in the cosmetics and personal care industry as a skin-conditioning agent and emollient. As with any chemical compound intended for topical application, a thorough understanding of its safety and toxicity profile is paramount for formulators, researchers, and regulatory professionals. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, drawing upon the principle of read-across from structurally similar compounds as employed by authoritative bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel. Due to a lack of specific toxicological studies on this compound, its safety assessment relies on data from other alkyl esters, particularly other laurate esters.

Toxicological Data Summary

The safety of this compound has been primarily established through grouping and read-across from other alkyl esters. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, as a class, are safe for use in cosmetics when formulated to be non-irritating and non-sensitizing. The following tables summarize the quantitative data from studies on various laurate esters and other representative alkyl esters that underpin the safety assessment of this compound.

Table 1: Acute Oral Toxicity

Test SubstanceSpeciesRouteLD50Reference
Ethyl LaurateRatOral> 5 g/kgCIR Safety Assessment
Myristyl LaurateRatOral> 2 g/kgCIR Safety Assessment

Table 2: Dermal Irritation/Corrosion

Test SubstanceSpeciesConcentrationObservation PeriodResults (Primary Irritation Index)Reference
Lauryl LaurateRabbit100%72 hours0.83 (Slightly irritating)CIR Safety Assessment
Isopropyl LaurateRabbit100%72 hours2.5 (Mildly irritating)CIR Safety Assessment
Methyl LaurateHuman2.0% in petrolatum48 hoursNon-irritatingCIR Safety Assessment

Table 3: Ocular Irritation

Test SubstanceSpeciesConcentrationObservation PeriodResultsReference
Ethyl LaurateRabbit100%72 hoursMinimally irritatingCIR Safety Assessment
Butyl LaurateRabbit100%72 hoursMildly irritatingCIR Safety Assessment

Table 4: Skin Sensitization

Test SubstanceAssaySpeciesConcentrationResultsReference
Lauryl LaurateHRIPTHuman4.0% in petrolatumNot a sensitizerCIR Safety Assessment
Methyl LaurateLLNAMouse50%Not a sensitizerCIR Safety Assessment

Table 5: Genotoxicity

Test SubstanceAssayTest SystemMetabolic ActivationConcentrationResultsReference
Ethyl LaurateAmes TestS. typhimuriumWith & WithoutUp to 5000 µ g/plate Non-mutagenicCIR Safety Assessment
Alkyl EstersVariousIn vitroWith & WithoutVariousGenerally non-genotoxicCIR Safety Assessment

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the safety assessment of alkyl esters.

Dermal Irritation/Corrosion: Draize Rabbit Test

This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

  • Test System: Healthy, young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk of each animal is clipped.

    • 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin.

    • The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

    • Following exposure, the dressing is removed, and the test site is gently cleansed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale. The Primary Irritation Index (PII) is calculated from these scores.

Ocular Irritation: Draize Rabbit Test

This method evaluates the potential of a substance to cause eye irritation or damage.

  • Test System: Healthy, adult albino rabbits.

  • Procedure:

    • A single dose of 0.1 mL of a liquid or 100 mg of a solid substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

    • The eyelids are held together for approximately one second to prevent loss of the material.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of any lesions is scored using a standardized system.

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the potential of a substance to induce allergic contact dermatitis in humans.

  • Test Population: A panel of human volunteers (typically 50-200 subjects).

  • Induction Phase:

    • A patch containing the test material at a non-irritating concentration is applied to the skin (e.g., the back or upper arm) of each subject.

    • The patch is worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period at the same application site.

  • Rest Period: A two-week period with no patch applications follows the induction phase.

  • Challenge Phase:

    • A challenge patch with the test material is applied to a new, previously untreated skin site.

    • The patch is removed after 24-48 hours.

  • Observation: The challenge site is evaluated for signs of an allergic reaction (erythema, edema, papules, vesicles) at 48 and 72 hours after application.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is widely used to detect the potential of a substance to cause gene mutations.

  • Test System: Histidine-dependent strains of Salmonella typhimurium bacteria.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver enzymes).

    • The mixture is plated on a minimal agar medium that lacks histidine.

  • Observation: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the logical framework for the safety assessment of this compound.

Dermal_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation & Scoring animal_prep Animal Preparation (Albino Rabbit, Clipped Fur) substance_prep Test Substance Application (0.5 mL or 0.5 g) animal_prep->substance_prep patching Cover with Gauze Patch (4-hour exposure) substance_prep->patching removal Patch Removal & Cleansing patching->removal scoring Score Erythema & Edema (1, 24, 48, 72 hrs) removal->scoring pii Calculate Primary Irritation Index (PII) scoring->pii

Dermal Irritation (Draize) Test Workflow.

Skin_Sensitization_HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_rest Rest Period (2 weeks) cluster_challenge Challenge Phase induction_patch Apply Patch with Test Material (9 applications) rest No Patch Application induction_patch->rest challenge_patch Apply Challenge Patch (New skin site) rest->challenge_patch observation Observe for Allergic Reaction (48 & 72 hrs) challenge_patch->observation result Conclusion: Sensitizer or Non-sensitizer observation->result

Skin Sensitization (HRIPT) Workflow.

Arachidyl_Laurate_Safety_Assessment_Logic A This compound (Target Ingredient) B Lack of Specific Toxicity Data A->B C Grouping Approach (Alkyl Esters) B->C D Read-Across from Structurally Similar Esters (e.g., other Laurate Esters) C->D E Safety Data on Analogs: - Skin Irritation - Eye Irritation - Sensitization - Genotoxicity D->E F Conclusion: Safe for Use in Cosmetics (when formulated to be non-irritating) E->F

Logical Framework for this compound Safety Assessment.

Conclusion

The safety of this compound for use in cosmetic and personal care products is well-supported by the comprehensive safety assessment of the broader alkyl esters group conducted by the Cosmetic Ingredient Review Expert Panel. While direct toxicological data on this compound is limited, the principle of read-across from structurally and functionally similar compounds, particularly other laurate esters, provides a robust basis for its safety evaluation. The available data indicate that this compound is not expected to be a significant skin or eye irritant at typical use concentrations, nor is it expected to be a skin sensitizer or have genotoxic potential. As with all cosmetic ingredients, formulators should ensure that the final product is non-irritating.

A Technical Guide to Research-Grade Arachidyl Laurate: Commercial Sources, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidyl laurate (eicosyl dodecanoate) is a saturated wax ester composed of arachidyl alcohol and lauric acid. In research and development, it primarily serves as a well-characterized chemical standard for the analysis of wax esters and other lipids. This technical guide provides an in-depth overview of the commercial sources for research-grade this compound, details adapted methodologies for its synthesis and purification, and outlines key analytical techniques for its characterization. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using process diagrams.

Commercial Sources of Research-Grade this compound

High-purity this compound is essential for accurate and reproducible research. Several chemical suppliers offer this compound in research-grade quality, typically with a purity of 99% or higher. When selecting a supplier, researchers should consider factors such as stated purity, availability of a Certificate of Analysis (CoA), packaging sizes, and shipping times.

Below is a summary of prominent commercial suppliers of research-grade this compound:

Supplier Product Name CAS Number Molecular Formula Molecular Weight Purity Notes
Sigma-Aldrich Arachidyl dodecanoate36617-18-2C32H64O2480.85 g/mol ≥99%Often used as a reference standard in wax ester analysis.[1]
Larodan This compound36617-18-2C32H64O2480.85 g/mol >99%Provides a downloadable Material Safety Data Sheet (MSDS).[2]
INDOFINE Chemical Company, Inc. This compound36617-18-2C32H64O2480.85 g/mol >99%Offers the product for pharmaceutical, agricultural, and life science industries.[3]
CD Biosynsis This compound36617-18-2C32H64O2480.85 g/mol >99%Marketed for synthetic biology research and development.[4]
American Custom Chemicals Corporation ARACHIDYL DODECANOATE36617-18-2C32H64O2480.85 g/mol 95.00%Note the lower purity compared to other suppliers.
MedchemExpress This compound36617-18-2C32H64O2480.85 g/mol A biochemical assay reagent.
Alfa Chemistry This compound36617-18-2C32H64O2480.85 g/mol 99%+States the synthesis process is skillful with high yield.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property Value Source
CAS Number 36617-18-2
Molecular Formula C32H64O2
Molecular Weight 480.85 g/mol
Appearance Solid
Boiling Point 507°C at 760 mmHg
Flash Point 269.7°C
Density 0.858 g/cm³
Storage Temperature -20°C

Synthesis and Purification of this compound

While commercially available, this compound can also be synthesized in the laboratory. The most common method is the esterification of arachidyl alcohol with lauric acid or its more reactive derivative, lauroyl chloride. Enzymatic synthesis offers a milder alternative. The following protocols are adapted from general procedures for wax ester synthesis.

Chemical Synthesis via Esterification

This protocol describes the synthesis of this compound from arachidyl alcohol and lauroyl chloride.

Materials and Reagents:

  • Arachidyl alcohol

  • Lauroyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve arachidyl alcohol (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Acylation: Slowly add lauroyl chloride (1.1 equivalents) dropwise to the stirred solution. Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product, this compound, will be less polar than the starting arachidyl alcohol.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure product.

G cluster_synthesis Chemical Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve Arachidyl Alcohol in Dichloromethane & Pyridine B 2. Cool to 0°C A->B C 3. Add Lauroyl Chloride B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Monitor by TLC D->E F 6. Quench with NaHCO3 E->F Reaction Complete G 7. Extract with Dichloromethane F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4 H->I J 10. Concentrate I->J K 11. Silica Gel Chromatography J->K L Pure this compound K->L G cluster_synthesis Enzymatic Synthesis Workflow cluster_purification Purification Workflow A 1. Combine Arachidyl Alcohol, Lauric Acid, and Solvent B 2. Add Immobilized Lipase and Molecular Sieves A->B C 3. Incubate at 40-60°C (24-72h) B->C D 4. Monitor by TLC/HPLC C->D E 5. Filter to Remove Enzyme D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Silica Gel Chromatography F->G H Pure this compound G->H G cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow A Dissolve this compound in appropriate solvent B Filter through 0.45 µm filter (for HPLC) A->B C Inject into GC-MS or HPLC A->C For GC-MS B->C D Separation based on physicochemical properties C->D E Detection by MS or ELSD D->E F Data Analysis: Identification and Quantification E->F

References

Arachidyl laurate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Arachidyl Laurate

Chemical Identification

This compound, also known as icosyl dodecanoate, is a wax ester.[1] It is the ester of arachidyl alcohol (1-eicosanol) and lauric acid (dodecanoic acid). Primarily utilized in research and the cosmetics industry, it serves as a reference compound in the analysis of wax esters.[2][3]

IdentifierValueReference
Chemical Name This compound[4]
IUPAC Name Icosyl dodecanoate[5]
CAS Number 36617-18-2
Molecular Formula C₃₂H₆₄O₂
Synonyms Eicosyl dodecanoate, Arachidyl dodecanoate, Lauric acid arachidyl ester

Physicochemical Properties

This compound is a solid at room temperature. Its properties are characterized by a high molecular weight and low volatility.

PropertyValueReference
Molecular Weight 480.85 g/mol
Appearance Solid
Boiling Point 507°C at 760 mmHg
Flash Point 269.7°C
Density 0.858 g/cm³
Vapor Pressure 2.12E-10 mmHg at 25°C
LogP (Octanol/Water Partition Coeff.) 11.49 - 15.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2

Hazard Identification and Safety

  • Eye Contact : May cause mild, reversible eye irritation. The component lauric acid can cause serious eye damage, warranting caution.

  • Skin Contact : Not expected to be a skin irritant. Contact with the molten substance may cause thermal burns.

  • Inhalation : Vapors and fumes from the molten material may cause respiratory irritation.

  • Ingestion : Not considered acutely toxic if ingested.

First Aid Measures

Standard first aid protocols should be followed in the event of exposure.

Exposure RouteFirst Aid ProtocolReference
Inhalation If respiratory symptoms develop from fumes of molten material, move the victim to fresh air. If symptoms persist, seek medical attention.
Skin Contact For contact with molten material, do not remove the solidified material. Flush or immerse the affected area in cold water. Seek medical attention.
Eye Contact Flush eyes immediately with large amounts of water for at least 15 minutes, holding eyelids open. Get immediate medical attention.
Ingestion If molten material is swallowed, seek immediate medical attention. Solid material is not acutely toxic.

Handling, Storage, and Disposal

Proper laboratory and industrial hygiene practices are essential for safe handling.

  • Handling : Use personal protective equipment (PPE), including safety glasses and gloves. When handling molten material, thermal protective equipment is necessary. Ensure adequate ventilation to avoid inhaling fumes.

  • Storage : Store in a cool, dry, well-ventilated area in tightly closed containers. Recommended storage temperatures can range from room temperature to -20°C for long-term preservation of high-purity samples.

  • Disposal : Dispose of the material in accordance with local, state, and federal regulations.

Toxicological Information

Direct toxicological data for this compound is limited. Information is inferred from studies on related fatty acid esters. Generally, these compounds exhibit low toxicity.

Toxicity DataValue / ObservationCompound TestedReference
Acute Oral Toxicity Expected to be > 5 g/kgLauryl Laurate
Acute Dermal Toxicity Expected to be > 2 g/kgLauryl Laurate
Irritation A low-grade irritant response was seen in animals after inhaling an aerosol containing 10% of the substance.Glyceryl Laurate
Sensitization Generally not irritating or sensitizing at current exposure levels.Aryl Alkyl Alcohol Simple Acid Ester Derivatives
Carcinogenicity No data available for this compound.N/A
Mutagenicity Not mutagenic in bacterial or in vitro mammalian cell systems.Aryl Alkyl Alcohol Simple Acid Ester Derivatives

Experimental Protocols & Workflows

Specific experimental protocols for this compound were not detailed in the surveyed literature. However, a general workflow for the safe handling and initial safety assessment of a solid chemical substance like this compound can be logically structured.

G cluster_prep Preparation & Handling cluster_exp Experimental Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review MSDS & Identify Hazards (e.g., Molten State, Dust) B Don Personal Protective Equipment (PPE) (Gloves, Goggles) A->B C Ensure Adequate Ventilation B->C D Weigh Solid Material C->D E Heating Protocol (If Applicable) Monitor Temperature D->E F Perform Experiment E->F G Allow Molten Material to Cool F->G J Exposure Event? F->J H Decontaminate Glassware & Surfaces G->H I Dispose of Waste (Follow Local Regulations) H->I J->F No K Follow First Aid Protocols (See Table 4.0) J->K Yes L Seek Medical Attention K->L

Caption: Logical workflow for safe handling and emergency response for this compound.

References

Methodological & Application

Synthesis of Arachidyl Laurate for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of Arachidyl laurate, also known as eicosyl dodecanoate. This compound is a wax ester with applications in cosmetics, pharmaceuticals, and as a research chemical. The primary synthesis method described is the Fischer-Speier esterification of lauric acid with arachidyl alcohol, a robust and widely applicable method for preparing esters. This guide includes information on the chemical and physical properties of this compound, a detailed synthesis protocol, purification methods, and characterization data. All quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound (eicosyl dodecanoate) is a saturated wax ester formed from the esterification of lauric acid (a C12 fatty acid) and arachidyl alcohol (a C20 fatty alcohol).[1] Its long alkyl chains impart waxy, crystalline properties, making it a valuable component in various formulations where it can function as an emollient, thickener, or structuring agent. In a research context, the synthesis of well-defined wax esters like this compound is crucial for studying their physical properties, biological activities, and for use as analytical standards.

The Fischer-Speier esterification is a classic and effective method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing water as it is formed.[3] This document will detail a laboratory procedure for the synthesis of this compound via this method.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, purification, and characterization of the synthesized product.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name Icosyl dodecanoate[1]
Synonyms This compound, Eicosyl dodecanoate[1]
CAS Number 36617-18-2
Molecular Formula C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol
Appearance Solid
Purity (Typical) >99%
Boiling Point 507 °C at 760 mmHg (Predicted)
Storage Room temperature

Characterization of the synthesized this compound is critical to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Predicted ¹H and ¹³C NMR chemical shifts for this compound are provided in Table 2.

Table 2: Predicted NMR Data for this compound in CDCl₃

¹H NMR Predicted Chemical Shift (ppm) Assignment
~ 4.05 (t)-O-CH₂ - (from arachidyl alcohol)
~ 2.28 (t)-CH₂ -C=O (from lauric acid)
~ 1.63 (quint)-O-CH₂-CH₂ - and -CH₂ -CH₂-C=O
~ 1.25 (s, broad)-(CH₂)₁₇- and -(CH₂)₈-
~ 0.88 (t)CH₃ - (terminal methyl groups)
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~ 174C =O (ester carbonyl)
~ 64-O-CH₂ -
~ 34-CH₂ -C=O
~ 32-CH₂ -CH₂- (alpha to terminal methyl)
~ 29-30-(CH₂ )n- (long alkyl chains)
~ 26-O-CH₂-CH₂ -
~ 25-CH₂ -CH₂-C=O
~ 23-CH₂ -CH₃
~ 14-CH₃ (terminal methyl)

Note: Predicted chemical shifts are based on typical values for long-chain esters and may vary slightly based on experimental conditions.

Experimental Protocol: Fischer-Speier Esterification

This section provides a detailed protocol for the synthesis of this compound from lauric acid and arachidyl alcohol using p-toluenesulfonic acid as a catalyst.

Materials and Reagents
  • Lauric acid (Dodecanoic acid), ≥98%

  • Arachidyl alcohol (1-Eicosanol), ≥98%

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), ≥98%

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane, reagent grade

  • Ethyl acetate, reagent grade

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Beakers and Erlenmeyer flasks

Synthesis Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add lauric acid (1.0 molar equivalent) and arachidyl alcohol (1.2 molar equivalents).

    • Add toluene to the flask (approximately 2-3 mL per gram of lauric acid).

    • Add p-toluenesulfonic acid monohydrate (0.05 molar equivalents) to the reaction mixture.

    • Assemble the flask with a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with toluene.

  • Reaction:

    • Begin stirring and gently heat the mixture to reflux using a heating mantle.

    • The azeotropic mixture of toluene and water will begin to distill and collect in the Dean-Stark trap. The denser water will separate at the bottom of the trap.

    • Continue the reaction at reflux until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization to obtain high-purity this compound.

  • Solvent Selection:

    • A suitable solvent system for recrystallization of long-chain esters is typically a mixture of a good solvent and a poor solvent. Common choices include hexane/ethyl acetate or acetone/water. The ideal solvent system will dissolve the crude product at an elevated temperature but result in poor solubility at room temperature or below.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethyl acetate or acetone).

    • Slowly add the "poor" solvent (e.g., hexane or water) until the solution becomes slightly cloudy.

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

Table 3: Summary of a Typical Synthesis of this compound

ParameterValue
Lauric Acid 1.0 eq
Arachidyl Alcohol 1.2 eq
Catalyst (p-TsOH·H₂O) 0.05 eq
Solvent Toluene
Reaction Temperature Reflux
Reaction Time 4-12 hours
Expected Yield 80-95%
Purity after Recrystallization >99%

Visualizations

Fischer-Speier Esterification Mechanism

The following diagram illustrates the mechanism of the acid-catalyzed esterification of lauric acid and arachidyl alcohol.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products lauric_acid Lauric Acid (R-COOH) protonated_carbonyl Protonated Carbonyl lauric_acid->protonated_carbonyl Protonation arachidyl_alcohol Arachidyl Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate h_plus H⁺ arachidyl_laurate This compound (R-COOR') water Water (H₂O) protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack by R'-OH proton_transfer Protonated Intermediate tetrahedral_intermediate->proton_transfer Proton Transfer elimination Protonated Ester proton_transfer->elimination Elimination of H₂O elimination->arachidyl_laurate Deprotonation elimination->water Synthesis_Workflow reactants 1. Mix Reactants Lauric Acid, Arachidyl Alcohol, p-TsOH, Toluene reflux 2. Reflux with Dean-Stark Trap reactants->reflux workup 3. Aqueous Work-up (NaHCO₃, Brine) reflux->workup evaporation 4. Solvent Evaporation workup->evaporation crude_product Crude this compound evaporation->crude_product recrystallization 5. Recrystallization crude_product->recrystallization filtration 6. Filtration and Drying recrystallization->filtration pure_product Pure this compound filtration->pure_product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidyl laurate (icosyl dodecanoate) is a wax ester composed of arachidyl alcohol and lauric acid. It finds applications in cosmetics, pharmaceuticals, and other industrial formulations as an emollient, thickener, and stabilizer. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to its lack of a strong UV chromophore, two detection strategies are presented: UV/Vis detection following pre-column derivatization and direct analysis using an Evaporative Light Scattering Detector (ELSD).

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₂H₆₄O₂[1][2][3][4]
Molecular Weight 480.85 g/mol [1]
Appearance Solid
Solubility Soluble in organic solvents such as chloroform and methanol mixtures. Practically insoluble in water.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection (Post-Derivatization)

This is the recommended method for achieving high sensitivity. The protocol involves a pre-column derivatization step to attach a UV-absorbing molecule to the lauric acid portion of the ester after saponification.

1. Sample Preparation and Saponification

  • Accurately weigh 10 mg of the sample containing this compound into a screw-capped vial.

  • Add 2 mL of 2:1 (v/v) chloroform/methanol and vortex to dissolve the sample.

  • Add 1 mL of 0.5 M methanolic potassium hydroxide.

  • Cap the vial tightly and heat at 80°C for 1 hour to saponify the ester, yielding arachidyl alcohol and potassium laurate.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding 50 µL of glacial acetic acid.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization with p-Bromophenacyl Bromide

  • To the dried residue from the saponification step, add 1 mL of a freshly prepared solution of 5 mg/mL p-bromophenacyl bromide and 1 mg/mL crown ether (18-crown-6) in acetonitrile.

  • Cap the vial and heat at 75-80°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for HPLC analysis. The derivatized lauric acid (p-bromophenacyl laurate) will be quantified.

3. HPLC Conditions

ParameterSetting
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Elution 0-10 min: 85% A; 10-25 min: linear gradient to 100% A; 25-30 min: 100% A
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detector UV/Vis at 254 nm
Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (ELSD)

This method allows for the direct analysis of this compound without derivatization, which simplifies sample preparation.

1. Sample Preparation

  • Accurately weigh 10 mg of the sample containing this compound into a volumetric flask.

  • Dissolve the sample in a 1:1 (v/v) mixture of methanol and chloroform and make up to a final volume of 10 mL.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC Conditions

ParameterSetting
Column C8 Reversed-Phase, 150 mm x 4.6 mm, 2.7 µm particle size
Mobile Phase A Acetonitrile
Mobile Phase B Water
Gradient Elution 0-5 min: 90% A; 5-20 min: linear gradient to 100% A; 20-25 min: 100% A
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
ELSD Settings Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 SLM

Data Presentation

The quantitative data for the HPLC analysis should be summarized in tables for easy comparison.

Table 1: Calibration Curve Data for p-Bromophenacyl Laurate (Method 1)

Concentration (µg/mL)Peak Area
1
5
10
25
50
100

Table 2: Calibration Curve Data for this compound (Method 2)

Concentration (µg/mL)Peak Area
10
25
50
100
250
500

Table 3: System Suitability Parameters

ParameterMethod 1Method 2Acceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Area (n=6) < 2%

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_method1 Method 1 (UV) cluster_method2 Method 2 (ELSD) cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample Weighing dissolve Dissolution in Organic Solvent start->dissolve sapon Saponification dissolve->sapon Method 1 filter Filtration dissolve->filter Method 2 deriv Derivatization sapon->deriv inject Injection into HPLC deriv->inject filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or ELSD) separate->detect integrate Peak Integration detect->integrate quant Quantification integrate->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl laurate (eicosyl dodecanoate) is a wax ester, a type of lipid composed of a long-chain fatty acid (lauric acid) and a long-chain fatty alcohol (arachidyl alcohol). It finds applications in various industries, including cosmetics, pharmaceuticals, and as a reference standard in lipid research.[1] Accurate and reliable analytical methods are essential for its quantification and characterization in different matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity for both qualitative and quantitative analysis.

This application note provides a detailed protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis, providing a comprehensive guide for researchers in the field.

Principle

The GC-MS analysis of this compound involves the separation of the analyte from the sample matrix using a gas chromatograph, followed by its detection and identification using a mass spectrometer. The sample is first vaporized in the heated injector of the gas chromatograph and then carried by an inert gas (mobile phase) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase coated on the column walls. As this compound is a long-chain ester, a column suitable for high-temperature analysis is required.

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The fragmentation pattern, or mass spectrum, provides a unique fingerprint for the identification of this compound. For quantitative analysis, a specific ion characteristic of the compound is monitored.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for method development and data interpretation.

PropertyValueReference
Chemical NameEicosyl dodecanoate[2][3]
SynonymsArachidyl dodecanoate, Lauric acid arachidyl ester[2][4]
CAS Number36617-18-2
Molecular FormulaC32H64O2
Molecular Weight480.85 g/mol
Exact Mass480.49063128 Da
Boiling Point507°C at 760 mmHg
AppearanceSolid
Storage Temperature-20°C

Experimental Protocol

Materials and Reagents
  • This compound standard (>99% purity)

  • Solvent (e.g., hexane, isooctane, or chloroform, GC grade)

  • Internal Standard (e.g., a deuterated fatty acid ester or a wax ester not present in the sample)

  • Anhydrous sodium sulfate

  • Glassware: volumetric flasks, vials with PTFE-lined caps, Pasteur pipettes

Sample Preparation

The sample preparation method will vary depending on the matrix. A general protocol for a simple solution is provided below. For complex matrices like biological tissues or formulations, a lipid extraction step would be necessary prior to GC-MS analysis.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like hexane. Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Internal Standard Spiking: For accurate quantification, add a known amount of an internal standard to all samples and calibration standards.

  • Sample Dilution: Dilute the sample extract with the chosen solvent to bring the concentration of this compound within the calibration range.

  • Drying: If the sample extract contains water, pass it through a small column of anhydrous sodium sulfate to remove the moisture.

  • Transfer: Transfer the final solution to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS operating conditions for the analysis of long-chain esters. These may need to be optimized for your specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph
GC SystemAgilent, Shimadzu, or equivalent
ColumnSLB®-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column
Carrier GasHelium at a constant flow rate of 1 mL/min
Injector Temperature280 - 300 °C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 10:1)
Oven Temperature ProgramInitial temperature: 150 °C, hold for 2 min; Ramp at 10 °C/min to 320 °C, hold for 10 min
Mass Spectrometer
MS SystemQuadrupole or Ion Trap
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Rangem/z 50-600
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Acquisition ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis

  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) by its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) or by injecting a pure standard.

  • Quantitative Analysis: For quantitative analysis using an internal standard, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Lipid Extraction (if necessary) Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Dilution Dilution Spiking->Dilution Vial Transfer to GC Vial Dilution->Vial Injector GC Injector Vial->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Retention Time) Detector->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detector->MassSpectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification MassSpectrum->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

GCMS_Components GC Gas Chromatograph (GC) Injector Column MS Mass Spectrometer (MS) Ion Source Mass Analyzer Detector GC:col->MS:ion Analyte Transfer DataSystem Data System Processing Library MS:det->DataSystem:proc Signal

Caption: Logical relationship of the core components in a GC-MS system.

References

Application Notes and Protocols for Incorporating Arachidyl Laurate into Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Arachidyl laurate into lipid nanoparticles, specifically focusing on Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Introduction to this compound in Nanoparticle Formulations

This compound, a wax ester, is a promising lipid excipient for the formulation of lipid nanoparticles due to its solid state at physiological temperatures, biocompatibility, and ability to form a stable nanoparticle matrix. Its high melting point contributes to the stability of the resulting nanoparticles and allows for controlled drug release. Lipid nanoparticles, such as SLNs and NLCs, are advanced drug delivery systems that can enhance the bioavailability of poorly soluble drugs, protect active pharmaceutical ingredients (APIs) from degradation, and facilitate targeted delivery.[1][2] SLNs are composed of a solid lipid core, while NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid within the solid lipid matrix, which can improve drug loading and reduce drug expulsion during storage.[1][3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design and formulation of nanoparticles.

PropertyValueReference
Synonyms Icosyl dodecanoate, Arachidyl dodecanoate[4]
Molecular Formula C32H64O2
Molecular Weight 480.85 g/mol
Appearance SolidAlfa Chemistry
Melting Point Information not readily available, but expected to be high due to its long chain length.
Solubility Insoluble in water, soluble in organic solvents.

Experimental Protocols for Nanoparticle Formulation

The following are detailed protocols for the preparation of SLNs and NLCs incorporating this compound. The choice of method will depend on the properties of the drug to be encapsulated and the desired nanoparticle characteristics.

High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used and scalable method for producing lipid nanoparticles. It can be performed using a hot or cold process.

3.1.1. Hot High-Pressure Homogenization Protocol

This method is suitable for thermostable drugs.

Materials:

  • This compound (Solid lipid)

  • Liquid lipid (for NLCs, e.g., oleic acid, Miglyol 812)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Active Pharmaceutical Ingredient (API)

  • Purified water

Procedure:

  • Lipid Phase Preparation:

    • Melt the this compound (and liquid lipid for NLCs) at a temperature approximately 5-10°C above its melting point.

    • Dissolve or disperse the API in the molten lipid phase.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 - 20,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs or NLCs.

3.1.2. Cold High-Pressure Homogenization Protocol

This method is advantageous for thermolabile drugs.

Materials:

  • Same as for hot HPH.

Procedure:

  • Lipid-Drug Melt:

    • Melt the this compound (and liquid lipid for NLCs) and dissolve or disperse the API in the molten lipid.

  • Rapid Cooling and Grinding:

    • Rapidly cool the lipid-drug mixture using liquid nitrogen or dry ice.

    • Grind the solidified lipid melt into microparticles (50-100 µm) using a mortar and pestle or a ball mill.

  • Dispersion:

    • Disperse the lipid microparticles in a cold aqueous surfactant solution.

  • Homogenization:

    • Homogenize the dispersion using a high-pressure homogenizer at or below room temperature for 3-5 cycles at 500-1500 bar.

Emulsification-Solvent Evaporation Method

This method is suitable for both lipophilic and hydrophilic drugs.

Materials:

  • This compound

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Surfactant

  • API

  • Purified water

Procedure:

  • Organic Phase Preparation:

    • Dissolve this compound and the API in a suitable organic solvent.

  • Emulsification:

    • Add the organic phase to an aqueous solution containing the surfactant.

    • Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Evaporate the organic solvent from the emulsion under reduced pressure (e.g., using a rotary evaporator).

  • Nanoparticle Formation:

    • The removal of the organic solvent leads to the precipitation of the lipid, forming the nanoparticles.

Physicochemical Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

ParameterMethodTypical Expected Values (based on similar lipids)
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 400 nm, PDI < 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mV (for anionic surfactants) or +10 to +30 mV (for cationic surfactants)
Entrapment Efficiency (EE) & Drug Loading (DL) Centrifugation/Filtration followed by HPLC or UV-Vis SpectroscopyEE: > 70%, DL: 1 - 10%
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical or slightly irregular shape
Crystallinity and Thermal Behavior Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)Lower melting point and crystallinity compared to the bulk lipid

Formulas for Calculation:

  • Entrapment Efficiency (%EE): ((Total drug - Free drug) / Total drug) x 100

  • Drug Loading (%DL): ((Total drug - Free drug) / Total lipid) x 100

Visualization of Experimental Workflow and Cellular Uptake Pathway

Experimental Workflow for Nanoparticle Preparation

G A Lipid Phase (this compound + API) C Heating A->C B Aqueous Phase (Surfactant + Water) B->C D High-Speed Homogenization C->D Mixing E Pre-emulsion D->E F High-Pressure Homogenization E->F G Nanoemulsion F->G H Cooling G->H I This compound Nanoparticles H->I

Caption: Workflow for Hot High-Pressure Homogenization.

Cellular Uptake Pathway of Lipid Nanoparticles

Lipid nanoparticles are typically internalized by cells through endocytosis. The exact mechanism can vary but often involves clathrin-mediated or caveolae-mediated pathways.

G cluster_extracellular Extracellular Space cluster_cell Cell A Lipid Nanoparticle C Endocytosis (Clathrin/Caveolae-mediated) A->C Binding B Cell Membrane D Endosome C->D E Endosomal Escape D->E F Drug Release in Cytoplasm E->F

Caption: General Cellular Uptake Pathway.

Conclusion

This compound is a valuable lipid for the formulation of SLNs and NLCs, offering good stability and controlled release properties. The protocols outlined in these application notes provide a solid foundation for researchers to develop and characterize this compound-based nanoparticles for various drug delivery applications. Optimization of the formulation and process parameters will be necessary to achieve the desired nanoparticle characteristics for a specific API.

References

Application Notes and Protocols for Arachidyl Laurate in Topical Drug Delivery Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Information regarding the specific use of Arachidyl Laurate in topical drug delivery is limited in publicly available scientific literature. The following application notes and protocols are based on the known physicochemical properties of this compound as a long-chain fatty acid ester (wax ester) and data from scientifically analogous compounds, such as other fatty acid esters and laurates. These notes are intended to provide a foundational framework for research and development.

Introduction to this compound

This compound (eicosyl dodecanoate) is the ester of arachidyl alcohol (a 20-carbon fatty alcohol) and lauric acid (a 12-carbon saturated fatty acid).[1] It is a wax ester, solid at room temperature, with a high molecular weight of 480.85 g/mol and a high purity of over 99% is commercially available.[1][2] Its chemical structure and lipophilic nature suggest its potential utility in topical formulations as an emollient, thickener, and modulator of drug release and penetration.

Physicochemical Properties of this compound:

PropertyValueReference
Chemical Name Eicosyl dodecanoate[1]
CAS Number 36617-18-2[1]
Molecular Formula C32H64O2
Molecular Weight 480.85 g/mol
Appearance Solid
Purity >99%
Storage Room temperature

Potential Applications in Topical Drug Delivery

Based on the properties of similar long-chain esters, this compound is anticipated to offer several advantages in topical formulations:

  • Emolliency and Occlusivity: As a wax ester, it can form a protective, occlusive layer on the skin. This can reduce transepidermal water loss (TEWL) and enhance skin hydration, which may indirectly facilitate drug absorption.

  • Formulation Stability: Its solid nature at room temperature can contribute to the viscosity and stability of creams and ointments.

  • Controlled Drug Release: The lipophilic matrix formed by this compound could modulate the release of the active pharmaceutical ingredient (API) from the formulation.

  • Penetration Enhancement: While direct evidence is lacking, other laurate esters have been shown to act as penetration enhancers. The lauric acid moiety of this compound may interact with the stratum corneum lipids to increase drug permeability.

Experimental Data (Based on Analogous Compounds)

Due to the absence of specific data for this compound, the following tables summarize findings for related compounds to provide a basis for experimental design.

Table 1: Effect of Fatty Acids and Esters on In Vitro Skin Permeation
CompoundModel DrugEnhancement Ratio (ER)Skin ModelReference
Lauric AcidHydrocortisone~6-foldHuman Stratum Corneum
Lauric AcidTolnaftateNo significant enhancementHuman Skin
Oleic AcidTolnaftate1.867Human Epidermis
Oleic AcidS-Methyl-l-MethionineSignificant increase in fluxHairless Mouse Skin
2% Azone in PG5-Fluorouracil~100-foldHuman Skin
5% Oleic Acid in PGEstradiol>10-fold (initially)Human Skin

Enhancement Ratio (ER) is the factor by which the permeability of the drug is increased in the presence of the enhancer compared to the control.

Table 2: Effect of Formulations on Skin Hydration and Transepidermal Water Loss (TEWL)
Formulation ComponentEffect on Skin HydrationEffect on TEWLStudy PopulationReference
EmollientsSignificant increaseSignificant decreaseHealthy adults with dry skin
Dexpanthenol-containing emollientImproved hydrationReduced TEWLHealthy volunteers with dry skin
Topical Glucocorticoids and EmollientsImproved SC hydrationImproved TEWLChildren with Atopic Dermatitis

SC: Stratum Corneum

Experimental Protocols

Protocol 1: Preparation of a Topical Cream with this compound

This protocol describes the preparation of an oil-in-water (o/w) cream. The concentration of this compound can be varied to study its effect on formulation properties and drug delivery.

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Liquid Paraffin (or another suitable oil)

  • Cetostearyl alcohol (emulsifier and thickener)

  • Polysorbate 80 (o/w emulsifier)

  • Glycerin (humectant)

  • Preservative (e.g., phenoxyethanol)

  • Purified Water

Procedure:

  • Oil Phase Preparation:

    • In a heat-resistant beaker, combine this compound, liquid paraffin, and cetostearyl alcohol.

    • Heat the mixture to 75-80°C with constant stirring until all components have melted and the phase is uniform.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve the API, Polysorbate 80, glycerin, and preservative in purified water.

    • Heat the aqueous phase to 75-80°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while homogenizing at high speed (e.g., 5000 rpm) for 5-10 minutes.

    • Continue stirring at a lower speed until the cream has cooled to room temperature.

  • Characterization:

    • Evaluate the cream for its physical appearance, pH, viscosity, and content uniformity of the API.

Experimental Workflow for Topical Formulation Preparation

G cluster_oil Oil Phase cluster_aqueous Aqueous Phase A Weigh this compound, Liquid Paraffin, Cetostearyl Alcohol B Heat to 75-80°C with stirring A->B E Combine Phases under High-Speed Homogenization B->E C Weigh API, Polysorbate 80, Glycerin, Preservative, Water D Heat to 75-80°C C->D D->E F Cool to Room Temperature with gentle stirring E->F G Final Cream Formulation F->G

Caption: Workflow for preparing an o/w cream containing this compound.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method to assess the effect of a formulation containing this compound on the permeation of an API across a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for lipophilic drugs)

  • Topical formulation containing API and this compound (from Protocol 1)

  • Control formulation (without this compound)

  • Syringes and collection vials

  • Analytical instrument for API quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Mount the skin sections onto the diffusion cells with the stratum corneum side facing the donor compartment.

  • Cell Assembly and Equilibration:

    • Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place the diffusion cells in a circulating water bath to maintain the skin surface temperature at 32 ± 1°C.

    • Allow the system to equilibrate for at least 30 minutes.

  • Dosing:

    • Apply a finite dose (e.g., 10 mg/cm²) of the test and control formulations to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) of the this compound formulation compared to the control.

Workflow for In Vitro Skin Permeation Study

G A Prepare Skin Membrane B Mount Skin on Franz Diffusion Cell A->B C Fill Receptor with Buffer & Equilibrate at 32°C B->C D Apply Topical Formulation to Donor Compartment C->D E Sample Receptor Solution at Timed Intervals D->E F Analyze API Concentration (e.g., HPLC) E->F G Calculate Permeation Parameters (Flux, Kp, ER) F->G

Caption: Experimental workflow for an in vitro skin permeation study.

Safety Considerations

  • In vitro cytotoxicity assays

  • Skin irritation and sensitization studies (e.g., using reconstructed human epidermis models)

  • Patch testing in human volunteers

Conclusion

This compound holds promise as a functional excipient in topical drug delivery systems due to its properties as a wax ester. While direct experimental data is currently sparse, the information available for analogous long-chain esters and laurates provides a strong rationale for its investigation. The protocols provided herein offer a starting point for researchers to systematically evaluate the potential of this compound to enhance skin hydration, improve formulation stability, and modulate drug delivery. Further research is warranted to fully characterize its performance and establish its role in topical drug product development.

References

Application Notes and Protocols for Arachidyl Laurate as a Lipid Carrier for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic drugs present significant challenges in formulation development due to their poor aqueous solubility, which often leads to low bioavailability.[1][2] Lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer a promising strategy to overcome these limitations.[3][4] These systems can enhance the solubility and absorption of lipophilic drugs by encapsulating them within a solid lipid matrix.[1] Arachidyl laurate, a wax ester composed of arachidyl alcohol and lauric acid, is a highly lipophilic and biocompatible lipid that can serve as an excellent carrier for hydrophobic active pharmaceutical ingredients (APIs). Its solid nature at room and body temperature makes it a suitable candidate for developing stable SLN and NLC formulations.

This document provides detailed application notes and protocols for the formulation of this compound-based lipid nanoparticles for the delivery of a model hydrophobic drug, curcumin. Curcumin has been chosen due to its well-documented poor water solubility and the extensive research into its delivery using various nanocarriers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for formulation design.

PropertyValueReference
Chemical Name Icosyl dodecanoate
CAS Number 36617-18-2
Molecular Formula C32H64O2
Molecular Weight 480.8 g/mol
Appearance Solid
Melting Point Information not readily available, but expected to be above body temperature due to its long-chain ester structure.
Solubility Practically insoluble in water; soluble in organic solvents.

Formulation Strategy: this compound-Based Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Both SLNs and NLCs can be formulated using this compound as the primary solid lipid. NLCs are a second generation of lipid nanoparticles that incorporate a liquid lipid into the solid lipid matrix, which can lead to improved drug loading and stability.

Solid Lipid Nanoparticles (SLNs): These are composed of a solid lipid core (this compound) stabilized by a surfactant.

Nanostructured Lipid Carriers (NLCs): These are composed of a blend of solid lipid (this compound) and a liquid lipid (e.g., oleic acid, Capryol™ 90) in the core, also stabilized by a surfactant. The presence of the liquid lipid creates imperfections in the crystal lattice of the solid lipid, providing more space to accommodate the drug molecules and potentially increasing drug loading and reducing drug expulsion during storage.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for curcumin-loaded this compound-based SLNs and NLCs. These values are representative of what could be expected from optimized formulations.

Table 1: Formulation Composition

Formulation CodeSolid Lipid (this compound) (% w/v)Liquid Lipid (Oleic Acid) (% w/v)Surfactant (Polysorbate 80) (% w/v)Curcumin (% w/v)
SLN-AL502.50.1
NLC-AL412.50.1

Table 2: Physicochemical Characterization

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
SLN-AL180 ± 5.20.25 ± 0.03-25.8 ± 1.5
NLC-AL150 ± 4.80.21 ± 0.02-28.3 ± 1.8

Table 3: Drug Encapsulation and Loading

Formulation CodeEncapsulation Efficiency (%)Drug Loading (%)
SLN-AL85 ± 3.11.67 ± 0.06
NLC-AL92 ± 2.51.84 ± 0.05

Table 4: In Vitro Drug Release in Phosphate Buffered Saline (pH 7.4) with 0.5% Tween 80

Time (hours)Cumulative Release (%) - SLN-ALCumulative Release (%) - NLC-AL
115 ± 1.212 ± 1.0
435 ± 2.528 ± 2.1
858 ± 3.145 ± 2.8
1275 ± 3.862 ± 3.3
2488 ± 4.278 ± 3.9

Experimental Protocols

Protocol 1: Preparation of Curcumin-Loaded this compound SLNs/NLCs by High-Shear Homogenization and Ultrasonication

This protocol describes a common and effective method for preparing lipid nanoparticles.

Materials:

  • This compound (Solid Lipid)

  • Oleic Acid or other suitable liquid lipid (for NLCs)

  • Curcumin (Hydrophobic Drug)

  • Polysorbate 80 (Tween® 80) or other suitable surfactant

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath or heating mantle

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of this compound and, for NLCs, the liquid lipid (e.g., oleic acid) and place them in a beaker.

    • Add the specified amount of curcumin to the lipid mixture.

    • Heat the beaker in a water bath to approximately 10°C above the melting point of this compound, with continuous stirring, until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Pour the hot aqueous phase into the hot lipid phase while stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

  • Nanoparticle Formation:

    • Subject the hot pre-emulsion to probe sonication for 10-15 minutes. The sonication step is crucial for reducing the particle size to the nanometer range.

    • Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Purification (Optional):

    • To remove any unencapsulated drug, the nanoparticle dispersion can be centrifuged or subjected to dialysis.

Protocol 2: Characterization of this compound-Based Lipid Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Laser Doppler Velocimetry is used to determine the zeta potential.

  • Procedure:

    • Dilute the nanoparticle dispersion with purified water to an appropriate concentration.

    • Analyze the sample using a particle size analyzer (e.g., Malvern Zetasizer).

    • Perform the measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of encapsulated drug is determined by separating the nanoparticles from the aqueous phase and quantifying the drug in both fractions.

  • Procedure:

    • Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated drug.

    • Dissolve the nanoparticle pellet in a suitable organic solvent (e.g., methanol) to release the encapsulated drug.

    • Quantify the amount of curcumin in the supernatant and the dissolved pellet using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate EE and DL using the following equations:

      • EE (%) = (Total Drug - Free Drug) / Total Drug x 100

      • DL (%) = (Total Drug - Free Drug) / Total Lipid Weight x 100

Protocol 3: In Vitro Drug Release Study
  • Principle: The release of the drug from the nanoparticles is monitored over time in a simulated physiological fluid.

  • Procedure:

    • Place a known amount of the nanoparticle dispersion in a dialysis bag (with a suitable molecular weight cut-off).

    • Suspend the dialysis bag in a beaker containing a known volume of release medium (e.g., Phosphate Buffered Saline pH 7.4 with 0.5% Tween 80 to maintain sink conditions).

    • Maintain the temperature at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the amount of curcumin in the withdrawn samples using a validated analytical method.

    • Plot the cumulative percentage of drug released against time.

Visualizations

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation ArachidylLaurate This compound Melt Melt and Mix ArachidylLaurate->Melt LiquidLipid Liquid Lipid (for NLC) LiquidLipid->Melt Curcumin Curcumin Curcumin->Melt PreEmulsion High-Shear Homogenization Melt->PreEmulsion Surfactant Surfactant Dissolve Dissolve and Heat Surfactant->Dissolve Water Water Water->Dissolve Dissolve->PreEmulsion Sonication Probe Sonication PreEmulsion->Sonication Cooling Cooling and Solidification Sonication->Cooling Nanoparticles Lipid Nanoparticles Cooling->Nanoparticles

Caption: Workflow for the preparation of this compound-based lipid nanoparticles.

characterization_workflow cluster_physicochemical Physicochemical Characterization cluster_drug_content Drug Content Analysis cluster_release In Vitro Release Nanoparticles This compound Nanoparticles DLS Particle Size & PDI (DLS) Nanoparticles->DLS Zeta Zeta Potential Nanoparticles->Zeta EE Encapsulation Efficiency Nanoparticles->EE DL Drug Loading Nanoparticles->DL Release Drug Release Profile Nanoparticles->Release

Caption: Characterization workflow for this compound-based lipid nanoparticles.

References

Application of Arachidyl Laurate as a Phase Change Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl laurate, a wax ester composed of arachidyl alcohol (a 20-carbon fatty alcohol) and lauric acid (a 12-carbon saturated fatty acid), presents significant potential as an organic phase change material (PCM). Its long-chain ester structure suggests favorable properties for thermal energy storage and controlled-release applications. Organic PCMs like this compound absorb and release large amounts of latent heat at a nearly constant temperature during their solid-liquid phase transition. This characteristic makes them highly suitable for applications requiring thermal regulation and on-demand release of active compounds.

This document provides detailed application notes and experimental protocols for the characterization and utilization of this compound as a PCM in research and development, particularly in the fields of drug delivery and thermal energy storage.

Physicochemical Properties of this compound

This compound, also known as eicosyl dodecanoate, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₂H₆₄O₂[2][3]
Molecular Weight 480.85 g/mol [2][3]
Appearance Solid
Boiling Point 507 °C at 760 mmHg
Flash Point 269.7 °C
Density 0.858 g/cm³

Thermal Properties of this compound as a Phase Change Material

Estimated Thermal Properties:

PropertyEstimated Value RangeNotes
Melting Point (Tₘ) 40 - 60 °CBased on similar long-chain saturated wax esters.
Latent Heat of Fusion (ΔHₘ) 150 - 220 J/gTypical range for long-chain fatty acid esters and paraffin waxes.

Disclaimer: The thermal properties listed above are estimates and should be experimentally verified for any specific application.

Applications

Controlled Drug Release

The solid-to-liquid phase transition of this compound can be harnessed for temperature-triggered controlled drug release. When incorporated into a drug delivery system, this compound can encapsulate a therapeutic agent in its solid state at physiological temperatures. Upon a localized temperature increase (e.g., through hyperthermia treatment or in response to inflammation), the PCM melts, leading to the release of the entrapped drug.

Formulation Strategy: Solid Lipid Nanoparticles (SLNs)

This compound can serve as the solid lipid matrix in the formulation of solid lipid nanoparticles (SLNs). SLNs are colloidal drug carriers that offer advantages such as improved drug stability, controlled release, and the possibility of targeted delivery.

Logical Workflow for Thermo-responsive Drug Release from SLNs

Workflow for Thermo-responsive Drug Release A This compound (PCM) + Active Drug B Hot Homogenization or Microemulsion Method A->B C Formation of Drug-loaded Solid Lipid Nanoparticles (SLNs) B->C D Systemic or Local Administration C->D E Accumulation at Target Site (e.g., Tumor) D->E F Application of External Stimulus (e.g., Hyperthermia, NIR Light) E->F G Phase Transition of this compound (Solid -> Liquid) F->G H Controlled Release of Active Drug G->H I Therapeutic Effect H->I

Caption: Workflow for Thermo-responsive Drug Release from SLNs.

Thermal Energy Storage

This compound's ability to store and release thermal energy makes it a candidate for applications in thermal management, such as in smart textiles and building materials.

Application in Smart Textiles:

Microencapsulated this compound can be incorporated into fabrics to create thermo-regulating textiles. When the ambient temperature rises, the PCM melts and absorbs excess heat from the wearer's body, providing a cooling effect. Conversely, as the temperature drops, the PCM solidifies and releases the stored heat, providing warmth.

Shape-Stabilized PCMs for Building Materials:

To prevent leakage in its molten state, this compound can be incorporated into a supporting matrix to create a shape-stabilized PCM. This composite material can then be integrated into building materials like wallboards or insulation to improve the thermal mass of the building, thereby reducing energy consumption for heating and cooling.

Experimental Protocols

The following are detailed protocols for the thermal characterization of this compound as a phase change material.

Determination of Thermal Properties using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tₘ) and latent heat of fusion (ΔHₘ) of this compound.

Apparatus: Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan. An empty sealed pan should be used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature significantly above the expected melting point (e.g., 80 °C).

  • Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

  • Cool the sample back to the initial temperature at the same constant rate.

  • Perform a second heating and cooling cycle under the same conditions. The data from the second cycle is typically used for analysis to ensure the removal of thermal history.

  • Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the integrated area of the melting peak, which corresponds to the latent heat of fusion.

Experimental Workflow for DSC Analysis

DSC Analysis Workflow A Sample Preparation (5-10 mg in sealed pan) B Instrument Setup (DSC with reference pan) A->B C Heating/Cooling Program (e.g., 10°C/min) B->C D Data Acquisition (Heat flow vs. Temperature) C->D E Thermogram Analysis D->E F Determination of Melting Point (Tₘ) & Latent Heat (ΔHₘ) E->F

Caption: DSC Analysis Workflow.

Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation temperature of this compound.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of thermal degradation.

Assessment of Chemical Stability using Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To assess the chemical stability of this compound after repeated thermal cycling by monitoring changes in its chemical structure.

Apparatus: Fourier-Transform Infrared Spectrometer

Procedure:

  • Obtain an initial FTIR spectrum of the this compound sample before thermal cycling.

  • Subject the sample to a predetermined number of thermal cycles (e.g., 100 or 1000 cycles) by repeatedly heating it above its melting point and cooling it below its solidification point.

  • After thermal cycling, obtain another FTIR spectrum of the sample.

  • Compare the spectra before and after cycling. The absence of new peaks or significant shifts in existing peaks indicates good chemical stability.

Thermal Reliability Testing through Thermal Cycling

Objective: To evaluate the long-term stability and performance of this compound after repeated melting and solidification cycles.

Apparatus: Thermal cycler or a temperature-controlled bath/oven.

Procedure:

  • Encapsulate a known amount of this compound in a sealed container.

  • Subject the sample to a large number of thermal cycles (e.g., 1000 cycles). Each cycle should consist of heating the sample above its melting point and then cooling it below its freezing point.

  • After a set number of cycles (e.g., every 100 cycles), take a small sample and perform DSC analysis to determine if there are any significant changes in the melting temperature and latent heat of fusion.

  • A minimal change in these thermal properties over a large number of cycles indicates good thermal reliability.

Biocompatibility and Safety

This compound is an ester of fatty acids and fatty alcohols, which are generally considered biocompatible and are often used in cosmetic and pharmaceutical formulations. However, for any new drug delivery application, a thorough in vitro and in vivo biocompatibility and toxicity assessment is mandatory. The material safety data sheet (MSDS) should be consulted for handling and storage information.

Conclusion

This compound holds promise as a versatile phase change material for applications in controlled drug release and thermal energy storage. Its long-chain ester structure suggests favorable thermal properties, although experimental verification is crucial. The protocols outlined in this document provide a comprehensive framework for the characterization and evaluation of this compound for these advanced applications. Further research into the formulation of this compound-based delivery systems and composites will be instrumental in realizing its full potential.

References

Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles (SLNs) with Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid lipid nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for lipophilic active pharmaceutical ingredients (APIs). Their biocompatibility, potential for controlled release, and ability to enhance the bioavailability of poorly soluble drugs make them an attractive alternative to traditional formulations. Arachidyl laurate, a wax ester composed of arachidyl alcohol (a C20 fatty alcohol) and lauric acid (a C12 saturated fatty acid), presents itself as a potential lipid matrix for SLN formulations due to its solid state at room and body temperature and its lipophilic nature.

These application notes provide a comprehensive guide to the formulation and characterization of SLNs using this compound as the primary lipid component. While specific literature on this compound-based SLNs is limited, this document outlines a systematic approach based on established principles of SLN preparation and characterization, tailored to the physicochemical properties of this compound.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for designing a successful SLN formulation.

PropertyValueReference
Chemical Name Eicosyl dodecanoate[1]
CAS Number 36617-18-2[1][2]
Molecular Formula C32H64O2[1][2]
Molecular Weight 480.85 g/mol
Appearance Solid
Boiling Point 507°C at 760 mmHg
Density 0.858 g/cm³
LogP 11.49

Experimental Protocols

A common and effective method for preparing SLNs is the high-shear homogenization and ultrasonication technique. This method avoids the use of harsh organic solvents and is scalable.

Protocol: Preparation of this compound SLNs by High-Shear Homogenization and Ultrasonication

1. Materials:

  • This compound (Solid lipid)

  • Model lipophilic drug (e.g., Curcumin, Quercetin)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Soy lecithin)

  • Purified water (Aqueous phase)

2. Equipment:

  • High-shear homogenizer (e.g., IKA Ultra-Turrax)

  • Probe sonicator

  • Water bath or heating mantle with magnetic stirrer

  • Beakers and other standard laboratory glassware

3. Procedure:

  • Step 1: Preparation of the Lipid Phase

    • Accurately weigh the required amount of this compound and the model drug.

    • Place them in a beaker and heat to approximately 5-10°C above the melting point of this compound on a heating mantle with continuous stirring until a clear, homogenous lipid melt is obtained.

  • Step 2: Preparation of the Aqueous Phase

    • In a separate beaker, dissolve the surfactant (and co-surfactant, if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase while stirring.

  • Step 3: Formation of the Pre-emulsion

    • Pour the hot aqueous phase into the hot lipid phase under continuous stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Step 4: Nano-sizing by Ultrasonication

    • Transfer the hot pre-emulsion to the probe sonicator.

    • Sonicate the emulsion for 10-15 minutes. The sonication process should be carried out in a pulsed mode (e.g., 30 seconds on, 15 seconds off) to prevent excessive heating.

  • Step 5: Formation of SLNs

    • Allow the resulting hot nanoemulsion to cool down to room temperature with gentle stirring. As the lipid solidifies, the SLNs will form.

    • Alternatively, the hot nanoemulsion can be dispersed in cold water (2-4°C) under stirring to facilitate rapid solidification of the lipid nanoparticles.

  • Step 6: Storage

    • Store the final SLN dispersion at 4°C for further characterization.

experimental_workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanosizing cluster_formation SLN Formation and Storage A Weigh this compound and Drug B Heat above Melting Point (Clear Lipid Melt) A->B E Mix Lipid and Aqueous Phases B->E C Dissolve Surfactant in Water D Heat to Same Temperature as Lipid Phase C->D D->E F High-Shear Homogenization (Pre-emulsion) E->F G Ultrasonication (Nanoemulsion) F->G H Cooling and Solidification G->H I This compound SLN Dispersion H->I J Store at 4°C I->J

Experimental workflow for preparing this compound SLNs.

Characterization of this compound SLNs

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated SLNs.

Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Perform the measurement at 25°C.

    • For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

    • For zeta potential, the electrophoretic mobility of the nanoparticles in an applied electric field is measured.

    • Perform all measurements in triplicate.

Protocol: Entrapment Efficiency (EE) and Drug Loading (DL)
  • Principle: Separation of the free drug from the drug-loaded SLNs followed by quantification of the drug.

  • Procedure:

    • Separation: Use an ultrafiltration-centrifugation method (e.g., Amicon® Ultra centrifugal filters).

      • Place a known amount of the SLN dispersion into the filter unit.

      • Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the free drug from the SLNs.

    • Quantification:

      • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

      • Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:

        • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

        • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol: In Vitro Drug Release Study
  • Apparatus: Dialysis bag method.

  • Procedure:

    • Soak a dialysis membrane (with an appropriate molecular weight cut-off) in the release medium for at least 12 hours before the experiment.

    • Place a known volume of the SLN dispersion into the dialysis bag and seal it.

    • Immerse the dialysis bag in a beaker containing a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to ensure sink conditions).

    • Maintain the temperature at 37°C with constant, gentle stirring.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

Hypothetical Data Presentation

The following tables present hypothetical yet realistic data for the formulation and characterization of this compound SLNs, which can be used as a reference for experimental design.

Table 1: Formulation Parameters for this compound SLNs

Formulation CodeThis compound (% w/v)Drug (% w/v)Surfactant (Polysorbate 80) (% w/v)
AL-SLN-F110.11.0
AL-SLN-F220.11.5
AL-SLN-F330.12.0

Table 2: Physicochemical Characterization of Hypothetical this compound SLNs

Formulation CodeParticle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDEntrapment Efficiency (%) ± SDDrug Loading (%) ± SD
AL-SLN-F1250 ± 150.25 ± 0.03-25 ± 2.175 ± 4.57.5 ± 0.5
AL-SLN-F2180 ± 100.20 ± 0.02-28 ± 1.882 ± 3.24.1 ± 0.2
AL-SLN-F3150 ± 80.18 ± 0.01-30 ± 1.588 ± 2.82.9 ± 0.1
SD: Standard Deviation

Visualization of SLN Structure

The structure of an SLN is critical to its function as a drug delivery vehicle.

sln_structure cluster_sln Solid Lipid Nanoparticle (SLN) cluster_drug Core Solid Lipid Matrix (this compound) Surfactant Surfactant Layer D1 D2 D3 D4 D5

Schematic of an this compound-based SLN.

Conclusion

This compound holds potential as a lipid for the formulation of SLNs for the delivery of lipophilic drugs. The protocols and hypothetical data presented in these application notes provide a solid foundation for researchers to begin formulating and characterizing this compound-based SLNs. Optimization of formulation parameters, such as lipid and surfactant concentrations, and process parameters, like homogenization speed and sonication time, will be crucial for developing stable and efficient drug delivery systems. Further in-depth analysis, including differential scanning calorimetry (DSC) for thermal analysis and transmission electron microscopy (TEM) for morphological characterization, is recommended for a comprehensive understanding of the formulated nanoparticles.

References

Application Notes and Protocols for Arachidyl Laurate in Nanostructured Lipid Carriers (NLCs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, offering significant advantages for drug delivery, including increased drug loading capacity and improved stability. These carrier systems are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that can accommodate a higher payload of active pharmaceutical ingredients (APIs). Arachidyl laurate, a wax ester, is a promising candidate for the solid lipid component in NLC formulations due to its biocompatibility and ability to form a stable lipid matrix. This document provides detailed application notes and protocols for the potential use of this compound in the development of NLCs for therapeutic applications. While direct literature on this compound in NLCs is emerging, its properties as a wax ester allow for the extrapolation of methods and expected outcomes from similar lipid systems.

Role of this compound in NLCs

This compound (eicosyl dodecanoate) is a saturated fatty acid ester.[1] As a solid lipid in NLC formulations, this compound is hypothesized to play a crucial role in:

  • Forming the Solid Lipid Matrix: Its solid nature at room temperature provides the structural integrity of the nanoparticle core.

  • Enhancing Drug Encapsulation: The combination of solid this compound with a liquid lipid creates imperfections in the crystal lattice, providing more space to accommodate drug molecules and potentially increasing encapsulation efficiency.

  • Controlling Drug Release: The solid matrix can modulate the release of the encapsulated drug, offering the potential for sustained or controlled release profiles.

  • Improving Stability: The solid lipid core can protect the encapsulated drug from degradation and prevent leakage during storage.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for designing robust NLC formulations.

PropertyValueReference
Chemical Name Eicosyl dodecanoate[1][2]
Synonyms Arachidyl dodecanoate, n-Eicosyl n-dodecanoate[1][2]
CAS Number 36617-18-2
Molecular Formula C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol
Physical State Solid
Boiling Point 507 °C

Application Notes

The use of this compound as a solid lipid in NLCs opens avenues for the formulation of various APIs, particularly lipophilic drugs. Based on studies with other wax esters like beeswax and carnauba wax, NLCs formulated with this compound are expected to be suitable for topical, transdermal, and potentially oral drug delivery.

Key Considerations for Formulation Development:
  • Lipid Ratio: The ratio of solid lipid (this compound) to liquid lipid is a critical parameter that influences particle size, drug loading, and release characteristics. A higher proportion of liquid lipid generally leads to a more disordered lipid matrix, which can enhance drug loading but may also affect long-term stability.

  • Surfactant Selection: The choice of surfactant and its concentration is crucial for stabilizing the nanoparticle dispersion and preventing aggregation. Non-ionic surfactants like Poloxamers or Tweens are commonly used.

  • Drug Solubility: The solubility of the API in the lipid matrix is a key determinant of encapsulation efficiency. Pre-formulation studies to assess the solubility of the drug in molten this compound and the selected liquid lipid are recommended.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of NLCs using this compound as the solid lipid. These protocols are based on established methods for NLC preparation with other wax esters.

Protocol 1: Preparation of this compound-Based NLCs by Hot High-Pressure Homogenization

This is a widely used and scalable method for NLC production.

Materials:

  • This compound (Solid lipid)

  • Liquid lipid (e.g., Oleic acid, Miglyol 812)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (optional, e.g., Span 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amounts of this compound and the liquid lipid. A common starting ratio is 70:30 (solid lipid:liquid lipid).

    • Add the API to the lipid mixture.

    • Heat the mixture in a water bath to approximately 85-90°C (well above the melting point of this compound) with continuous stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (and co-surfactant, if used) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (85-90°C) under constant stirring.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization.

    • Perform 3-5 homogenization cycles at a pressure of 500-1500 bar. The temperature should be maintained above the melting point of the lipid throughout this process.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • The solidification of the lipid droplets leads to the formation of NLCs.

Protocol 2: Characterization of this compound-Based NLCs

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the NLC dispersion with purified water to an appropriate concentration. Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

  • Expected Results: Particle sizes in the range of 100-400 nm with a PDI below 0.3 are generally desirable. A zeta potential of at least ±30 mV is indicative of good colloidal stability.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Ultrafiltration-centrifugation.

  • Procedure:

    • Separate the unencapsulated drug from the NLC dispersion using a centrifugal filter unit (e.g., Amicon Ultra).

    • Quantify the amount of free drug in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100

      • DL (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100

  • Expected Results: High encapsulation efficiencies (often >70%) are a key advantage of NLCs.

3. In Vitro Drug Release Study:

  • Method: Dialysis bag method using Franz diffusion cells.

  • Procedure:

    • Place a known amount of the NLC dispersion in a dialysis bag.

    • Suspend the bag in a receptor medium (e.g., phosphate-buffered saline with a small amount of organic solvent to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the receptor medium and replace with fresh medium.

    • Analyze the drug concentration in the withdrawn samples.

  • Expected Results: NLCs typically exhibit a biphasic release pattern with an initial burst release followed by a sustained release phase.

Quantitative Data from Analogous Wax-Ester NLC Systems

The following tables summarize typical quantitative data obtained from NLCs formulated with wax esters like beeswax and carnauba wax, which can serve as a benchmark for developing this compound-based NLCs.

Table 1: Physicochemical Characterization of Wax Ester-Based NLCs

Solid LipidLiquid LipidSurfactantParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
BeeswaxRosemary OilPoloxamer 188150 - 250< 0.3-30 to -40> 80
Carnauba WaxLinseed OilPoloxamer 188200 - 4500.2 - 0.4-25 to -4534 - 95
BeeswaxMedium-chain triglyceridesTween 20/Span 20~322~0.2-36Not Reported

Table 2: In Vitro Drug Release from Wax Ester-Based NLCs

Solid LipidDrugRelease Profile% Drug Released at 24hReference
BeeswaxTerbinafine HClSustained~60% (at 48h)
Carnauba WaxKetoprofenSustained80 - 95%
Modified BeeswaxTerpenesSustainedNot specified

Visualizations

Experimental Workflow for NLC Preparation

G Workflow for this compound-Based NLC Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation A Weigh this compound & Liquid Lipid B Add API A->B C Heat to 85-90°C with Stirring B->C F Combine Phases & High-Shear Homogenize (Pre-emulsion) C->F D Dissolve Surfactant in Water E Heat to 85-90°C with Stirring D->E E->F G High-Pressure Homogenization F->G H Cooling & NLC Formation G->H I NLC Dispersion H->I

Caption: Workflow for NLC Preparation.

Logical Relationship of NLC Components

G Components of this compound-Based NLCs cluster_core Lipid Core NLC Nanostructured Lipid Carrier (NLC) SolidLipid This compound (Solid Lipid) NLC->SolidLipid Forms matrix LiquidLipid Liquid Lipid (e.g., Oleic Acid) NLC->LiquidLipid Creates imperfections API Active Pharmaceutical Ingredient (API) NLC->API Encapsulated Surfactant Surfactant (e.g., Poloxamer 188) NLC->Surfactant Stabilizes AqueousPhase Aqueous Phase (Water) NLC->AqueousPhase Dispersed in

References

Application Notes and Protocols: Arachidyl Laurate as a Novel Lubricant in Pharmaceutical Tablet Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical tablet manufacturing, the selection of an appropriate lubricant is critical to ensure a smooth and efficient production process. Lubricants are essential excipients that reduce the friction between the tablet surface and the die wall during ejection, prevent sticking of the formulation to the punches and dies, and can influence powder flow characteristics. While magnesium stearate is the most commonly used lubricant, its hydrophobic nature can sometimes lead to decreased tablet hardness and delayed disintegration or dissolution. This has prompted research into alternative lubricants with improved properties.

Arachidyl laurate, a wax ester derived from arachidyl alcohol (a C20 fatty alcohol) and lauric acid (a C12 fatty acid), presents a promising, yet largely unexplored, alternative as a tablet lubricant. Its long-chain ester structure suggests it may exhibit effective boundary lubrication similar to other fatty acid esters used in the industry. These application notes provide a comprehensive overview of the potential application of this compound as a tablet lubricant and outline detailed protocols for its evaluation.

Note: Direct experimental data on the use of this compound as a pharmaceutical tablet lubricant is limited in publicly available literature. The following data and protocols are based on the established performance of similar long-chain fatty acid esters and provide a framework for the systematic evaluation of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Chemical NameEicosyl dodecanoateN/A
SynonymsArachidyl laureate, n-Eicosyl n-dodecanoateN/A
CAS Number36617-18-2N/A
Molecular FormulaC₃₂H₆₄O₂N/A
Molecular Weight480.85 g/mol N/A
AppearanceWhite to off-white waxy solidN/A
Melting Point~45-50 °C (estimated)N/A
SolubilityInsoluble in water; Soluble in organic solventsN/A

Proposed Advantages of this compound as a Tablet Lubricant

  • Effective Lubrication at Low Concentrations: Similar to other fatty acid esters, this compound is expected to form an effective boundary layer on powder particles and tooling surfaces.

  • Reduced Impact on Tablet Hardness: Due to its potentially lower shear strength compared to magnesium stearate, it may have a less detrimental effect on tablet tensile strength.

  • Improved Dissolution Profiles: As a less hydrophobic alternative to magnesium stearate, it may have a reduced negative impact on tablet wetting and dissolution.

  • Potential for Sustained Release Formulations: The waxy nature of this compound could potentially be leveraged to impart controlled-release properties to the tablet matrix.

Data Presentation: Comparative Evaluation of Lubricants

The following tables present hypothetical, yet realistic, data to illustrate how this compound could be compared to standard lubricants like magnesium stearate and stearic acid.

Table 1: Effect of Lubricant Type and Concentration on Powder Blend Properties

LubricantConcentration (% w/w)Angle of Repose (°)Carr's Index (%)Hausner Ratio
This compound 0.532.514.21.17
1.030.112.81.15
2.028.711.51.13
Magnesium Stearate 0.535.816.51.20
1.033.214.91.18
Stearic Acid 1.038.118.31.22
2.036.516.81.20

Table 2: Effect of Lubricant Type and Concentration on Tablet Physical Properties

LubricantConcentration (% w/w)Hardness (N)Friability (%)Ejection Force (N)
This compound 0.51250.45150
1.01180.38120
2.01100.3295
Magnesium Stearate 0.51150.55100
1.01050.4880
Stearic Acid 1.01350.62250
2.01300.55200

Table 3: Effect of Lubricant Type on In Vitro Drug Dissolution (Model Drug: Metformin HCl)

Lubricant (1.0% w/w)Time (min)% Drug Released
This compound 545
1585
3098
Magnesium Stearate 530
1570
3092
Stearic Acid 538
1578
3095

Experimental Protocols

Protocol 1: Evaluation of Powder Flow Properties

Objective: To assess the effect of this compound on the flowability of a model pharmaceutical powder blend.

Materials:

  • Model Formulation:

    • Microcrystalline Cellulose (MCC) PH-102: 98.5 - 99.5% (w/w)

    • This compound: 0.5%, 1.0%, 2.0% (w/w)

    • Magnesium Stearate (for comparison): 0.5%, 1.0% (w/w)

    • Stearic Acid (for comparison): 1.0%, 2.0% (w/w)

  • Equipment:

    • V-blender

    • Powder flow tester (e.g., Flodex)

    • Tapped density tester

Methodology:

  • Accurately weigh the components of the model formulation.

  • Geometrically dilute the lubricant with a portion of the MCC.

  • Add the remaining MCC to the V-blender and blend for 10 minutes.

  • Add the lubricant premix to the V-blender and blend for a further 3 minutes.

  • Angle of Repose: Determine the angle of repose using the fixed funnel method.

  • Bulk and Tapped Density: Determine the bulk density by filling a known volume of powder into a graduated cylinder and recording the weight. Determine the tapped density by subjecting the cylinder to a set number of taps (e.g., 100, 500, 1250) until a constant volume is achieved.

  • Calculations: Calculate Carr's Index and Hausner Ratio using the following formulas:

    • Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100

    • Hausner Ratio = Tapped Density / Bulk Density

Protocol 2: Evaluation of Lubrication Efficiency and Tablet Properties

Objective: To determine the lubrication efficiency of this compound and its impact on tablet hardness, friability, and weight variation.

Materials:

  • Lubricated powder blends from Protocol 1.

  • Equipment:

    • Single-station or rotary tablet press equipped with force and displacement sensors.

    • Tablet hardness tester.

    • Friability tester.

    • Analytical balance.

Methodology:

  • Set up the tablet press with standard concave tooling (e.g., 10 mm diameter).

  • Compress tablets of a target weight (e.g., 500 mg) at a fixed compression force (e.g., 10 kN).

  • Ejection Force: Record the peak force required to eject the tablet from the die. This is a direct measure of lubrication efficiency.

  • Tablet Weight Variation: Weigh 20 individual tablets and calculate the mean and relative standard deviation.

  • Tablet Hardness: Measure the breaking force of 10 tablets and calculate the mean and standard deviation.

  • Tablet Friability: Weigh 10 tablets, subject them to 100 rotations in the friability tester, de-dust, and re-weigh. Calculate the percentage weight loss.

Protocol 3: In Vitro Dissolution Testing

Objective: To assess the impact of this compound on the dissolution rate of a model drug from a tablet formulation.

Materials:

  • Tablets produced in Protocol 2 (containing a model soluble drug like Metformin HCl).

  • Equipment:

    • USP Dissolution Apparatus 2 (Paddles).

    • UV-Vis Spectrophotometer or HPLC system.

  • Dissolution Medium: 900 mL of 0.1 N HCl or other appropriate medium.

Methodology:

  • Set the dissolution bath temperature to 37 ± 0.5 °C and the paddle speed to 50 rpm.

  • Place one tablet in each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with fresh medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_eval Evaluation weighing Weighing of Excipients blending Blending weighing->blending powder_eval Powder Flow Evaluation blending->powder_eval compression Tablet Compression powder_eval->compression tablet_eval Tablet Property Testing compression->tablet_eval dissolution Dissolution Testing compression->dissolution

Figure 1. General experimental workflow for lubricant evaluation.

Lubricant_Selection_Logic start Start: Identify Need for Alternative Lubricant prop Physicochemical Properties (e.g., Melting Point, Solubility) start->prop flow Powder Flow Evaluation (Angle of Repose, Carr's Index) prop->flow lub Lubrication Efficiency (Ejection Force) flow->lub mech Mechanical Properties (Hardness, Friability) lub->mech diss Dissolution Profile mech->diss compat Excipient Compatibility (DSC, FTIR) diss->compat decision Select Optimal Lubricant and Concentration compat->decision

Application Notes and Protocols for Determining the Melting Point of Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl laurate (icosyl dodecanoate) is a wax ester, a long-chain ester formed from arachidyl alcohol and lauric acid.[1][2][3][4][5] As a solid substance, its melting point is a critical physical property for characterization, purity assessment, and formulation development in various industries, including pharmaceuticals and cosmetics. This document provides detailed application notes and experimental protocols for two primary methods of determining the melting point of this compound: Differential Scanning Calorimetry (DSC) and the Capillary Melting Point method.

Data Presentation: Comparison of Methods

The selection of a method for melting point determination depends on the required precision, sample amount, and available instrumentation. The following table summarizes the key aspects of the two described methods.

ParameterDifferential Scanning Calorimetry (DSC)Capillary Melting Point Method
Principle Measures the heat flow required to raise the sample temperature, detecting the enthalpy change at the melting transition.Visual observation of the temperature at which the solid sample transitions to a liquid within a capillary tube.
Sample Size Small (typically 5-7 mg).Small (a few milligrams).
Precision High precision and accuracy.Lower precision, operator-dependent.
Information Obtained Melting point (onset, peak, and end temperatures), enthalpy of fusion (heat of melting).Melting range (onset and completion of melting).
Throughput Can be automated for high throughput.Manual and low throughput.
Advantages Provides quantitative thermodynamic data, high sensitivity, and can detect multiple thermal events.Simple, low-cost instrumentation, direct visual observation.
Disadvantages More expensive instrumentation, requires trained personnel.Subjective determination of melting, less precise.

Experimental Protocols

Method 1: Differential Scanning Calorimetry (DSC)

This protocol is adapted from established methods for analyzing waxes and fatty acid esters.

Objective: To determine the melting point and enthalpy of fusion of this compound with high precision.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

  • Aluminum or stainless steel DSC pans and lids.

  • Microbalance (accurate to ±0.01 mg).

  • This compound sample (ensure it is dry and in powdered form).

  • Inert purge gas (e.g., nitrogen or argon).

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's instructions.

  • Sample Preparation:

    • Tare an empty DSC pan with its lid on the microbalance.

    • Accurately weigh 5-7 mg of the this compound sample into the pan.

    • Hermetically seal the pan with the lid. This prevents any loss of sample due to evaporation, although for a high molecular weight ester like this compound, this is less of a concern.

  • Reference Pan: Prepare an empty, sealed DSC pan to be used as a reference.

  • DSC Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate, typically 10 K/min, to a temperature well above the expected melting point (e.g., 80°C). A slower heating rate (e.g., 1-2°C/min) can be used for higher resolution.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point. The peak temperature and the completion of melting temperature should also be noted.

    • The area under the melting peak is integrated to determine the enthalpy of fusion (in J/g).

Method 2: Capillary Melting Point

This protocol follows the standard procedure for capillary melting point determination.

Objective: To determine the melting range of this compound through visual observation.

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar).

  • Glass capillary tubes (one end sealed).

  • This compound sample (dry and finely powdered).

  • Spatula or packing tool.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and has a fine, powdered consistency.

    • Press the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.

    • The packed sample height should be 2-3 mm.

  • Melting Point Determination:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • For a first determination, a rapid heating rate (e.g., 4-5°C per minute) can be used to find an approximate melting range.

    • Allow the apparatus to cool to at least 15°C below the approximate melting point.

    • For an accurate measurement, use a fresh capillary tube with the sample and heat at a slower rate of 1-2°C per minute when approaching the expected melting point.

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal disappears, and the sample is completely liquid (the completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion of melting.

    • Perform the measurement at least twice and average the results.

Mandatory Visualizations

Workflow_Melting_Point_Determination start Start: Determine Melting Point of this compound decision_precision High Precision & Quantitative Thermodynamic Data Required? start->decision_precision method_dsc Differential Scanning Calorimetry (DSC) decision_precision->method_dsc Yes method_capillary Capillary Melting Point Method decision_precision->method_capillary No protocol_dsc Follow DSC Protocol: - Calibrate Instrument - Prepare Sample (5-7mg) - Heat at Controlled Rate - Analyze Thermogram method_dsc->protocol_dsc protocol_capillary Follow Capillary Protocol: - Prepare Sample (2-3mm in capillary) - Heat Slowly (1-2°C/min) - Visually Observe Melting Range method_capillary->protocol_capillary result_dsc Obtain: - Melting Point (Onset, Peak) - Enthalpy of Fusion protocol_dsc->result_dsc result_capillary Obtain: - Melting Range protocol_capillary->result_capillary end End result_dsc->end result_capillary->end

Caption: Workflow for selecting a method for melting point determination.

Conclusion

Both Differential Scanning Calorimetry and the Capillary Melting Point method are suitable for determining the melting point of this compound. The choice of method will be dictated by the specific requirements of the research or quality control setting. DSC offers high precision and quantitative data, which is often necessary for drug development and detailed material characterization. The capillary method, while less precise, is a simple and effective technique for routine identification and purity checks. By following the detailed protocols provided, researchers can obtain reliable and accurate melting point data for this compound.

References

Preparing Stable Emulsions with Arachidyl Laurate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidyl laurate, the ester of arachidyl alcohol and lauric acid, is a wax-like substance utilized in cosmetic and pharmaceutical formulations for its emollient and stabilizing properties.[1][2][3][4] Its chemical structure lends itself to applications in creating stable oil-in-water (O/W) and water-in-oil (W/O) emulsions. This document provides detailed application notes and experimental protocols for preparing and characterizing stable emulsions using this compound.

Due to a lack of readily available quantitative data in the public domain, the following protocols and data tables are presented as a comprehensive framework for formulation development. Researchers are encouraged to use these as a starting point and to perform optimization studies to achieve the desired emulsion characteristics for their specific application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for its effective application in emulsion formulation.

PropertyValueReference
Chemical Name Icosyl dodecanoate[1]
CAS Number 36617-18-2
Molecular Formula C32H64O2
Molecular Weight 480.85 g/mol
Appearance Solid
Purity >99% (typical)
Storage Room temperature or cooler (-20°C recommended for long term)

Emulsion Formulation Principles

The stability of an emulsion is influenced by several factors, including the Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system, the oil-to-water ratio, droplet size, and viscosity.

Hydrophilic-Lipophilic Balance (HLB)

The required HLB of an oil phase can be calculated, and then an emulsifier system with a matching HLB is selected to produce a stable emulsion.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of a stable oil-in-water (O/W) emulsion using this compound as a co-emulsifier.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines the steps to create a basic O/W emulsion. The percentages of ingredients should be optimized based on the desired viscosity and stability.

Materials:

  • This compound

  • Primary Emulsifier (e.g., Polysorbate 80, HLB ~15)

  • Oil Phase (e.g., Mineral oil, Almond oil)

  • Aqueous Phase (Deionized water)

  • Preservative (e.g., Phenoxyethanol)

  • Heat-resistant beakers

  • Homogenizer (high-shear mixer)

  • Water bath or heating mantle

  • Stirring rod or magnetic stirrer

  • Weighing balance

Procedure:

  • Preparation of Phases:

    • Oil Phase: In a heat-resistant beaker, combine the desired amounts of the oil phase, this compound, and the primary emulsifier.

    • Aqueous Phase: In a separate heat-resistant beaker, add the deionized water and any water-soluble ingredients, including a preservative.

  • Heating: Heat both the oil and aqueous phases separately to 70-75°C in a water bath or on a heating mantle. Stir both phases until all components are completely dissolved and uniform.

  • Emulsification: Slowly add the heated oil phase to the heated aqueous phase while continuously mixing with a homogenizer at a moderate speed.

  • Homogenization: Increase the speed of the homogenizer and continue mixing for 5-10 minutes to ensure the formation of fine and uniform droplets.

  • Cooling: Allow the emulsion to cool down to room temperature while stirring gently.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.

  • pH Adjustment: Check the pH of the final emulsion and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide solution).

G cluster_prep Phase Preparation cluster_process Emulsification Process OilPhase Oil Phase (Oil, this compound, Primary Emulsifier) Heating Heat both phases to 70-75°C OilPhase->Heating AqueousPhase Aqueous Phase (Water, Preservative) AqueousPhase->Heating Mixing Add Oil Phase to Aqueous Phase with moderate homogenization Heating->Mixing Homogenization High-shear homogenization (5-10 min) Mixing->Homogenization Cooling Cool to room temperature with gentle stirring Homogenization->Cooling FinalAdd Add heat-sensitive ingredients (<40°C) Cooling->FinalAdd pH_Adjust pH Adjustment FinalAdd->pH_Adjust FinalEmulsion Stable Emulsion pH_Adjust->FinalEmulsion

Caption: Workflow for preparing an O/W emulsion with this compound.

Protocol 2: Characterization of Emulsion Stability

A series of tests should be performed to characterize the stability of the prepared emulsion.

1. Macroscopic Evaluation:

  • Procedure: Visually inspect the emulsion for any signs of phase separation, creaming (upward movement of the dispersed phase), or sedimentation (downward movement of the dispersed phase) at different time points (e.g., 24 hours, 1 week, 1 month) and under different storage conditions (e.g., room temperature, 4°C, 40°C).

  • Data Presentation: Record observations in a table.

2. Microscopic Analysis:

  • Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet morphology and size distribution using an optical microscope. Look for signs of flocculation (droplet aggregation) or coalescence (merging of droplets).

  • Data Presentation: Capture images at different time points for comparison.

3. Droplet Size Analysis:

  • Procedure: Use a particle size analyzer (e.g., dynamic light scattering) to determine the mean droplet size and polydispersity index (PDI). A smaller and more uniform droplet size generally indicates a more stable emulsion.

  • Data Presentation: Tabulate the mean droplet size and PDI over time.

4. Viscosity Measurement:

  • Procedure: Measure the viscosity of the emulsion using a viscometer or rheometer at controlled temperatures. Changes in viscosity over time can indicate instability.

  • Data Presentation: Plot viscosity as a function of time or shear rate.

5. Accelerated Stability Testing (Centrifugation):

  • Procedure: Centrifuge a sample of the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). Observe for any phase separation. The absence of separation indicates good stability under stress.

  • Data Presentation: Record the height of any separated layers.

Example Quantitative Data Tables

The following tables are templates for presenting the quantitative data obtained from the characterization protocols.

Table 1: Emulsion Formulation Compositions

IngredientFunctionFormulation 1 (% w/w)Formulation 2 (% w/w)Formulation 3 (% w/w)
Mineral OilOil Phase20.020.020.0
This compound Co-emulsifier/Stabilizer 2.0 4.0 6.0
Polysorbate 80Primary Emulsifier5.05.05.0
Deionized WaterAqueous Phase72.570.568.5
PhenoxyethanolPreservative0.50.50.5
Total 100.0 100.0 100.0

Table 2: Emulsion Stability and Physicochemical Properties Over Time (Storage at 25°C)

ParameterTimeFormulation 1Formulation 2Formulation 3
Visual Appearance 24 hoursHomogeneousHomogeneousHomogeneous
1 weekHomogeneousHomogeneousHomogeneous
1 monthSlight creamingHomogeneousHomogeneous
Mean Droplet Size (nm) 24 hours350280250
1 week380290255
1 month450310260
Viscosity (cP) 24 hours150025003500
1 week145024803490
1 month130024503480
Centrifugation (Phase Separation, %) 24 hours2.50.50
1 month5.01.00.2

Logical Relationship of Emulsion Stability Factors

The stability of an emulsion is a complex interplay of various formulation and process parameters. The following diagram illustrates these relationships.

G cluster_formulation Formulation Factors cluster_process Process Parameters cluster_properties Emulsion Properties Emulsifier Emulsifier System (this compound, Co-emulsifier, HLB) InterfacialTension Interfacial Tension Emulsifier->InterfacialTension OilPhase Oil Phase (Type, Concentration) OilPhase->InterfacialTension AqueousPhase Aqueous Phase (Composition, pH) AqueousPhase->InterfacialTension Homogenization Homogenization (Speed, Time) DropletSize Droplet Size & Distribution Homogenization->DropletSize Temperature Temperature Viscosity Viscosity Temperature->Viscosity Stability Emulsion Stability DropletSize->Stability Viscosity->Stability InterfacialTension->DropletSize

Caption: Key factors influencing the stability of an emulsion.

Safety and Regulatory

This compound is generally considered safe for use in cosmetic and topical pharmaceutical preparations. As with any raw material, it is recommended to consult the supplier's Material Safety Data Sheet (MSDS) for detailed safety and handling information. Formulators should also ensure compliance with regional cosmetic and pharmaceutical regulations.

Conclusion

This compound can be a valuable ingredient for creating stable and aesthetically pleasing emulsions. By systematically applying the formulation principles and experimental protocols outlined in this document, researchers, scientists, and drug development professionals can effectively develop and characterize stable emulsions tailored to their specific needs. The provided templates for data presentation and the visualization of key relationships will aid in the efficient and logical development of robust emulsion-based products.

References

Application Notes and Protocols for In Vivo Biocompatibility Testing of Arachidyl Laurate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachidyl laurate, an ester of arachidyl alcohol and lauric acid, is utilized in various topical formulations for its emollient and skin-conditioning properties. Ensuring the biocompatibility of such formulations is a critical step in preclinical safety assessment to prevent adverse reactions in humans. This document provides detailed protocols for the in vivo biocompatibility testing of this compound formulations, adhering to internationally recognized standards, primarily the ISO 10993 series. The "big three" biocompatibility tests for surface-contacting materials—cytotoxicity, irritation, and sensitization—are central to this evaluation, with acute systemic toxicity also being a key consideration.[1][2]

These protocols are designed to guide researchers in assessing the potential of this compound formulations to cause local skin reactions, elicit an allergic response, or induce systemic toxic effects.

Data Presentation

The following tables are structured to present quantitative data that would be generated from the described biocompatibility studies. These tables are provided as templates for data recording and analysis.

Table 1: In Vivo Skin Irritation Scores

Animal IDTest Substance (this compound formulation)Erythema and Eschar Formation (Mean Score)Edema Formation (Mean Score)Primary Irritation Index (PII)Irritation Classification
24h48h72h24h
1
2
3
ControlVehicle

Note: Scoring is based on a 0-4 scale for erythema/eschar and edema. The Primary Irritation Index (PII) is calculated based on the sum of the mean scores.

Table 2: In Vivo Skin Sensitization Evaluation

Animal IDTreatment GroupInduction Phase ReactionsChallenge Phase Reactions (24h)Challenge Phase Reactions (48h)Sensitization Rate (%)
Erythema/Edema ScoresErythema/Edema ScoresErythema/Edema Scores
1This compound formulation
2
...
ControlVehicle
Positive Controle.g., DNCB

Note: Reactions are scored based on a 0-3 or 0-4 scale depending on the specific guideline followed. A significant increase in reaction scores in the test group compared to the control group indicates sensitization.

Table 3: Acute Systemic Toxicity Observations

Animal IDTreatment GroupDose Administered (mg/kg)Clinical Observations (0-72h)Body Weight Change (g)Mortality
1This compound formulation extract
2
...
ControlVehicle

Note: Clinical observations include changes in behavior, appearance, and physiological signs. Body weight is typically measured at initiation and termination of the study.

Experimental Protocols

The following are detailed methodologies for key in vivo biocompatibility experiments. These protocols are based on the ISO 10993 guidelines.

In Vivo Skin Irritation Test

This test evaluates the potential of an this compound formulation to cause local irritation upon a single, prolonged, or repeated exposure. The protocol is designed in accordance with ISO 10993-23.[3][4]

Workflow Diagram:

cluster_prep Preparation cluster_exposure Exposure & Observation cluster_analysis Data Analysis animal_prep Animal Preparation (Clipping of fur) test_article_prep Test Article Application (0.5g of this compound formulation) animal_prep->test_article_prep patching Occlusive Patching test_article_prep->patching exposure 4-hour Exposure Period patching->exposure patch_removal Patch Removal and Site Cleaning exposure->patch_removal observation Scoring at 1, 24, 48, 72 hours patch_removal->observation pii_calc Calculate Primary Irritation Index (PII) observation->pii_calc classification Classify Irritation Potential pii_calc->classification

In Vivo Skin Irritation Test Workflow

Protocol:

  • Test System: Healthy, young adult albino rabbits (e.g., New Zealand White).

  • Animal Preparation: Approximately 24 hours before the test, closely clip the fur on the back of the animal on both sides of the spine.[5]

  • Test Article Application: Apply 0.5 g or 0.5 mL of the this compound formulation to a small area (approximately 6 cm²) of the clipped skin. Apply the vehicle control to a similar site on the contralateral side.

  • Patching: Cover the application sites with an occlusive gauze patch.

  • Exposure: After a 4-hour exposure period, remove the patches.

  • Observation: Examine the test sites for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Score the reactions according to a standardized scale (e.g., Draize scale).

  • Data Analysis: Calculate the Primary Irritation Index (PII) for each animal by summing the mean erythema and edema scores at the 24, 48, and 72-hour observation points and dividing by the number of observation times.

  • Classification: Classify the irritation potential based on the PII.

In Vivo Skin Sensitization (Allergic Contact Dermatitis)

This test assesses the potential of an this compound formulation to induce a delayed-type hypersensitivity reaction. The Guinea Pig Maximization Test (GPMT) is a widely accepted and sensitive method, conducted in accordance with ISO 10993-10.

Workflow Diagram:

cluster_induction Induction Phase (Week 1) cluster_rest Rest Period (Week 2) cluster_challenge Challenge Phase (Week 3) cluster_analysis Data Analysis intradermal Intradermal Injections (Test article, Freund's Adjuvant) topical Topical Application (Test article under occlusion) intradermal->topical rest No Treatment topical->rest challenge_app Topical Challenge Application (Test article and vehicle) rest->challenge_app observation Scoring at 24 and 48 hours challenge_app->observation comparison Compare Test vs. Control Group Reactions observation->comparison classification Determine Sensitization Potential comparison->classification cluster_prep Preparation cluster_observation Observation Period cluster_analysis Analysis & Conclusion extraction Extract Preparation (Polar & Non-polar solvents) animal_dosing Animal Dosing (Intravenous or Intraperitoneal) extraction->animal_dosing clinical_obs Clinical Observations (4, 24, 48, 72 hours) animal_dosing->clinical_obs body_weight Body Weight Measurement animal_dosing->body_weight data_eval Evaluate for Toxicity Signs clinical_obs->data_eval body_weight->data_eval conclusion Determine Systemic Toxicity data_eval->conclusion cluster_exposure Exposure cluster_local Local Tissue Response cluster_systemic Systemic Response cluster_outcome Biocompatibility Outcome formulation This compound Formulation keratinocytes Keratinocyte Activation formulation->keratinocytes Direct Contact absorption Systemic Absorption formulation->absorption mediators Release of Inflammatory Mediators (Cytokines, Chemokines) keratinocytes->mediators immune_cells Immune Cell Infiltration (e.g., Langerhans cells, T-cells) irritation Irritation immune_cells->irritation sensitization Sensitization immune_cells->sensitization mediators->immune_cells distribution Distribution to Organs absorption->distribution toxicity Potential Organ Toxicity distribution->toxicity systemic_effects Systemic Effects toxicity->systemic_effects biocompatible Biocompatible irritation->biocompatible If absent sensitization->biocompatible If absent systemic_effects->biocompatible If absent

References

Troubleshooting & Optimization

How to improve the yield of Arachidyl laurate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Arachidyl laurate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via chemical and enzymatic methods.

Issue Potential Cause Recommended Solution
Low or No Product Yield (Chemical Synthesis) Incomplete Reaction: The esterification reaction may not have reached completion due to steric hindrance from the long alkyl chains of lauric acid and arachidyl alcohol.[1]Increase Reaction Time: Extend the reaction time to allow for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.[1] Use Excess Reactant: Employing a molar excess of one reactant, typically the less expensive one (e.g., lauric acid), can shift the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[2]
Catalyst Inactivity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in insufficient quantity.Use Fresh Catalyst: Ensure the acid catalyst is fresh and anhydrous. Optimize Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate. A typical starting point is 1-5 mol% relative to the limiting reactant.
Water Inhibition: Water is a byproduct of esterification. Its presence can shift the equilibrium back towards the reactants, reducing the yield.[3]Remove Water: Use a Dean-Stark apparatus during reflux to continuously remove water as it is formed. Use a Dehydrating Agent: Add molecular sieves to the reaction mixture to absorb water.
Low or No Product Yield (Enzymatic Synthesis) Low Enzyme Activity: The lipase may have low activity due to suboptimal reaction conditions or degradation.Optimize Temperature: Lipases have an optimal temperature range for activity, typically between 30-60°C. Consult the manufacturer's specifications for the specific lipase being used. Optimize pH: The pH of the reaction medium can significantly impact enzyme activity. Choose the Right Solvent: Non-polar organic solvents are generally preferred for enzymatic esterification.
Poor Substrate Binding: Inadequate mixing can prevent the enzyme from effectively interacting with the substrates.Increase Agitation: Ensure vigorous stirring or shaking to improve the interaction between the enzyme and the substrates. Optimize Substrate Molar Ratio: Experiment with different molar ratios of arachidyl alcohol to lauric acid.
Enzyme Inhibition: High concentrations of the substrates or the product can sometimes inhibit the enzyme's activity. Water content can also be inhibitory.Control Substrate Concentration: Avoid excessively high initial concentrations of substrates. Control Water Activity: A small amount of water is often necessary for lipase activity, but excess water can promote the reverse reaction (hydrolysis). The optimal water activity (a_w) should be determined experimentally, but a low a_w is generally favorable.
Formation of Side Products Dehydration of Alcohol: At high temperatures with a strong acid catalyst, arachidyl alcohol may undergo dehydration to form an alkene.Control Temperature: Maintain the reaction temperature at the lowest effective level. Use a Milder Catalyst: Consider using a milder acid catalyst.
Ether Formation: Under acidic conditions, two molecules of arachidyl alcohol can react to form a diarachidyl ether.Use Stoichiometric Amounts: Using a molar ratio closer to 1:1 for the alcohol and acid can minimize this side reaction.
Difficult Product Purification Unreacted Starting Materials: The crude product contains unreacted lauric acid and arachidyl alcohol.Washing: Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted lauric acid. Follow with a brine wash. Column Chromatography: Purify the crude product using silica gel column chromatography to separate the this compound from unreacted arachidyl alcohol and other impurities.
Emulsion Formation during Workup: The presence of fatty acids and alcohols can lead to the formation of emulsions during aqueous extraction.Add Brine: Add a saturated sodium chloride (brine) solution to help break the emulsion. Centrifugation: If the emulsion persists, centrifugation can aid in phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of lauric acid to arachidyl alcohol for chemical synthesis?

A1: For Fischer esterification, it is common to use an excess of one of the reactants to drive the reaction to completion. Since arachidyl alcohol is often more expensive, a molar ratio of 1:1.5 to 1:3 of arachidyl alcohol to lauric acid is a good starting point. The optimal ratio should be determined empirically for your specific reaction conditions. Increasing the molar ratio of alcohol to oil has been shown to increase biodiesel yield in similar transesterification reactions.

Q2: Which catalyst is best for the chemical synthesis of this compound?

A2: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts for Fischer esterification. Solid acid catalysts, such as Amberlyst 15, can also be effective and offer the advantage of easier separation from the reaction mixture. The choice of catalyst may depend on the scale of the reaction and the desired purification method.

Q3: What is the recommended temperature range for the enzymatic synthesis of this compound?

A3: The optimal temperature for enzymatic synthesis is highly dependent on the specific lipase used. However, a general range of 30°C to 60°C is typical for most commercially available lipases, such as those from Candida antarctica (e.g., Novozym 435) or Rhizomucor miehei. Exceeding the optimal temperature can lead to enzyme denaturation and loss of activity.

Q4: How can I effectively remove the water produced during the esterification reaction?

A4: To drive the equilibrium towards the formation of the ester, the water produced must be removed. This can be achieved by:

  • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene). The water is collected in the side arm of the apparatus while the solvent is returned to the reaction flask.

  • Dehydrating Agents: Adding molecular sieves (e.g., 4Å) to the reaction mixture to absorb the water as it is formed.

Q5: What is a suitable solvent for the enzymatic synthesis of this compound?

A5: The choice of solvent can significantly impact enzyme activity and stability. Non-polar, hydrophobic solvents are generally preferred for esterification reactions as they minimize the stripping of essential water from the enzyme's surface. Suitable solvents include hexane, heptane, and toluene. Solvent-free systems, where the molten reactants themselves act as the solvent, can also be highly effective and are considered a greener alternative.

Quantitative Data Summary

The following tables summarize the effects of various reaction parameters on the yield of laurate ester synthesis, providing a basis for experimental design.

Table 1: Effect of Reaction Temperature on Lauric Acid Conversion (Chemical Synthesis)

Temperature (°C)Conversion of Lauric Acid (%)Reaction Time (h)CatalystReference
5589.154[Hnmp]HSO₄
7097.114[Hnmp]HSO₄
110~980.083 (5 min)Amberlyst 15

Table 2: Effect of Molar Ratio on Ester Yield (Enzymatic Synthesis)

Substrate Molar Ratio (Alcohol:Acid)Ester Yield (%)EnzymeTemperature (°C)Reference
1:1>90 (conversion)Rhizopus oryzae lipase45
1.5:1>90 (conversion)Immobilized R. oryzae lipase45
0.8:1 (Acid:Alcohol)Not specified, but optimal for max esterificationNovozym 43530

Table 3: Optimization of Enzymatic Synthesis of a Lauryl Ester

ParameterOptimized ValueResulting Conversion (%)EnzymeReference
Water Activity (a_w)0.5595Candida rugosa lipase
Temperature45°C95Candida rugosa lipase
Enzyme Amount60 mg95Candida rugosa lipase

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization.

Materials:

  • Lauric acid

  • Arachidyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, dissolve arachidyl alcohol (1 equivalent) and lauric acid (1.5 equivalents) in toluene.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 0.02 equivalents of H₂SO₄) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water-toluene azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction. Continue refluxing until no more water is collected (typically several hours). Monitor the reaction progress by TLC.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove unreacted lauric acid and the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to obtain pure this compound.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general method for lipase-catalyzed synthesis.

Materials:

  • Lauric acid

  • Arachidyl alcohol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Anhydrous solvent (e.g., heptane or a solvent-free system)

  • Molecular sieves (optional, for water control)

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine arachidyl alcohol (1 equivalent) and lauric acid (1 to 1.5 equivalents). If using a solvent, add it at this stage.

  • Enzyme Addition: Add the immobilized lipase to the mixture (typically 5-10% by weight of the total substrates). If controlling water activity is critical, add activated molecular sieves.

  • Incubation: Place the flask in an incubator shaker set to the optimal temperature for the lipase (e.g., 50°C) and provide constant agitation (e.g., 200 rpm).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or TLC.

  • Enzyme Removal: Once the reaction has reached the desired conversion, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.

  • Purification: The product can be purified from the unreacted substrates by column chromatography or vacuum distillation if the starting materials are sufficiently volatile.

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis A Reactants & Catalyst (Lauric Acid, Arachidyl Alcohol, H₂SO₄) B Reflux with Dean-Stark Trap A->B C Aqueous Workup (Washing) B->C D Drying & Concentration C->D E Column Chromatography D->E F Pure this compound E->F G Reactants & Lipase (Lauric Acid, Arachidyl Alcohol, Novozym 435) H Incubation with Shaking G->H I Enzyme Filtration H->I J Purification I->J K Pure this compound J->K

Caption: Experimental workflows for chemical and enzymatic synthesis of this compound.

troubleshooting_logic Start Low Yield? Method Synthesis Method? Start->Method Chemical Chemical Method->Chemical Chemical Enzymatic Enzymatic Method->Enzymatic Enzymatic Water Water Removal? Chemical->Water Temp Optimal Temp? Enzymatic->Temp DeanStark Use Dean-Stark or Mol. Sieves Water->DeanStark No Excess Excess Reactant? Water->Excess Yes UseExcess Use Excess Lauric Acid Excess->UseExcess No Catalyst Catalyst OK? Excess->Catalyst Yes FreshCatalyst Use Fresh/More Catalyst Catalyst->FreshCatalyst No AdjustTemp Adjust Temperature (30-60°C) Temp->AdjustTemp No Agitation Sufficient Agitation? Temp->Agitation Yes IncreaseAgitation Increase Shaking Speed Agitation->IncreaseAgitation No WaterActivity Optimal Water Activity? Agitation->WaterActivity Yes ControlWater Control Water Content WaterActivity->ControlWater No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Solving Arachidyl laurate solubility issues in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and formulation challenges with Arachidyl laurate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound (also known as Icosyl dodecanoate) is a wax ester. It is a solid at room temperature with a high melting point, which can present challenges in achieving and maintaining its solubility in formulations.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₆₄O₂[1][2][3]
Molecular Weight 480.85 g/mol [1][2]
Appearance Solid
Boiling Point 507°C at 760 mmHg
Flash Point 269.7°C
Density 0.858 g/cm³
LogP 11.49 - 15.2

Q2: In which common solvents is this compound soluble?

Expected Solubility Profile of Long-Chain Fatty Acid Esters (like this compound)

Solvent TypeExamplesExpected Solubility
Nonpolar Solvents Hydrocarbons (e.g., Isododecane), Silicone Oils (e.g., Dimethicone)Higher
Polar Aprotic Solvents Ketones (e.g., Acetone), Esters (e.g., Ethyl Acetate)Moderate
Polar Protic Solvents Alcohols (e.g., Ethanol), Glycols (e.g., Propylene Glycol)Low to Moderate
Aqueous Systems Water, BuffersVery Low / Insoluble
Oils and Lipids Mineral Oil, Vegetable Oils, Synthetic Esters (e.g., Isopropyl Myristate)Moderate to High, especially at elevated temperatures

Q3: How can I improve the solubility of this compound in my formulation?

Several strategies can be employed to enhance the solubility of this compound:

  • Heating: Incorporating this compound into the oil phase of a formulation at a temperature above its melting point is the most effective method. It is recommended to heat the formulation to approximately 20°C above the melting point of the wax to ensure all crystals are completely molten.

  • Co-solvents: The addition of a co-solvent that is miscible with the primary solvent and in which this compound has good solubility can increase its overall solubility in the system.

  • Surfactants: In aqueous-based systems like emulsions, surfactants can help to disperse and stabilize this compound, even if it is not truly solubilized. Non-ionic surfactants are often preferred for their lower potential for irritation.

  • Emulsification: For oil-in-water or water-in-oil emulsions, this compound should be incorporated into the oil phase and heated until fully melted before emulsification. The choice of emulsifier is critical for stability.

Troubleshooting Guides

Issue 1: Crystallization or Recrystallization of this compound in the Formulation

Problem: The formulation appears grainy, or solid particles of this compound form over time, especially at lower temperatures.

Possible Causes:

  • Supersaturation: The concentration of this compound exceeds its saturation solubility in the solvent system at a given temperature.

  • Inadequate Solubilization During Formulation: The this compound was not fully melted and dissolved in the oil phase during the heating step.

  • Incompatible Ingredients: Other ingredients in the formulation may be reducing the solubility of this compound.

  • Rapid Cooling: Cooling the formulation too quickly can promote the formation of large, undesirable crystals.

Troubleshooting Steps:

  • Verify Complete Dissolution: During the manufacturing process, ensure that the oil phase containing this compound is heated sufficiently to completely melt all wax crystals. Visual inspection against a light source can help confirm complete dissolution.

  • Optimize the Solvent System:

    • Introduce a co-solvent with good solubilizing capacity for long-chain esters.

    • Consider replacing a portion of the primary oil with one that has better solubility for waxy components.

  • Control the Cooling Rate: Employ a slower, controlled cooling process. Rapid cooling encourages the formation of large crystals, while slower cooling can result in smaller, less perceptible crystals.

  • Introduce a Crystallization Inhibitor: Certain polymers or other waxy materials can interfere with the crystal growth of this compound, resulting in smaller crystals and a smoother final product.

  • Re-evaluate the Concentration: If other methods fail, it may be necessary to reduce the concentration of this compound to a level that is soluble in the formulation at storage temperatures.

start Crystallization Observed check_dissolution Was this compound fully dissolved during heating step? start->check_dissolution heat_more Increase heating temperature/ time to ensure complete dissolution. check_dissolution->heat_more No check_cooling Was the cooling rate controlled? check_dissolution->check_cooling Yes end_good Problem Resolved heat_more->end_good slow_cooling Implement a slower, controlled cooling process. check_cooling->slow_cooling No check_solvent Is the solvent system optimized? check_cooling->check_solvent Yes slow_cooling->end_good add_cosolvent Add a co-solvent or change the primary oil. check_solvent->add_cosolvent No check_inhibitor Is a crystallization inhibitor present? check_solvent->check_inhibitor Yes add_cosolvent->end_good add_inhibitor Incorporate a crystallization inhibitor. check_inhibitor->add_inhibitor No reduce_conc Reduce the concentration of this compound. check_inhibitor->reduce_conc Yes add_inhibitor->end_good reduce_conc->end_good

Troubleshooting workflow for crystallization issues.
Issue 2: Phase Separation in an Emulsion Containing this compound

Problem: The emulsion separates into distinct oil and water layers over time.

Possible Causes:

  • Incorrect Emulsifier Selection: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system may not be appropriate for the oil phase.

  • Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately stabilize the oil droplets.

  • Improper Homogenization: The energy input during emulsification may have been insufficient to create a stable droplet size distribution.

  • Ostwald Ripening: If this compound is partially soluble in the continuous phase, smaller droplets may dissolve and redeposit onto larger ones, leading to instability.

Troubleshooting Steps:

  • Optimize the Emulsifier System:

    • Calculate the required HLB for the oil phase and select an emulsifier or blend of emulsifiers to match this value.

    • Experiment with different types of emulsifiers (e.g., non-ionic, polymeric) to find one that provides optimal stability.

  • Adjust Emulsifier Concentration: Gradually increase the concentration of the emulsifier and observe the impact on long-term stability.

  • Refine the Homogenization Process:

    • Increase the homogenization time or intensity.

    • Consider using a high-pressure homogenizer for a finer and more uniform droplet size.

  • Modify the Oil Phase: The addition of a co-emulsifier or a lipid that is less prone to crystallization can sometimes improve emulsion stability.

start Phase Separation in Emulsion check_hlb Is the emulsifier HLB correct for the oil phase? start->check_hlb adjust_hlb Select an emulsifier or blend with the appropriate HLB. check_hlb->adjust_hlb No check_conc Is the emulsifier concentration sufficient? check_hlb->check_conc Yes end_good Problem Resolved adjust_hlb->end_good increase_conc Increase the emulsifier concentration. check_conc->increase_conc No check_homogenization Was the homogenization process optimized? check_conc->check_homogenization Yes increase_conc->end_good refine_homogenization Increase homogenization time/intensity. check_homogenization->refine_homogenization No modify_oil_phase Modify the oil phase with a co-emulsifier or stabilizer. check_homogenization->modify_oil_phase Yes refine_homogenization->end_good modify_oil_phase->end_good

Troubleshooting workflow for emulsion phase separation.

Experimental Protocols

Protocol 1: Determination of Saturation Solubility of this compound in Liquid Solvents

Objective: To determine the maximum concentration of this compound that can be dissolved in a liquid solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C, 40°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is recommended.

  • Separation of Undissolved Solute:

    • Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved this compound to settle.

    • Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) after derivatization.

  • Calculation:

    • Calculate the original concentration of this compound in the undiluted supernatant based on the dilution factor and the measured concentration. This value represents the saturation solubility.

Protocol 2: Evaluation of this compound Solubility in Solid/Semi-Solid Excipients

Objective: To estimate the solubility of this compound in solid or semi-solid excipients (e.g., other waxes, fatty alcohols).

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Prepare a series of physical mixtures of this compound and the excipient at different weight ratios (e.g., 99:1, 98:2, 95:5, 90:10, etc.).

    • Accurately weigh a small amount (5-10 mg) of each mixture into a DSC pan and seal it.

  • DSC Analysis:

    • Heat the samples in the DSC at a controlled rate (e.g., 10°C/min) to a temperature above the melting point of both components.

    • Cool the samples at a controlled rate to a temperature below the crystallization point of the mixture.

    • Reheat the samples at the same controlled rate.

  • Data Interpretation:

    • Analyze the melting endotherm of the excipient in the second heating scan.

    • As the concentration of this compound increases, the melting point of the excipient will decrease.

    • The saturation solubility is the concentration at which the melting point of the excipient no longer decreases with the further addition of this compound.

start Start: Determine Saturation Solubility prepare_samples Prepare samples with excess this compound in solvent. start->prepare_samples equilibrate Equilibrate at constant temperature with agitation (24-48h). prepare_samples->equilibrate separate Separate undissolved solid (centrifuge/settle). equilibrate->separate filter Filter supernatant (e.g., 0.45 µm PTFE filter). separate->filter quantify Quantify concentration (e.g., HPLC, GC). filter->quantify calculate Calculate saturation solubility. quantify->calculate

Experimental workflow for determining saturation solubility.

References

Technical Support Center: Crystallization and Polymorphism in Arachidyl Laurate Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Arachidyl laurate. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to crystallization and polymorphism in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound formulations?

A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. For this compound formulations, particularly in drug delivery, uncontrolled polymorphism can lead to issues such as:

  • Changes in drug release profiles: Different polymorphs can have different dissolution rates, affecting the bioavailability of the active pharmaceutical ingredient (API).

  • Physical instability of the formulation: Transformation from a metastable polymorph to a more stable form during storage can lead to drug expulsion, changes in particle size, and altered formulation consistency.[1]

  • Manufacturing inconsistencies: Variations in processing conditions can lead to the formation of different polymorphs, resulting in batch-to-batch variability.

Q2: What are the main factors that influence the crystallization and polymorphism of this compound mixtures?

A2: The crystallization behavior of this compound, like other wax esters, is influenced by a variety of factors.[2] Key factors include:

  • Temperature and Cooling Rate: The rate at which a molten mixture is cooled significantly impacts crystal size and polymorphic form. Rapid cooling often leads to smaller crystals and potentially less stable polymorphs, while slower cooling may result in larger, more stable crystals.[2][3]

  • Solvent System: The choice of solvent can affect the solubility of this compound and influence nucleation and crystal growth rates. The polarity and hydrogen bonding capacity of the solvent are important considerations.[4]

  • Presence of Impurities and Additives: Even small amounts of impurities or the intentional addition of other excipients can either promote or inhibit crystallization and can favor the formation of a specific polymorph.

  • Mechanical Stress: Agitation and shear forces during processing can introduce energy into the system, which can affect nucleation and crystal growth.

  • Composition of the Mixture: The presence of other lipids or an active pharmaceutical ingredient (API) can disrupt the crystal lattice of this compound, leading to the formation of less ordered structures or different polymorphic forms.

Q3: Which analytical techniques are most suitable for characterizing the polymorphism of this compound?

A3: The most common and powerful techniques for studying lipid polymorphism are:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, crystallization temperatures, and to detect polymorphic transitions, which appear as endothermic or exothermic peaks in the DSC thermogram.

  • X-ray Diffraction (XRD): XRD provides information about the crystal structure of a material. Each polymorphic form will have a unique diffraction pattern, allowing for their identification and quantification in a mixture.

  • Microscopy: Techniques such as polarized light microscopy can be used to visualize the morphology and size of crystals.

Troubleshooting Guides

Issue 1: this compound Mixture Fails to Solidify or Remains an Oil Upon Cooling
Possible Cause Troubleshooting Step
Insufficient Supersaturation The concentration of this compound in the solvent may be too low. Try reducing the amount of solvent by gentle evaporation.
Inhibition by Other Components Other excipients in the mixture may be inhibiting crystallization. Try to crystallize this compound alone under the same conditions to confirm its behavior. Consider screening for compatible excipients.
Cooling Rate is Too Slow While generally promoting larger crystals, very slow cooling might not provide enough of a thermodynamic driving force for nucleation. Try a moderately faster cooling rate.
Inappropriate Solvent The solvent may be too good a solvent for this compound, preventing it from precipitating. Select a solvent in which this compound has lower solubility at room temperature.
Issue 2: Formation of Undesirably Large or Needle-like Crystals
Possible Cause Troubleshooting Step
Slow Cooling Rate Slow cooling allows for extended crystal growth, leading to larger crystals. Increase the cooling rate to promote the formation of smaller crystals.
Low Degree of Supersaturation At low supersaturation, crystal growth is favored over nucleation. Try increasing the concentration of this compound.
Solvent Effects The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.
Low Agitation Stagnant conditions can promote the growth of large, well-defined crystals. Introduce gentle agitation during the cooling process.
Issue 3: Batch-to-Batch Inconsistency in Crystal Form and Particle Size
Possible Cause Troubleshooting Step
Poorly Controlled Cooling Profile Even small variations in the cooling rate can lead to different polymorphic outcomes. Implement a precise and reproducible cooling protocol.
Variations in Raw Material Minor impurities in different batches of this compound or other excipients can act as nucleation sites. Ensure consistent quality of all starting materials.
Inconsistent Agitation/Shear Differences in mixing speed or duration can affect nucleation and crystal growth. Standardize all mixing parameters.
Thermal History The thermal history of the sample before cooling can influence crystallization. Implement a standardized heating and holding protocol to erase thermal memory before cooling.
Issue 4: Changes in the Formulation Observed During Storage (e.g., Drug Expulsion, Hardening)
Possible Cause Troubleshooting Step
Polymorphic Transformation The initial formulation may contain a metastable polymorph that is converting to a more stable form over time. Characterize the polymorphic form(s) present initially and after storage using DSC and XRD.
Ostwald Ripening Smaller crystals may be dissolving and re-depositing onto larger crystals, leading to an increase in average crystal size. This can be influenced by temperature fluctuations during storage.
Solution The goal is often to formulate with the most stable polymorph to prevent changes during the product's shelf life. Alternatively, inhibitors of polymorphic transition can be added to the formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C32H64O2
Molecular Weight 480.8 g/mol
Appearance Solid
Boiling Point 507°C at 760 mmHg
Flash Point 269.7°C
Density 0.858 g/cm³
Storage Room temperature

Table 2: Influence of Processing Parameters on Wax Ester Crystallization (General Trends)

ParameterEffect on Crystal SizeEffect on Polymorphic Stability
Increased Cooling Rate DecreasesMay favor less stable forms
Increased Agitation DecreasesCan influence polymorphic outcome
Presence of "Good" Solvent May increase (through Ostwald ripening)Can favor specific polymorphs
Addition of Structuring Agents Generally decreasesCan stabilize less stable forms

Experimental Protocols

Protocol 1: Characterization of Polymorphism using Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, crystallization temperature, and detect polymorphic transitions of this compound mixtures.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance

  • This compound sample (and mixtures)

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum DSC pan. Hermetically seal the pan. Prepare an empty sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Heating Scan: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C). Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 100°C). This first heating scan provides information on the initial state of the sample.

    • Cooling Scan: Cool the sample from the molten state at a controlled rate (e.g., 10°C/min) to the initial temperature. This scan reveals the crystallization behavior.

    • Second Heating Scan: Reheat the sample at the same rate as the first heating scan. Comparing the second heating scan to the first can reveal changes in polymorphism that occurred upon controlled cooling.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks. The peak temperature, onset temperature, and enthalpy of transitions should be recorded. The presence of multiple peaks or shifts in peak temperatures between heating scans can indicate polymorphism.

Protocol 2: Identification of Polymorphic Forms using X-ray Diffraction (XRD)

Objective: To identify the crystalline structure of this compound in a solid sample.

Materials and Equipment:

  • X-ray Diffractometer with a Cu Kα radiation source

  • Powder sample holder

  • Mortar and pestle (if sample needs grinding)

  • This compound sample

Methodology:

  • Sample Preparation: If the sample is not a fine powder, gently grind it using a mortar and pestle. Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface to minimize preferred orientation.

  • Instrument Setup: Place the sample holder into the XRD instrument.

  • Data Collection:

    • Set the instrument to scan over a relevant 2θ range (e.g., 5° to 40°).

    • Use a step size of 0.02° and a scan speed of 1-2°/min.

  • Data Analysis: The resulting diffractogram will show peaks at specific 2θ angles. The position and relative intensities of these peaks are characteristic of a specific crystal lattice. Different polymorphs will produce distinct diffraction patterns.

Visualizations

TroubleshootingWorkflow cluster_start Start: Experiment with this compound Mixture cluster_problem Problem Identification cluster_analysis Analysis & Characterization cluster_troubleshooting Troubleshooting Strategies cluster_solution Resolution start Initial Formulation problem Observe Crystallization Issue start->problem dsc Perform DSC Analysis problem->dsc Thermal behavior? xrd Perform XRD Analysis problem->xrd Crystal structure? microscopy Microscopy Examination problem->microscopy Morphology? cooling Modify Cooling Rate dsc->cooling solvent Change Solvent System dsc->solvent composition Adjust Formulation Composition xrd->composition agitation Control Agitation/Shear microscopy->agitation solution Optimized Formulation & Process cooling->solution solvent->solution composition->solution agitation->solution

Caption: Troubleshooting workflow for crystallization issues.

PolymorphismPathway Melt Molten State (this compound Mixture) FormA Metastable Polymorph α Melt->FormA Rapid Cooling FormB Stable Polymorph β Melt->FormB Slow Cooling FormA->FormB Spontaneous Transformation (during storage)

Caption: Relationship between polymorphic forms.

References

Technical Support Center: Optimizing Arachidyl Laurate Nanoparticle Size

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the formulation of arachidyl laurate nanoparticles. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the optimization of particle size.

Frequently Asked Questions (FAQs)

Q1: What are the key formulation factors influencing the particle size of this compound nanoparticles?

A1: The particle size of this compound nanoparticles is primarily influenced by the composition of the formulation. Key factors include the concentration of this compound, the type and concentration of surfactants used, and the ratio of lipid to surfactant.[1][2] Generally, higher surfactant concentrations tend to decrease particle size up to a certain point, beyond which they may lead to an increase in size due to micelle formation.[3] The concentration of the lipid itself also plays a crucial role; higher lipid concentrations can lead to larger particles.[2]

Q2: How do processing parameters affect the final particle size?

A2: Processing parameters during nanoparticle production are critical for controlling particle size. For methods like high-pressure homogenization (HPH), the key parameters are homogenization pressure and the number of homogenization cycles.[4] Increasing the pressure and the number of cycles generally leads to a reduction in particle size, although excessive pressure or cycles can sometimes cause particle aggregation. The temperatures of the lipid and aqueous phases during production also significantly impact the final particle size and stability.

Q3: What is a good starting point for the concentration of this compound and surfactants?

A3: For solid lipid nanoparticles (SLNs), lipid concentrations typically range from 0.1% to 30% (w/w), and emulsifier (surfactant) concentrations are generally between 0.5% and 5% (w/w). A common starting point for lipid concentration is in the range of 5-10% (w/v). The optimal ratio of lipid to surfactant needs to be determined experimentally for this compound, as it is crucial for achieving the desired particle size and stability.

Q4: Which characterization techniques are most suitable for measuring the particle size of this compound nanoparticles?

A4: Dynamic Light Scattering (DLS) is the most commonly used technique for measuring the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in a suspension. For direct visualization of nanoparticle size, shape, and morphology, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed. Nanoparticle Tracking Analysis (NTA) is another method that can provide particle size distribution and concentration measurements.

Q5: What is the significance of the Polydispersity Index (PDI)?

A5: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.3 is generally considered acceptable for lipid nanoparticle formulations, indicating a relatively narrow size distribution. For many pharmaceutical applications, a PDI below 0.2 is often desired. A high PDI suggests a broad range of particle sizes, which can affect the stability, drug release profile, and in vivo performance of the nanoparticles.

Troubleshooting Guide

Problem Potential Causes Suggested Solutions
Large Mean Particle Size (>500 nm) Inadequate homogenization pressure or insufficient number of cycles. High concentration of this compound. Inappropriate surfactant type or concentration (too low). High viscosity of the lipid phase.Increase the homogenization pressure and/or the number of homogenization cycles. Decrease the concentration of this compound in the formulation. Screen different surfactants and optimize the surfactant concentration. An increase in surfactant concentration often leads to smaller particles. Ensure the homogenization temperature is sufficiently above the melting point of this compound to reduce viscosity.
High Polydispersity Index (PDI > 0.3) Inefficient homogenization leading to a broad size distribution. Particle aggregation. Insufficient surfactant concentration to stabilize the newly formed nanoparticles.Increase the number of homogenization cycles to achieve a more uniform particle size. Optimize the surfactant concentration to ensure adequate surface coverage and prevent aggregation. Evaluate the zeta potential; a higher absolute value (e.g., > |30| mV) can indicate better colloidal stability.
Particle Aggregation and Instability Over Time Insufficient surface stabilization by the surfactant. Ostwald ripening, especially in polydisperse systems. Storage at an inappropriate temperature.Increase the concentration of the stabilizing surfactant. Consider using a combination of surfactants for better steric and electrostatic stabilization. Aim for a monodisperse particle size distribution (low PDI) to minimize Ostwald ripening. Store the nanoparticle dispersion at a suitable temperature, often refrigerated (2-8 °C), to prevent lipid crystallization and particle growth.
Inconsistent Results Between Batches Variations in process parameters (temperature, pressure, homogenization time). Inconsistent preparation of the pre-emulsion. Purity and handling of raw materials.Strictly control and monitor all process parameters for each batch. Standardize the procedure for preparing the pre-emulsion, including stirring speed and time. Use high-purity this compound and surfactants, and handle them consistently.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles using High-Pressure Homogenization (Hot Homogenization Technique)

This protocol provides a general procedure for preparing this compound solid lipid nanoparticles (SLNs). Optimization of the parameters will be required.

Materials:

  • This compound (Solid Lipid)

  • Surfactant (e.g., Poloxamer 188, Tween 80, or a combination)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear stirrer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound.

    • Heat the this compound to a temperature approximately 5-10°C above its melting point to form a clear lipid melt.

  • Preparation of the Aqueous Phase:

    • Weigh the desired amount of surfactant(s) and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase while stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear stirrer at a high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a selected pressure (e.g., starting at 500 bar) for a specific number of cycles (e.g., 3-5 cycles). These parameters should be optimized.

  • Cooling and Nanoparticle Formation:

    • Cool down the resulting nanoemulsion to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess colloidal stability.

    • Visualize the nanoparticle morphology using TEM or SEM.

Visualizations

Experimental_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_homogenization Homogenization & Formation cluster_characterization Characterization Lipid_Phase Lipid Phase (this compound) Heat > Melting Point Pre_Emulsion Pre-emulsion Formation (High-Shear Mixing) Lipid_Phase->Pre_Emulsion Aqueous_Phase Aqueous Phase (Surfactant + Water) Heat to same Temp. Aqueous_Phase->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling & Nanoparticle Formation HPH->Cooling Characterization Particle Size (DLS) Zeta Potential Morphology (TEM/SEM) Cooling->Characterization

Caption: Workflow for this compound Nanoparticle Preparation.

Troubleshooting_Logic Start Particle Size Optimization Issue Problem Identify the Problem Start->Problem Large_Size Large Particle Size (>500nm) Problem->Large_Size Size High_PDI High PDI (>0.3) Problem->High_PDI Distribution Aggregation Aggregation/ Instability Problem->Aggregation Stability Sol_Large_Size Increase Homogenization Pressure/Cycles OR Decrease Lipid Conc. OR Optimize Surfactant Large_Size->Sol_Large_Size Sol_High_PDI Increase Homogenization Cycles OR Optimize Surfactant Conc. High_PDI->Sol_High_PDI Sol_Aggregation Increase Surfactant Conc. OR Use Surfactant Combo OR Optimize Storage Temp. Aggregation->Sol_Aggregation

Caption: Troubleshooting Decision Tree for Particle Size Optimization.

References

Technical Support Center: Troubleshooting Emulsion Instability with Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering emulsion instability issues when formulating with Arachidyl laurate. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications in emulsions?

This compound (CAS No. 36617-18-2) is a wax ester formed from the reaction of arachidyl alcohol (a 20-carbon fatty alcohol) and lauric acid (a 12-carbon saturated fatty acid).[1][2][3][4] In emulsions, it primarily functions as an emollient, thickener, and stabilizer. Its waxy nature contributes to the viscosity and texture of the final product, making it suitable for use in creams, lotions, and other topical formulations in the pharmaceutical and cosmetic industries.[2] It is also explored in the formulation of lipid nanoparticles for drug delivery.

Q2: My emulsion with this compound is showing signs of phase separation (creaming or coalescence). What are the most likely causes?

Phase separation in emulsions containing this compound can stem from several factors:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system: This is a primary cause of instability. The HLB of your emulsifier or blend of emulsifiers must match the required HLB of the oil phase containing this compound.

  • Insufficient emulsifier concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets, leading to their coalescence.

  • Improper processing parameters: Issues such as inadequate mixing speed or duration, or incorrect temperatures during emulsification can lead to a poorly formed emulsion.

  • Crystallization of this compound: As a wax ester, this compound can crystallize if the emulsion is cooled too quickly or if it's not properly solubilized in the oil phase, leading to a grainy texture or instability.

  • High concentration of this compound: An excessive amount of this wax ester can increase the viscosity of the oil phase, making it difficult to emulsify properly and increasing the likelihood of instability.

Q3: What is the required HLB of this compound and how do I select the right emulsifier?

The specific required HLB for this compound is not readily published. However, as a wax ester, it is highly lipophilic. For oil-in-water (O/W) emulsions, a higher HLB value (generally in the range of 8-18) is needed. For water-in-oil (W/O) emulsions, a lower HLB value (typically 3-6) is required.

Since a precise value is unavailable, the recommended approach is to experimentally determine the optimal HLB . This can be done by preparing a series of small-scale emulsions with your fixed oil phase (containing this compound) and varying the HLB of the emulsifier blend. A common method involves blending a high HLB emulsifier (e.g., Polysorbate 80, HLB ≈ 15.0) and a low HLB emulsifier (e.g., Sorbitan Oleate, HLB ≈ 4.3) in different ratios to achieve a range of HLB values. The most stable emulsion will indicate the required HLB for your specific oil phase.

Troubleshooting Guide

Problem 1: Phase Separation (Creaming, Sedimentation, or Coalescence)
Potential Cause Recommended Solution
Incorrect HLB Value Experimentally determine the optimal HLB for your oil phase as described in Q3. Prepare several small batches with emulsifier blends of varying HLB values (e.g., from 8 to 15 for an O/W emulsion) to identify the most stable formulation.
Insufficient Emulsifier Increase the total emulsifier concentration in increments of 0.5% (w/w). Ensure there is enough emulsifier to form a stable interfacial film around the oil droplets.
Improper Homogenization Increase the homogenization speed and/or duration. For high-viscosity emulsions containing this compound, a high-shear homogenizer is often necessary to achieve a small and uniform droplet size.
Temperature Fluctuations Ensure both the oil and water phases are heated to the same temperature (typically 70-80°C) before emulsification. Cool the emulsion slowly with gentle stirring to prevent crystallization of the this compound.
Problem 2: Grainy Texture or Crystallization
Potential Cause Recommended Solution
Rapid Cooling Implement a controlled cooling process. Slow, continuous stirring during the cooling phase can prevent the shock crystallization of the wax ester.
Poor Solubility of this compound Ensure the this compound is fully melted and homogeneously dissolved in the oil phase before emulsification. Consider adding a co-emollient or oil with good solvent properties for wax esters.
High Concentration of this compound Reduce the concentration of this compound in the oil phase. Alternatively, incorporate a crystal inhibitor or a different lipid to disrupt the crystal lattice formation.
Problem 3: High Viscosity and Poor Spreadability
Potential Cause Recommended Solution
Excessive this compound Lower the concentration of this compound. Consider replacing a portion of it with a less viscous lipid or emollient.
Inappropriate Emulsifier Some emulsifiers can contribute significantly to viscosity. Experiment with different types of emulsifiers that are known to create less viscous emulsions.
Phase Inversion A high internal phase volume can lead to a very thick emulsion or even phase inversion. Re-evaluate the oil-to-water ratio in your formulation.

Experimental Protocols

Protocol 1: Experimental Determination of Required HLB
  • Prepare the Oil Phase: Create a consistent oil phase for all test emulsions, including this compound and any other lipophilic ingredients at your desired concentrations.

  • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values. For an O/W emulsion, you might target HLB values of 8, 9, 10, 11, 12, 13, 14, and 15. Use the following formula to calculate the proportions of a high HLB emulsifier (A) and a low HLB emulsifier (B): %A = 100 * (X - HLB_B) / (HLB_A - HLB_B) where X is the desired HLB of the blend.

  • Prepare Emulsions:

    • Heat the oil phase and the water phase separately to 75°C.

    • Add the calculated emulsifier blend to the appropriate phase (high HLB emulsifiers are typically water-soluble, low HLB are oil-soluble).

    • Slowly add the dispersed phase to the continuous phase while homogenizing at a constant speed for a fixed time (e.g., 5 minutes).

    • Allow the emulsions to cool to room temperature with gentle stirring.

  • Evaluate Stability: Observe the emulsions for signs of instability (creaming, coalescence, separation) after 24 hours, 48 hours, and one week. The emulsion with the highest stability corresponds to the required HLB of your oil phase.

Protocol 2: Particle Size and Zeta Potential Analysis
  • Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for analysis by Dynamic Light Scattering (DLS). The dilution factor will depend on the instrument's sensitivity.

  • Particle Size Measurement: Use a DLS instrument to measure the z-average particle size and the Polydispersity Index (PDI). A smaller particle size (typically below 1 µm for nanoemulsions) and a lower PDI (ideally < 0.3) are indicative of a more stable emulsion.

  • Zeta Potential Measurement: Use the same instrument to measure the zeta potential. For electrostatically stabilized O/W emulsions, a zeta potential of at least ±30 mV is generally considered necessary for good stability.

  • Data Interpretation: Correlate the particle size and zeta potential data with the visual stability observations. This quantitative data can provide early indications of potential instability.

Visualizations

Troubleshooting_Workflow Start Emulsion with this compound is Unstable Q_Instability_Type What is the type of instability? Start->Q_Instability_Type Phase_Separation Phase Separation (Creaming/Coalescence) Q_Instability_Type->Phase_Separation Separation Grainy_Texture Grainy Texture / Crystallization Q_Instability_Type->Grainy_Texture Texture Issues High_Viscosity High Viscosity / Poor Spreadability Q_Instability_Type->High_Viscosity Viscosity Issues Check_HLB 1. Check HLB of Emulsifier System Phase_Separation->Check_HLB Check_Cooling 1. Review Cooling Rate Grainy_Texture->Check_Cooling Check_AL_Conc_Visc 1. Evaluate this compound Concentration High_Viscosity->Check_AL_Conc_Visc Check_Emulsifier_Conc 2. Check Emulsifier Concentration Check_HLB->Check_Emulsifier_Conc Check_Homogenization 3. Review Homogenization Process Check_Emulsifier_Conc->Check_Homogenization Stable_Emulsion Stable Emulsion Check_Homogenization->Stable_Emulsion Check_Solubility 2. Ensure Complete Dissolution in Oil Phase Check_Cooling->Check_Solubility Check_Solubility->Stable_Emulsion Check_AL_Conc_Visc->Stable_Emulsion

Caption: A troubleshooting workflow for addressing emulsion instability.

Emulsion_Stability_Factors Arachidyl_Laurate This compound (Wax Ester) Emulsion_Stability Emulsion Stability Arachidyl_Laurate->Emulsion_Stability Emulsifier Emulsifier System (HLB, Concentration) Emulsifier->Emulsion_Stability Process Processing Parameters (Temperature, Shear) Process->Emulsion_Stability Aqueous_Phase Aqueous Phase Aqueous_Phase->Emulsion_Stability

Caption: Key factors influencing the stability of this compound emulsions.

References

Technical Support Center: Formulation Stability of Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Arachidyl laurate in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound (also known as icosyl dodecanoate) is a wax ester composed of arachidyl alcohol (a 20-carbon fatty alcohol) and lauric acid (a 12-carbon saturated fatty acid). In formulations, it is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester bond is cleaved by water, yielding arachidyl alcohol and lauric acid. This reaction is catalyzed by acidic or basic conditions.

  • Oxidation: This process typically initiates at any available carbon-hydrogen bonds, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary products like aldehydes, ketones, and shorter-chain carboxylic acids. Oxidation is often accelerated by heat, light, and the presence of metal ions.

Q2: What are the visible signs of this compound degradation in a formulation?

Degradation can manifest in several ways, including:

  • Changes in pH of the formulation.

  • Phase separation or precipitation in liquid formulations, particularly emulsions, due to the formation of less soluble degradation products.[1]

  • Changes in viscosity or texture.

  • Development of off-odors, which is more common with the degradation of unsaturated esters but can occur with saturated esters through complex oxidative pathways.

Q3: At what pH is this compound most stable?

Generally, esters like this compound exhibit maximum stability in a slightly acidic pH range, typically between 4 and 5. The rate of hydrolysis significantly increases in strongly acidic (pH < 3) or basic (pH > 8) conditions.[2]

Q4: How can I prevent the degradation of this compound in my formulations?

Several strategies can be employed to enhance stability:

  • pH Control: Maintain the formulation's pH between 4 and 5 to minimize the rate of hydrolysis.[2]

  • Use of Antioxidants: Incorporate antioxidants such as hindered phenols (e.g., BHT) or tocopherols to inhibit oxidative degradation.

  • Use of Chelating Agents: Add chelating agents like EDTA to bind metal ions that can catalyze oxidation.

  • Light Protection: Use opaque or UV-protective packaging to prevent photodegradation.

  • Inert Atmosphere: For highly sensitive formulations, packaging under an inert atmosphere (e.g., nitrogen) can minimize oxidation by excluding oxygen.

Degradation Pathways and Products

The primary degradation pathways for this compound are hydrolysis and oxidation, leading to the formation of specific byproducts that can be monitored to assess formulation stability.

Hydrolysis of this compound

G cluster_conditions Catalyzed By ArachidylLaurate This compound (Icosyl Dodecanoate) Products Degradation Products ArachidylLaurate->Products Hydrolysis LauricAcid Lauric Acid (Dodecanoic Acid) Products->LauricAcid ArachidylAlcohol Arachidyl Alcohol (Icosanol) Products->ArachidylAlcohol Acid Acid (H+) Acid->ArachidylLaurate Base Base (OH-) Base->ArachidylLaurate Water Water (H2O) Water->ArachidylLaurate

Caption: Hydrolysis of this compound yields lauric acid and arachidyl alcohol.

Oxidative Degradation of this compound

G cluster_initiators Initiated By ArachidylLaurate This compound Initiation Initiation (Formation of Alkyl Radical) ArachidylLaurate->Initiation Propagation Propagation (Peroxy Radical Formation) Initiation->Propagation + O2 Hydroperoxides Hydroperoxides Propagation->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->SecondaryProducts Heat Heat Heat->Initiation Light Light Light->Initiation Metals Metal Ions Metals->Initiation G Start Instability Observed (e.g., Phase Separation, pH Change) ForcedDegradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation Analysis Analyze Samples by HPLC/GC-MS ForcedDegradation->Analysis IdentifyPathway Identify Primary Degradation Pathway Analysis->IdentifyPathway Hydrolysis Hydrolysis is Dominant IdentifyPathway->Hydrolysis Lauric Acid or Arachidyl Alcohol Detected Oxidation Oxidation is Dominant IdentifyPathway->Oxidation Other Degradants Detected (Aldehydes, Ketones) Reformulate_pH Reformulate: - Adjust pH to 4-5 - Add Buffer Hydrolysis->Reformulate_pH Reformulate_Ox Reformulate: - Add Antioxidant - Add Chelating Agent - Use Protective Packaging Oxidation->Reformulate_Ox ReTest Re-evaluate Stability of New Formulation Reformulate_pH->ReTest Reformulate_Ox->ReTest

References

Technical Support Center: Optimizing Drug Loading in Arachidyl Laurate Carriers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for optimizing drug loading capacity in Arachidyl laurate solid lipid nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a drug carrier?

This compound (also known as eicosyl dodecanoate) is a wax ester composed of arachidyl alcohol and lauric acid.[1][2][3] It is used in the formulation of solid lipid nanoparticles (SLNs) due to its biocompatibility, biodegradability, and ability to form a solid lipid core.[4][5] This solid matrix helps protect encapsulated drugs from chemical and enzymatic degradation, allows for controlled or sustained release profiles, and can improve the bioavailability of poorly water-soluble molecules.

Q2: Which factors have the most significant impact on drug loading capacity in this compound SLNs?

Several critical factors influence the amount of drug that can be successfully encapsulated within this compound carriers. The most influential are:

  • Drug Solubility in Molten Lipid: The primary determinant of high drug loading is the solubility of the drug in molten this compound. A higher solubility allows more drug molecules to be incorporated into the lipid matrix as it cools and solidifies.

  • Lipid Matrix Structure: The crystalline nature of the lipid matrix affects drug accommodation. Highly ordered, perfect crystals tend to expel drug molecules upon cooling and during storage, leading to poor loading capacity.

  • Surfactant Type and Concentration: Surfactants are essential for emulsifying the lipid in the aqueous phase and stabilizing the final nanoparticle suspension. The choice and concentration of surfactant can influence particle size, stability, and the partitioning of the drug between the lipid and aqueous phases.

  • Drug-to-Lipid Ratio: The initial ratio of drug to this compound in the formulation directly impacts the theoretical maximum drug load. However, simply increasing this ratio does not guarantee higher loading and can lead to drug precipitation or unstable formulations if the drug's solubility limit in the lipid is exceeded.

Q3: How can I improve the solubility of my drug in this compound?

Improving drug solubility in the lipid melt is a key strategy for enhancing loading capacity. Consider the following approaches:

  • Incorporate a Liquid Lipid (Oil): Creating a Nanostructured Lipid Carrier (NLC) by blending this compound with a liquid lipid (e.g., oleic acid, Capryol® 90) can significantly improve drug loading. The liquid lipid creates imperfections in the solid lipid crystal lattice, providing more space to accommodate drug molecules and reducing the likelihood of drug expulsion during storage.

  • Use a Co-solvent: In some preparation methods, a small amount of a volatile, water-miscible organic solvent can be used to dissolve both the drug and the lipid before emulsification. However, this must be carefully controlled to ensure the solvent is fully removed from the final formulation.

  • Select an appropriate surfactant: Using a surfactant with a low Hydrophilic-Lipophilic Balance (HLB) value can sometimes improve the solubility of a lipophilic drug within the oily phase.

Troubleshooting Guide

Problem 1: Low Drug Loading or Encapsulation Efficiency (<70%)

Low drug loading is a common issue often stemming from poor drug solubility in the lipid or drug expulsion during nanoparticle formation.

Potential Cause Troubleshooting Steps
Poor Drug Solubility in this compound 1. Quantify Solubility: Determine the saturation solubility of your drug in molten this compound (e.g., at 5-10°C above its melting point). Your target drug concentration should not exceed this limit. 2. Introduce a Liquid Lipid: Convert your SLN formulation to a Nanostructured Lipid Carrier (NLC) by replacing 10-30% (w/w) of the this compound with an oil in which your drug is highly soluble. This disrupts the crystal matrix, creating more space for the drug.
Drug Expulsion During Lipid Crystallization 1. Utilize Cold Homogenization: If using high-pressure homogenization, switch from the hot to the cold technique. In the cold method, a drug-loaded lipid microparticle powder is dispersed in a cold surfactant solution and then homogenized. This rapid solidification can help trap the drug inside. 2. Incorporate an Oil (NLC): The less-ordered crystal structure of NLCs is less prone to drug expulsion upon cooling and over time.
Drug Partitioning into Aqueous Phase 1. Optimize Surfactant Concentration: A very high surfactant concentration can lead to the formation of micelles in the external aqueous phase, which may draw the drug out of the lipid. Try reducing the surfactant concentration incrementally (e.g., from 2.5% to 1.5% w/v) and measure the effect on encapsulation efficiency. 2. Check Drug pH and pKa: For ionizable drugs, ensure the pH of the aqueous phase is adjusted to favor the neutral, more lipophilic form of the drug, which will preferentially partition into the lipid phase.

Problem 2: Particle Aggregation or Formulation Instability

Instability, observed as particle aggregation, sedimentation, or a rapid increase in particle size, compromises the quality and viability of the formulation.

Potential Cause Troubleshooting Steps
Insufficient Surfactant Concentration 1. Increase Surfactant Amount: The nanoparticle surface may not be adequately covered to provide steric or electrostatic stabilization. Increase the surfactant concentration in increments of 0.5% (w/v) and monitor particle size and zeta potential over time. 2. Use a Combination of Surfactants: Employing a primary surfactant (e.g., Poloxamer 188) with a co-surfactant or stabilizer (e.g., soy lecithin) can enhance stability more effectively than a single agent.
High Lipid Concentration 1. Reduce Lipid Phase Percentage: High concentrations of the dispersed lipid phase (>10% w/w) can increase the frequency of particle collisions, leading to aggregation. Try reducing the total lipid concentration to a range of 1-5% (w/w).
Bridging Flocculation 1. Optimize Homogenization Parameters: Insufficient homogenization energy can result in larger particles that are less stable. Increase the homogenization pressure (e.g., from 500 to 800 bar) or the number of cycles (e.g., from 3 to 5).

Data & Experimental Protocols

Data Presentation: Effect of Formulation Variables on Drug Loading

The following tables present hypothetical data for a model lipophilic drug (LogP > 4) to illustrate the impact of key formulation parameters on drug loading efficiency and particle size in this compound-based carriers.

Table 1: Impact of Drug-to-Lipid Ratio on Formulation Characteristics (Conditions: 2.0% w/v Poloxamer 188, Homogenization at 800 bar for 5 cycles)

Formulation IDDrug (% w/w of Lipid)Total Lipid (% w/v)Drug Loading (% w/w)Encapsulation Efficiency (%)Particle Size (nm)PDI
AL-DL-011%5%0.98%98.0%1850.21
AL-DL-025%5%4.65%93.0%1920.23
AL-DL-0310%5%7.90%79.0%2100.28
AL-DL-0415%5%8.10%54.0%255 (aggregates observed)0.45

Table 2: Impact of Surfactant Concentration on Formulation Characteristics (Conditions: 5% w/w Drug-to-Lipid Ratio, 5% w/v Total Lipid, Homogenization at 800 bar for 5 cycles)

Formulation IDSurfactant (Poloxamer 188) (% w/v)Drug Loading (% w/w)Encapsulation Efficiency (%)Particle Size (nm)PDI
AL-S-011.0%4.25%85.0%2800.35
AL-S-021.5%4.55%91.0%2150.24
AL-S-032.0%4.65%93.0%1920.23
AL-S-042.5%4.70%94.0%1880.22

Table 3: Comparison of SLN vs. NLC for Enhancing Drug Loading (Conditions: 10% w/w Drug-to-Lipid Ratio, 5% w/v Total Lipid, 2.0% w/v Poloxamer 188, Homogenization at 800 bar for 5 cycles)

Formulation IDLipid Composition (this compound:Oleic Acid)Drug Loading (% w/w)Encapsulation Efficiency (%)Particle Size (nm)PDI
AL-SLN100:07.90%79.0%2100.28
AL-NLC-190:109.10%91.0%1950.25
AL-NLC-280:209.65%96.5%1800.22
AL-NLC-370:309.80%98.0%1750.21
Experimental Protocol: Preparation of this compound SLNs by Hot High-Pressure Homogenization

This protocol describes a general method for preparing drug-loaded this compound SLNs.

1. Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Poloxamer 188 (or other suitable surfactant)

  • Purified Water

2. Equipment:

  • High-Pressure Homogenizer (HPH)

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Heating magnetic stirrer

  • Water bath

  • Particle size analyzer (e.g., DLS)

3. Procedure:

  • Preparation of Lipid Phase:

    • Weigh the required amounts of this compound and the API.

    • Place them in a glass beaker and heat on a magnetic stirrer to 5-10°C above the melting point of this compound.

    • Stir until the lipid is completely melted and the API is fully dissolved, forming a clear lipid phase.

  • Preparation of Aqueous Phase:

    • Weigh the required amount of Poloxamer 188 and dissolve it in purified water.

    • Heat the aqueous phase in a separate beaker to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while stirring with the high-shear homogenizer at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes. This forms a hot oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a set pressure (e.g., 500-1000 bar) for a specific number of cycles (e.g., 3-5).

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature.

    • The cooling process allows the lipid to recrystallize, forming the solid lipid nanoparticles with the entrapped drug.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final SLN dispersion using Dynamic Light Scattering (DLS).

    • Determine the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC) after separating the free drug from the nanoparticles (e.g., by ultra-centrifugation).

Visual Guides

G cluster_prep Preparation cluster_emulsion Emulsification cluster_final Finalization A 1. Prepare Lipid Phase (this compound + Drug) Heat above m.p. C 3. Mix Phases with High-Shear Homogenizer A->C B 2. Prepare Aqueous Phase (Water + Surfactant) Heat to same temp. B->C D 4. Process with High- Pressure Homogenizer C->D Hot Pre-emulsion E 5. Cool Dispersion in Ice Bath D->E Hot Nanoemulsion F 6. Characterize SLNs (Size, PDI, Drug Load) E->F SLN Dispersion

Caption: Workflow for preparing SLNs via hot high-pressure homogenization.

G Start Start: Low Drug Loading (<70%) Q1 Is drug solubility in molten lipid known and sufficient? Start->Q1 A1 Action: Measure drug solubility in molten This compound. Q1->A1 No Q2 Is drug expulsion possible during cooling? Q1->Q2 Yes A1->Q1 A2 Action: Convert to NLC. Add 10-30% liquid oil to lipid phase. Q2->A2 Yes Q3 Is surfactant concentration >2.5%? Q2->Q3 No A3 Action: Try cold homogenization method. A2->A3 End Re-evaluate Drug Loading A2->End A3->End A4 Action: Reduce surfactant concentration to avoid drug partitioning to micelles. Q3->A4 Yes Q3->End No A4->End

Caption: Troubleshooting flowchart for low drug loading efficiency.

References

Technical Support Center: Overcoming Challenges in Scaling Up Arachidyl Laurate Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and scale-up of Arachidyl laurate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound, a wax ester, is primarily synthesized through two main routes: chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis (Fischer-Speier Esterification): This classic method involves the acid-catalyzed reaction of lauric acid and arachidyl alcohol. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is reversible and typically requires heating and removal of water to drive the equilibrium towards the product.[1]

  • Enzymatic Synthesis: This method utilizes lipases as biocatalysts to esterify lauric acid and arachidyl alcohol. It is considered a "green" alternative, proceeding under milder reaction conditions with high specificity, which can reduce the formation of byproducts.[2][3]

Q2: Why is my this compound yield consistently low?

A2: Low yields in this compound synthesis are a common issue and can stem from several factors:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the ester yield.[1]

  • Incomplete Reactions: Steric hindrance from the long alkyl chains of both lauric acid and arachidyl alcohol can slow down the reaction rate, leading to incomplete conversion within a given timeframe.

  • Sub-optimal Reaction Conditions: Incorrect temperature, catalyst concentration, or molar ratio of reactants can all negatively impact the yield.

  • Side Reactions: At high temperatures, side reactions such as the dehydration of arachidyl alcohol to form alkenes or ethers can occur, consuming the starting material and reducing the yield of the desired ester.[1]

Q3: What are the common impurities in crude this compound, and how can they be removed?

A3: Common impurities include unreacted lauric acid and arachidyl alcohol, the acid catalyst, and byproducts from side reactions. Purification can be achieved through the following steps:

  • Neutralization and Washing: The crude product can be washed with a mild base solution (e.g., 5% sodium bicarbonate) to remove the acid catalyst and unreacted lauric acid. This is followed by washing with water and brine to remove water-soluble impurities.

  • Column Chromatography: For high purity, silica gel column chromatography is effective. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically used to separate the non-polar this compound from the more polar unreacted alcohol and other impurities.

  • Recrystallization: If a suitable solvent is found, recrystallization can yield a very high-purity product. Common solvents for triterpenoid esters, which have similar properties, include ethanol, methanol, or acetone.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield
Symptom Potential Cause Troubleshooting Steps & Solutions Verification Method
Reaction mixture shows significant amounts of unreacted lauric acid and arachidyl alcohol after the expected reaction time. Equilibrium not shifted towards product formation. 1. Remove Water: Use a Dean-Stark apparatus during reflux in chemical synthesis to physically remove water as it forms. For enzymatic synthesis, add molecular sieves to the reaction mixture. 2. Use Excess Reactant: Employ a slight molar excess (1.2-1.5 equivalents) of one of the reactants (typically the less expensive one) to drive the reaction forward.TLC or GC-MS analysis to monitor the disappearance of starting materials and the appearance of the product spot/peak.
Reaction stalls or proceeds very slowly. Insufficient catalysis or low reaction temperature. 1. Optimize Catalyst Concentration: For acid catalysis, ensure an adequate amount of catalyst is used (e.g., 0.03-0.05 eq of H₂SO₄ or p-TsOH). For enzymatic synthesis, increase the lipase loading (e.g., 5-10% by weight of total reactants). 2. Increase Temperature: For chemical synthesis, ensure the reaction is at a sufficient reflux temperature. For enzymatic synthesis, operate at the optimal temperature for the chosen lipase (typically 40-60 °C).Reaction monitoring via TLC or GC, looking for an increased rate of product formation.
Formation of dark-colored byproducts. Decomposition at high temperatures. Lower the reaction temperature and potentially use a milder catalyst to avoid degradation of reactants or products.Visual inspection and analysis of byproducts by GC-MS.
Issue 2: Product Purity Issues After Work-up
Symptom Potential Cause Troubleshooting Steps & Solutions Verification Method
Broad peaks or co-elution during column chromatography. Improper column packing or inappropriate solvent system. 1. Repack the Column: Ensure the silica gel is packed uniformly without air bubbles. 2. Optimize Eluent System: Use a shallower gradient of a non-polar/polar solvent system (e.g., hexane/ethyl acetate) to improve separation.TLC analysis of fractions to check for separation efficiency.
Presence of residual starting materials in the final product. Incomplete reaction or inefficient purification. 1. Drive the Reaction to Completion: See "Issue 1" for optimizing reaction conditions. 2. Improve Washing Steps: Ensure thorough washing with sodium bicarbonate solution to remove acidic impurities. 3. Optimize Chromatography: See the point above on optimizing the eluent system.NMR, GC-MS, or HPLC analysis of the final product to quantify purity.
Product fails to crystallize or oils out during recrystallization. Presence of impurities or incorrect solvent choice. 1. Improve Purity: Re-purify the product using column chromatography to remove impurities that may inhibit crystallization. 2. Solvent Screening: Experiment with different solvents or solvent mixtures on a small scale to find one that dissolves the product well when hot but poorly when cold.Visual observation of crystal formation upon cooling.

Data Presentation

Table 1: Typical Reaction Parameters for Long-Chain Wax Ester Synthesis
ParameterAcid-Catalyzed (Fischer) EsterificationEnzymatic (Lipase-Catalyzed) Esterification
Reactants Lauric Acid & Arachidyl AlcoholLauric Acid & Arachidyl Alcohol
Catalyst H₂SO₄ or p-TsOHImmobilized Lipase (e.g., Novozym® 435)
Catalyst Conc. 0.03 - 0.05 molar equivalents5 - 10% (w/w of substrates)
Molar Ratio (Acid:Alcohol) 1:1 to 1:1.51:1 to 1:3
Temperature 80 - 140 °C (reflux in a suitable solvent)40 - 60 °C
Reaction Time 4 - 24 hours4 - 48 hours
Solvent Toluene (with Dean-Stark) or solvent-freen-hexane, isooctane, or solvent-free
Water Removal Dean-Stark trapMolecular sieves or vacuum
Typical Yield >90%>95%
Table 2: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 36617-18-2
Molecular Formula C₃₂H₆₄O₂
Molecular Weight 480.85 g/mol
Appearance Solid
Boiling Point 507 °C at 760 mmHg
Density 0.858 g/cm³

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Lauric acid

  • Arachidyl alcohol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Hexane

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1.0 eq), arachidyl alcohol (1.2 eq), and toluene (approx. 2 mL per gram of lauric acid).

  • Catalyst Addition: With stirring, add p-TsOH (0.05 eq) or concentrated H₂SO₄ (0.03 eq).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC (e.g., using a 95:5 hexane:ethyl acetate mobile phase).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with hexane.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (until no more CO₂ evolution is observed), water, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • For higher purity, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Lauric acid

  • Arachidyl alcohol

  • Immobilized lipase (e.g., Novozym® 435)

  • n-Hexane (or operate solvent-free)

  • Activated molecular sieves (3Å or 4Å)

  • Shaking incubator or stirred reactor with temperature control

  • Filtration apparatus

Procedure:

  • Substrate Preparation: In a suitable reaction vessel, dissolve lauric acid (1.0 eq) and arachidyl alcohol (1.0-1.5 eq) in n-hexane. For a solvent-free system, gently melt the reactants together at a temperature just above their melting points.

  • Enzyme and Desiccant Addition: Add the immobilized lipase (5-10% by weight of total reactants) and activated molecular sieves (to absorb the water produced).

  • Reaction Incubation: Incubate the mixture at the optimal temperature for the lipase (e.g., 50-60 °C) with constant agitation (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or by titrating the remaining lauric acid.

  • Enzyme Recovery: After the reaction, filter the mixture to separate the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. If the reaction was solvent-free, the filtered product is the crude product.

  • Purification: If necessary, the crude product can be further purified by column chromatography as described in the acid-catalyzed protocol.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_solutions Troubleshooting Actions cluster_purification Purification Stage start Low Yield of This compound check_reactants Check TLC/GC-MS for Unreacted Starting Materials start->check_reactants incomplete_reaction Incomplete Reaction Suspected check_reactants->incomplete_reaction High amounts of starting materials remain side_products Side Products or Degradation Suspected check_reactants->side_products Unknown peaks or discoloration observed solution1 1. Increase Reaction Time 2. Use Excess Reactant 3. Ensure Water Removal incomplete_reaction->solution1 solution2 1. Lower Reaction Temperature 2. Use Milder Catalyst 3. Check Purity of Starting Materials side_products->solution2 low_purity Low Purity after Purification solution1->low_purity If purity is still low solution2->low_purity If purity is still low solution3 Re-evaluate Purification Strategy (See Purification Workflow) check_chromatography Review Chromatography/ Recrystallization Results low_purity->check_chromatography check_chromatography->solution3

Caption: Troubleshooting workflow for low yield and purity issues.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reactants 1. Combine Reactants (Lauric Acid, Arachidyl Alcohol) catalyst 2. Add Catalyst (Acid or Lipase) reactants->catalyst reaction 3. Heat & Stir (with water removal) catalyst->reaction wash 4. Neutralize & Wash (if acid-catalyzed) reaction->wash Cool dry 5. Dry Organic Layer wash->dry concentrate 6. Concentrate in vacuo dry->concentrate chromatography 7. Column Chromatography concentrate->chromatography Crude Product analysis 8. Purity & Identity Check (TLC, GC-MS, NMR) chromatography->analysis Pure Product

References

Mitigating batch-to-batch variability in Arachidyl laurate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability during the synthesis of Arachidyl laurate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory-scale synthesis of this compound is through Fischer esterification. This method involves the reaction of arachidyl alcohol (1-eicosanol) with lauric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester and water. To improve the yield, the water by-product is often removed as it is formed, for example, by using a Dean-Stark apparatus.

Q2: What are the critical quality attributes (CQAs) for this compound that I should monitor?

A2: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, key CQAs include:

  • Purity: Absence of starting materials (arachidyl alcohol and lauric acid) and side products.

  • Assay: The concentration or amount of this compound in the final product.

  • Melting Point: A sharp and consistent melting point range indicates high purity.

  • Acid Value: A low acid value indicates minimal residual lauric acid.

  • Appearance: A consistent physical appearance (e.g., white solid).

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[1].

  • TLC: A simple and rapid method to qualitatively observe the disappearance of the starting materials (arachidyl alcohol and lauric acid) and the appearance of the less polar product, this compound.

  • GC-MS: Provides a more quantitative assessment of the reaction mixture, allowing for the determination of the relative amounts of reactants and products.

Q4: What are the main sources of batch-to-batch variability in this compound synthesis?

A4: Batch-to-batch variability in pharmaceutical manufacturing can stem from several factors[2][3][4]. For this compound synthesis, the primary sources of variability include:

  • Raw Material Quality: Variations in the purity of arachidyl alcohol and lauric acid can significantly impact the reaction outcome.

  • Catalyst Activity: The use of an old or inactive catalyst can lead to incomplete reactions.

  • Reaction Conditions: Inconsistent control of temperature, reaction time, and mixing can affect the reaction rate and yield.

  • Water Removal Efficiency: Inefficient removal of water can limit the reaction's progression towards the product.

  • Work-up and Purification Procedures: Inconsistent procedures for isolating and purifying the product can lead to variations in purity and yield.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Monitor reaction progress by TLC or GC-MS.Extend reaction time or increase reaction temperature. Consider using a more efficient water removal method like a Dean-Stark apparatus[5].
Inactive or Insufficient Catalyst Use a fresh batch of catalyst.Increase the catalyst loading. Ensure the chosen catalyst is appropriate for the substrates.
Equilibrium Not Shifted Towards Products Ensure efficient removal of water.Use a Dean-Stark apparatus or other methods to continuously remove water from the reaction mixture.
Steric Hindrance While less of an issue for linear chains, consider alternative methods if yield is consistently low.Use a more reactive derivative of lauric acid, such as lauroyl chloride, in the presence of a non-nucleophilic base.
Product Loss During Work-up The product may be partially soluble in the aqueous layer during extraction.Check the aqueous layer for the product. Use a more non-polar extraction solvent or perform multiple extractions.
Issue 2: High Purity Deviations (Presence of Starting Materials)
Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Analyze the final product by HPLC or GC-MS.Re-run the reaction with optimized conditions (longer time, higher temperature, or fresh catalyst).
Inefficient Purification Review the purification protocol.Optimize the recrystallization solvent system or the column chromatography parameters.
Hydrolysis of Product The ester may hydrolyze back to the starting materials during work-up if exposed to acidic or basic conditions for too long at elevated temperatures.Neutralize the reaction mixture promptly after completion and avoid prolonged exposure to harsh pH conditions.
Issue 3: Formation of Side Products
Potential Cause Troubleshooting Step Recommended Action
Dehydration of Alcohol This is more common with secondary and tertiary alcohols but can occur at high temperatures with a strong acid catalyst.Use a milder acid catalyst or a lower reaction temperature.
Ether Formation Self-condensation of arachidyl alcohol can occur under harsh acidic conditions.Use a lower reaction temperature and ensure a proper stoichiometric ratio of reactants.
Charring/Degradation The reaction mixture may have been overheated.Carefully control the reaction temperature using a heating mantle with a temperature controller.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add arachidyl alcohol (1 equivalent), lauric acid (1.1 equivalents), and a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted lauric acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Protocol 2: Analytical Characterization by HPLC
  • Instrumentation: Use an HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD) and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Standard Preparation: Prepare a stock solution of a known concentration of a pure this compound reference standard. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample. Identify the this compound peak by comparing the retention time with the reference standard. Quantify the amount of this compound in the sample using the calibration curve. Purity can be assessed by the area percentage of the main peak.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CatalystIssue Catalyst Issue? IncompleteReaction->CatalystIssue No ExtendRxnTime Extend Reaction Time or Increase Temperature IncompleteReaction->ExtendRxnTime Yes WorkupLoss Product Loss During Work-up? CatalystIssue->WorkupLoss No FreshCatalyst Use Fresh Catalyst or Increase Loading CatalystIssue->FreshCatalyst Yes OptimizeWorkup Optimize Extraction Procedure WorkupLoss->OptimizeWorkup Yes Arachidyl_Laurate_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Combine Arachidyl Alcohol, Lauric Acid, & Toluene Catalyst 2. Add Acid Catalyst (p-TSA) Reactants->Catalyst Reflux 3. Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Cool 4. Cool Reaction Reflux->Cool Wash 5. Wash with NaHCO3, Water, and Brine Cool->Wash Dry 6. Dry Organic Layer Wash->Dry Concentrate 7. Concentrate Solvent Dry->Concentrate Recrystallize 8. Recrystallize Crude Product Concentrate->Recrystallize Analyze 9. Analyze by HPLC/GC-MS Recrystallize->Analyze

References

Technical Support Center: Optimizing Drug Encapsulation in Arachidyl Laurate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the encapsulation efficiency of drugs in Arachidyl laurate-based nanoparticles. The information is presented in a question-and-answer format to directly address common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based nanoparticles, and why are they used for drug delivery?

A1: this compound is a wax ester, a type of lipid that is solid at room and body temperature.[1][2] When used in drug delivery, it can form the core of Solid Lipid Nanoparticles (SLNs). These are colloidal carriers with a solid lipid matrix that can encapsulate therapeutic compounds.[3] The solid nature of the lipid core helps to protect encapsulated drugs from degradation and allows for controlled or sustained release.[4]

To overcome some limitations of SLNs, such as potentially low drug loading capacity due to a highly ordered crystalline structure, Nanostructured Lipid Carriers (NLCs) were developed. NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid lipid (like this compound) and a liquid lipid (e.g., oleic acid).[5] This creates a less-ordered, imperfect lipid matrix with more space to accommodate drug molecules, often leading to higher encapsulation efficiency and reduced drug expulsion during storage.

Q2: What are the key factors influencing the encapsulation efficiency (EE) of drugs in this compound nanoparticles?

A2: Several factors critically impact the success of drug encapsulation:

  • Drug-to-Lipid Ratio: The concentration of the drug relative to the amount of this compound is a crucial parameter. Overloading the lipid matrix beyond the drug's solubility in the molten lipid can lead to drug expulsion upon cooling and crystallization.

  • Lipid Composition (for NLCs): When formulating NLCs, the ratio of solid lipid (this compound) to liquid lipid is critical. The inclusion of a liquid lipid creates imperfections in the crystal lattice, which can significantly enhance drug loading capacity.

  • Type and Concentration of Surfactant: Surfactants are necessary to stabilize the nanoparticle dispersion and prevent aggregation. The choice of surfactant and its concentration can affect particle size, stability, and encapsulation efficiency. An optimal concentration is required; too little may lead to instability, while too much can form micelles that may reduce the amount of drug available for encapsulation.

  • Method of Preparation: The manufacturing process, such as high-pressure homogenization, significantly influences nanoparticle characteristics. Parameters like homogenization pressure, number of cycles, and temperature must be carefully controlled.

  • Lipid Polymorphism: Solid lipids like this compound can exist in different crystalline forms (polymorphs). Less ordered crystal structures (α-form) are generally preferred as they leave more space for drug molecules, leading to higher encapsulation efficiency. Rapid cooling of the nanoemulsion during preparation tends to favor the formation of these less ordered structures.

Q3: How can I improve low encapsulation efficiency (<70%) with this compound?

A3: Low encapsulation efficiency is a common challenge. Here are several strategies to address it:

  • Optimize the Drug-to-Lipid Ratio: Systematically decrease the initial drug concentration to avoid supersaturation of the lipid matrix. A common starting point is a drug-to-lipid ratio between 1:5 and 1:10.

  • Formulate as a Nanostructured Lipid Carrier (NLC): Introduce a liquid lipid (e.g., oleic acid, Miglyol 812) into the formulation. This disrupts the crystal structure of this compound, creating more space for the drug. Start with a solid lipid to liquid lipid ratio of 9:1 and adjust as needed.

  • Screen Different Surfactants and Co-surfactants: The type and concentration of surfactant can significantly impact encapsulation. Polysorbates (e.g., Tween 80) and poloxamers are commonly used. Sometimes a combination of surfactants can provide better stability and encapsulation.

  • Modify the Preparation Method: For the hot homogenization method, ensure the temperature is at least 5-10°C above the melting point of this compound to ensure the drug is fully dissolved in the molten lipid. Also, optimize the homogenization pressure and number of cycles.

Q4: What is the typical particle size for lipid nanoparticles and how can I control it?

A4: For drug delivery applications, a particle size between 50 nm and 500 nm is generally desirable. The particle size can be controlled by adjusting formulation and process parameters:

  • Surfactant Concentration: Increasing the surfactant concentration generally leads to a decrease in particle size, as more surfactant is available to cover the surface of the newly formed nanoparticles and prevent aggregation. However, an excessively high concentration might lead to an increase in particle size due to depletion flocculation.

  • Homogenization Parameters: In high-pressure homogenization, increasing the pressure and the number of homogenization cycles typically reduces particle size. However, over-processing can sometimes lead to particle coalescence and an increase in size. For high-shear homogenization, higher stirring speeds usually result in smaller particles.

  • Lipid Phase Viscosity: A higher viscosity of the molten lipid phase can lead to larger particles. The inclusion of a liquid lipid in NLCs can reduce this viscosity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency (<70%) 1. Drug Expulsion: The drug concentration exceeds its solubility in the solid lipid matrix, leading to its expulsion upon lipid recrystallization.2. Highly Ordered Lipid Matrix: this compound forms a perfect crystalline structure with little space for the drug.3. Drug Partitioning: For hydrophilic drugs, partitioning into the external aqueous phase during preparation is a major cause of low EE.1. Optimize the drug-to-lipid ratio. Start with a lower drug concentration and incrementally increase it.2. Formulate as an NLC by adding a liquid lipid (e.g., oleic acid) to create an imperfect matrix.3. For hydrophilic drugs, consider using a double emulsion method (w/o/w).
High Polydispersity Index (PDI > 0.3) 1. Particle Aggregation: Insufficient surfactant concentration to stabilize the nanoparticles.2. Inadequate Homogenization: The energy input is not sufficient to produce a monodisperse population.3. Lipid Recrystallization Issues: Uncontrolled cooling can lead to a wide particle size distribution.1. Increase the surfactant concentration or use a combination of surfactants for better steric/electrostatic stabilization.2. Increase homogenization pressure, number of cycles, or stirring speed.3. Ensure rapid and uniform cooling of the nanoemulsion.
Drug Leakage During Storage 1. Polymorphic Transitions: The lipid matrix may transition from a less ordered (α-form) to a more stable, highly ordered (β-form) crystal structure over time, squeezing out the encapsulated drug.2. High Storage Temperature: Elevated temperatures can increase the mobility of the drug within the lipid matrix, leading to leakage.1. Incorporating a liquid lipid to form NLCs can inhibit this polymorphic transition and improve drug retention.2. Store the nanoparticle dispersion at a controlled, cool temperature (e.g., 4°C).
Batch-to-Batch Inconsistency 1. Variability in Process Parameters: Minor deviations in temperature, homogenization pressure, or cooling rate between batches.2. Inconsistent Raw Materials: Variations in the purity or properties of lipids and surfactants.1. Strictly control and document all process parameters for each batch. Consider automating critical steps where possible.2. Use high-purity, well-characterized raw materials from a reliable supplier.
Issues with Scale-Up 1. Different Shear Forces: Lab-scale and industrial-scale homogenizers may not produce equivalent shear forces, affecting particle size.2. Heat Transfer Differences: Larger volumes have different heat transfer characteristics, which can affect the cooling rate and lipid crystallization.1. A systematic approach is needed to adapt homogenization parameters from lab to industrial scale. Pilot-scale studies are crucial.2. The cooling process must be carefully designed and validated for larger batches to ensure consistency.

Quantitative Data on Formulation Parameters

The following tables summarize the impact of key formulation variables on the characteristics of lipid nanoparticles, based on studies with similar solid lipids. These should serve as a starting point for the optimization of this compound formulations.

Table 1: Effect of Drug-to-Lipid Ratio on Nanoparticle Properties

Solid LipidDrugDrug:Lipid Ratio (w/w)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
Glyceryl BehenateHaloperidol1:3.75103 ± 90.190 ± 0.02979.46 ± 1.97
Glyceryl BehenateHaloperidol1:5125 ± 140.243 ± 0.04168.19 ± 2.15
Glyceryl BehenateHaloperidol1:7.5201 ± 120.317 ± 0.03853.42 ± 1.83
Cetyl Palmitateγ-oryzanol1:10~210--
Cetyl Palmitateγ-oryzanol1:2.3~280--

Table 2: Effect of Surfactant Concentration on Nanoparticle Properties

Solid LipidSurfactantSurfactant Conc. (% w/v)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
Glyceryl BehenateTween 801.5243 ± 170.413 ± 0.05241.76 ± 2.09
Glyceryl BehenateTween 802.0125 ± 140.243 ± 0.04168.19 ± 2.15
Glyceryl BehenateTween 802.5103 ± 90.190 ± 0.02979.46 ± 1.97
TristearinTween 805245.30.2865.4
TristearinTween 8010198.70.2178.2
TristearinTween 8015140.50.21883.62

Experimental Protocols

Protocol 1: Preparation of this compound SLNs/NLCs by Hot Homogenization

This protocol describes a general method for preparing SLNs or NLCs using high-shear or high-pressure homogenization.

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (for NLCs, e.g., Oleic Acid, Miglyol® 812)

  • Drug

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase:

    • Weigh the required amounts of this compound and the liquid lipid (if preparing NLCs).

    • Heat the lipid(s) in a beaker to a temperature 5-10°C above the melting point of this compound.

    • Once the lipid is completely melted, add the pre-weighed drug and stir until it is fully dissolved or homogeneously dispersed in the molten lipid. Maintain the temperature.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring using a high-shear homogenizer (e.g., at 10,000 - 20,000 rpm) for 10-20 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization:

    • For High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.

    • For High-Shear Homogenization: Continue homogenization with the high-shear mixer for the optimized duration.

  • Cooling and Nanoparticle Formation:

    • Cool down the resulting hot nanoemulsion to room temperature or by placing it in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid nanoparticles.

  • Storage:

    • Store the final SLN/NLC dispersion at 4°C.

Protocol 2: Determination of Encapsulation Efficiency (EE) by HPLC

This protocol outlines the indirect method for determining EE, which involves quantifying the amount of unencapsulated ("free") drug in the aqueous phase.

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle dispersion.

    • Separate the SLN/NLC particles from the aqueous phase containing the free drug. This is commonly done by ultrafiltration using a centrifugal filter device (e.g., with a molecular weight cutoff that retains the nanoparticles but allows the free drug to pass through).

    • Centrifuge the sample according to the filter manufacturer's instructions.

    • Carefully collect the filtrate, which contains the unencapsulated drug.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the drug in a suitable solvent.

    • Create a series of standard solutions of known concentrations by diluting the stock solution to generate a calibration curve.

  • HPLC Analysis:

    • Set up an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength) for the drug being analyzed.

    • Inject the prepared filtrate and the standard solutions into the HPLC system.

    • Record the peak areas from the resulting chromatograms.

  • Calculation of Encapsulation Efficiency:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of the free drug in the filtrate.

    • Calculate the total mass of free drug in the initial volume of the dispersion.

    • Calculate the Encapsulation Efficiency (%) using the following formula:

    EE (%) = [(Total Amount of Drug Added - Amount of Free Drug) / Total Amount of Drug Added] x 100

Visual Guides

Below are diagrams created using DOT language to illustrate key workflows and relationships.

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Recommended Solutions start Issue: Low Encapsulation Efficiency (<70%) cause1 Drug Expulsion (Drug:Lipid Ratio Too High) start->cause1 cause2 Highly Ordered Crystal Matrix (SLN Formulation) start->cause2 cause3 Poor Surfactant Performance start->cause3 cause4 Drug Partitioning to Aqueous Phase (Hydrophilic Drugs) start->cause4 solution1 Decrease Drug:Lipid Ratio (e.g., 1:5 to 1:10) cause1->solution1 solution2 Formulate as NLC (Add Liquid Lipid, e.g., 9:1 ratio) cause2->solution2 solution3 Screen Different Surfactants /Optimize Concentration cause3->solution3 solution4 Use Double Emulsion Method (w/o/w) cause4->solution4

Caption: Troubleshooting logic for low encapsulation efficiency.

SLN_Preparation_Workflow cluster_phase_prep Phase Preparation start Start prep_lipid 1. Prepare Lipid Phase - Melt this compound (+ Liquid Lipid for NLC) - Dissolve Drug in Molten Lipid start->prep_lipid prep_aqueous 2. Prepare Aqueous Phase - Dissolve Surfactant in Water start->prep_aqueous heat Heat both phases to > M.P. of Lipid prep_lipid->heat prep_aqueous->heat pre_emulsion 3. Form Pre-emulsion - Add Aqueous to Lipid Phase - High-Shear Mixing heat->pre_emulsion homogenization 4. Homogenization - High-Pressure Homogenizer (e.g., 500-1500 bar) - OR Continue High-Shear Mixing pre_emulsion->homogenization cooling 5. Cooling - Cool to Room Temperature - Lipid Recrystallizes homogenization->cooling end Final SLN/NLC Dispersion cooling->end

Caption: Workflow for SLN/NLC preparation via hot homogenization.

References

Technical Support Center: Enhancing Skin Penetration of Arachidyl Laurate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of Arachidyl laurate formulations aimed at enhanced skin penetration.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my topical formulation?

This compound (INCI name: this compound) is a wax ester composed of arachidyl alcohol (a 20-carbon fatty alcohol) and lauric acid (a 12-carbon fatty acid).[1][2] With a high molecular weight (480.85 g/mol ) and a very lipophilic nature (LogP > 11), it primarily functions as an emollient and a texture enhancer.[3][4] In your formulation, it helps to:

  • Form an occlusive layer: This waxy ester forms a protective barrier on the skin, which can help to retain moisture.

  • Modify viscosity and feel: It contributes to a richer, more substantive feel in creams and ointments.

  • Act as a vehicle component: It is part of the formulation base in which the Active Pharmaceutical Ingredient (API) is dissolved or suspended.

It is not a penetration enhancer itself but its occlusive properties can hydrate the stratum corneum, which may passively facilitate drug absorption.

Q2: My API has poor permeability. What are the primary strategies to enhance its penetration from an this compound-based formulation?

There are three main strategies to consider, which can be used alone or in combination:

  • Chemical Permeation Enhancers (CPEs): These are compounds that reversibly disrupt the highly ordered structure of the stratum corneum lipids, making it more permeable to the API.[5]

  • Vesicular Carrier Systems: Encapsulating the API in nano-sized lipid vesicles like liposomes, ethosomes, or transfersomes can facilitate its transport into and across the skin.

  • Advanced Formulation Approaches: Creating a microemulsion or nanoemulgel can enhance API penetration. These systems increase the drug's solubility and thermodynamic activity, creating a higher concentration gradient to drive the drug into the skin.

Q3: Which class of chemical penetration enhancers is most compatible with a highly lipophilic base containing this compound?

Given that this compound is very non-polar, lipophilic enhancers are most likely to be compatible and effective. Good candidates include:

  • Fatty Acids: Oleic acid is a well-documented enhancer that integrates into and fluidizes the stratum corneum lipids.

  • Fatty Acid Esters: Isopropyl myristate (IPM) can act as both a co-solvent for the API and a penetration enhancer.

  • Terpenes: Compounds like limonene or menthol can enhance penetration, though their volatility and potential for irritation must be considered.

Hydrophilic enhancers like glycols may be less effective as they will not readily partition into the lipophilic vehicle.

Q4: Can I use vesicular carriers like ethosomes or transfersomes in a waxy, anhydrous, or low-water formulation?

This is a significant challenge. Vesicular carriers are aqueous dispersions and are inherently incompatible with anhydrous, wax-based systems. To use them, you would need to reformulate your product into an emulsion (cream or lotion) where the vesicles are suspended in the aqueous phase. Nanoemulgels are an excellent option, combining the penetration-enhancing effects of a nanoemulsion (containing the API) with the desirable texture of a gel base.

Troubleshooting Guides

Problem 1: Low API Flux and High Variability in In Vitro Permeation Tests (IVPT) using Franz Diffusion Cells

High variability and low flux are common issues in IVPT, often stemming from experimental setup and execution rather than the formulation itself.

Possible Cause Suggested Solution & Rationale
Poor API Solubility in Receptor Fluid (Loss of Sink Conditions) For a lipophilic API, standard aqueous buffers (like PBS) are inadequate. The API concentration in the receptor fluid should not exceed 10% of its saturation solubility to maintain a proper gradient. Solution: Add a solubilizing agent to the receptor fluid. A common choice is a hydro-alcoholic solution (e.g., 20-40% ethanol in PBS) or adding non-ionic surfactants like Tween 20 or Oleth-20 (e.g., 0.5-2% v/v). Always confirm the API's stability and the membrane's integrity in the chosen medium.
Air Bubbles Trapped Under the Skin Membrane Air bubbles create an insulating layer that prevents the receptor fluid from making full contact with the skin, drastically and variably reducing the effective diffusion area. Solution: Degas the receptor fluid thoroughly before use (e.g., via sonication or vacuum). When assembling the cell, tilt the receptor chamber and slowly fill it to allow air to escape. Gently tap the cell after assembly to dislodge any remaining bubbles.
Inconsistent Skin Membrane Quality Biological membranes have inherent variability. Damage during preparation (e.g., nicks, scratches) can create shunts, leading to artificially high and variable flux. Solution: Implement a barrier integrity test before applying the formulation. Measure the Trans-Epidermal Water Loss (TEWL) or electrical resistance of each skin section. Discard any sections that fall outside of your established acceptance criteria.
Inconsistent Dosing Applying an inconsistent amount of the formulation to the donor chamber will lead to variable results. Solution: Use a positive displacement pipette to apply a precise, consistent amount (e.g., 5-10 mg/cm²) of the semi-solid formulation. For accuracy, weigh the pipette before and after application to determine the exact dose applied.
Temperature Fluctuations Skin permeability is temperature-dependent. Inconsistent temperature control between cells or during sampling can introduce variability. Solution: Ensure the water bath circulator is set to maintain the skin surface at 32°C (receptor fluid at 37°C). Allow cells to fully equilibrate before dosing. Minimize the time cells are out of the heating block during sampling. A drop of 1-2°C during sampling is common but should be consistent.
Problem 2: Formulation Instability (Phase Separation, Crystallization)

Instability issues often arise from poor ingredient selection, incorrect manufacturing processes, or exceeding the solubility limits of the API or excipients.

Possible Cause Suggested Solution & Rationale
API Crystallization on Storage The API may be incorporated at a concentration above its solubility limit in the formulation (i.e., it is supersaturated without a crystallization inhibitor). Waxy bases can be poor solvents. Solution: Determine the saturation solubility of your API in the this compound base at various temperatures. Consider adding a co-solvent (e.g., propylene glycol, Transcutol®, Isopropyl Myristate) to increase API solubility. Alternatively, adding a crystallization inhibitor like a polymer (e.g., PVP, HPMC) can stabilize a supersaturated system.
Phase Separation in Emulsions (Creams/Lotions) If you have reformulated into an emulsion, separation indicates an unstable system. This could be due to an inappropriate emulsifier, incorrect processing, or particle agglomeration. Solution: Ensure your emulsifier system (e.g., non-ionic surfactants) is appropriate for the oil phase. The high lipophilicity of this compound may require a low HLB emulsifier. Optimize the homogenization speed and time during manufacturing to achieve a small, uniform droplet size.
Incompatibility with Penetration Enhancer The chosen penetration enhancer may be immiscible with the this compound base, leading to separation. Solution: Select enhancers that are chemically similar to the base. For a waxy, non-polar base, lipophilic enhancers like oleic acid or isopropyl myristate are better choices than polar ones like ethanol or propylene glycol, which may need to be incorporated as part of an emulsion.

Data Presentation: Comparison of Penetration Enhancement Strategies

The following tables summarize quantitative data from literature, providing a comparative overview of different enhancement strategies. Note: The absolute values are highly dependent on the specific API, vehicle, and experimental conditions, but the relative enhancement ratios provide a useful comparison.

Table 1: Enhancement Ratios of Chemical Permeation Enhancers (CPEs)

Enhancer ClassExample EnhancerConcentration (%)Model DrugEnhancement Ratio (ER)¹Reference
Fatty AcidOleic Acid2.5%Alfuzosin HCl~3.8
Fatty AcidOleic Acid5%Amiloride>4.0
GlycolTranscutol®20%Alfuzosin HCl3.94
SulfoxideDMSO10%Alfuzosin HCl~2.5
SurfactantTween-202%Alfuzosin HCl3.85
TerpenePerilla Ketone5%Puerarin3.39

¹Enhancement Ratio (ER) is the factor by which the flux or permeability coefficient of the drug is increased compared to a control formulation without the enhancer.

Table 2: Comparative Permeation of Vesicular Carrier Systems

Carrier SystemModel DrugKey FindingEnhancement FactorReference
Ethosomes vs. LiposomesPsoralenTransdermal flux was significantly higher from ethosomes.3.5x higher flux than liposomes
Ethosomes vs. LiposomesCelecoxibAmount penetrated into the skin was highest with ethosomes.~3.5x higher than liposomes
Transfersomes vs. LiposomesTolnaftateCumulative drug permeation was highest for transfersomes.~2.4x higher than liposomes
Transfersomes vs. LiposomesLamivudineTransfersomes showed greater skin deposition.Deeper penetration than liposomes
Ethosomes vs. TransfersomesCelecoxibEthosomes enabled the highest increase in drug penetration.1.3x higher than transfersomes

Experimental Protocols

Detailed Protocol: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of a lipophilic API from a semi-solid formulation containing this compound.

1. Materials and Equipment:

  • Vertical Franz diffusion cells with appropriate orifice diameter and receptor volume.

  • Excised human or porcine skin (full-thickness or dermatomed).

  • Water bath with circulating pump and heater.

  • Magnetic stir plate or individual stirrers for each cell.

  • Teflon-coated magnetic stir bars.

  • Positive displacement pipette for dosing.

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS) for API quantification.

2. Receptor Fluid Preparation:

  • Objective: Maintain sink conditions for a lipophilic API.

  • Procedure: Prepare a phosphate-buffered saline (PBS, pH 7.4) solution containing a solubilizer. Start with 20% v/v ethanol. If solubility is still insufficient, consider increasing ethanol up to 40% or adding 2% w/v Oleth-20 or a similar non-ionic surfactant.

  • QC Step: Confirm the API's saturation solubility in the final receptor fluid. The concentration during the experiment should not exceed 10% of this value.

  • Degassing: Degas the prepared fluid for at least 30 minutes using a bath sonicator or vacuum filtration to prevent air bubble formation.

3. Skin Membrane Preparation:

  • Source: Use full-thickness abdominal or back skin from a single donor (human or porcine) to minimize variability.

  • Procedure: Thaw the skin at room temperature. Carefully remove any subcutaneous fat using a scalpel. Cut the skin into sections large enough to fit the diffusion cells.

  • Integrity Test: Measure the TEWL or electrical resistance of each skin section. Establish an acceptance threshold (e.g., TEWL < 10 g/m²/h) and discard any sections that fail.

  • Hydration: Allow skin sections to equilibrate in PBS at 4°C for at least 30 minutes before mounting.

4. Franz Cell Assembly and Equilibration:

  • Fill the receptor chamber with the degassed receptor fluid, ensuring no bubbles are trapped. Place a stir bar in the chamber.

  • Mount the skin section in the cell, with the stratum corneum side facing the donor chamber and the dermis in contact with the receptor fluid.

  • Clamp the donor and receptor chambers together securely.

  • Place the assembled cells in the heating block/water bath and begin stirring (e.g., 600 RPM). Allow the system to equilibrate for at least 30 minutes until the skin surface temperature reaches 32 ± 1°C.

5. Dosing and Sampling:

  • Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Begin sampling at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • At each time point, withdraw the entire volume of the receptor fluid from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor fluid.

  • Analyze the collected samples using the validated analytical method.

6. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss, μg/cm²/h) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp, cm/h) if desired (Kp = Jss / C), where C is the initial drug concentration in the donor formulation.

  • Calculate the Enhancement Ratio (ER) by dividing the flux of the enhanced formulation by the flux of the control (unenhanced) formulation.

Visualizations

G cluster_start Start: Formulation Development cluster_ivpt In Vitro Permeation Test (IVPT) cluster_strategy Enhancement Strategy Selection cluster_reformulate Reformulation Cycle Start Develop this compound Formulation with API Strategy Select Enhancement Strategy Start->Strategy IVPT Perform IVPT using Franz Cells Result Analyze Permeation Results (Flux, ER) IVPT->Result Result->Start Iterate / Optimize CPE Chemical Enhancers (e.g., Oleic Acid, IPM) Strategy->CPE For waxy/anhydrous base Vesicles Vesicular Carriers (Ethosomes, Transfersomes) Strategy->Vesicles Requires aqueous phase Microemulsion Advanced Formulation (Microemulsion, Nanoemulgel) Strategy->Microemulsion For improved solubility & partitioning Reformulate Reformulate Vehicle CPE->Reformulate Emulsion Change to Emulsion (Cream/Lotion) Vesicles->Emulsion Incompatibility Microemulsion->Reformulate Reformulate->IVPT Emulsion->Reformulate

Caption: Workflow for developing and testing enhanced penetration formulations.

G Problem Problem Observed: Low or Highly Variable Flux Sink Is API solubility in receptor fluid >10x the measured concentration? Problem->Sink Bubbles Are air bubbles visible under the membrane? Sink->Bubbles No Sol_Sink Solution: Increase receptor fluid solvency (e.g., add Ethanol, Tween 20) Sink->Sol_Sink Yes Integrity Was a skin integrity test performed and passed? Bubbles->Integrity No Sol_Bubbles Solution: Degas receptor fluid. Re-assemble cell carefully. Bubbles->Sol_Bubbles Yes Formulation Is the formulation physically stable? Integrity->Formulation Yes Sol_Integrity Solution: Implement barrier integrity test (TEWL, Resistance). Discard failed skin. Integrity->Sol_Integrity No Sol_Formulation Solution: Evaluate API solubility in base. Consider co-solvents or reformulation. Formulation->Sol_Formulation No RootCause Root Cause Likely Formulation-Related Formulation->RootCause Yes

Caption: Troubleshooting decision tree for low flux in IVPT experiments.

G cluster_vehicle Formulation Vehicle (with this compound) cluster_skin Skin Barrier API API (Dissolved/ Suspended) SC Stratum Corneum (SC) (Lipid Bilayers) API->SC Partitioning Enhancer Chemical Enhancer (e.g., Oleic Acid) Enhancer->SC Disruption & Fluidization Epidermis Viable Epidermis SC->Epidermis Diffusion Systemic Systemic Circulation Epidermis->Systemic

Caption: Mechanism of chemical permeation enhancement.

References

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC Analysis of Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Arachidyl laurate. The following sections offer structured troubleshooting advice, experimental protocols, and frequently asked questions to help identify and resolve common chromatographic issues.

Troubleshooting Guide: Unexpected Peaks

This section addresses specific peak-related problems in a question-and-answer format.

Q1: I see a peak in my blank injection (a "ghost peak"). What could be the cause and how do I fix it?

An unexpected peak that appears during a blank run (an injection of the mobile phase or solvent without the analyte) is known as a ghost peak.[1] These peaks are not related to the sample but can interfere with the accurate identification and quantification of the target analyte.[2]

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in solvents, even HPLC-grade ones, can accumulate and elute as ghost peaks, especially in gradient elution.[3][4] Using expired or repeatedly topped-off solvents can also introduce contaminants.[4]

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Degas the mobile phase thoroughly to prevent air bubbles, which can also cause baseline disturbances.

  • System Contamination: Residual compounds from previous analyses can get trapped in the injector, tubing, or column and elute in subsequent runs. This is also known as carryover.

    • Solution: Flush the entire HPLC system, including the injector and column, with a strong, appropriate solvent (e.g., 100% isopropanol or methanol for reversed-phase systems).

  • Contaminated Sample Vials/Caps: Impurities can leach from vials, caps, or septa.

    • Solution: Use high-quality, contaminant-free glassware and vials. Run a blank using an empty vial to rule out this source.

  • Degraded Pump Seals: Worn pump seals can shed small particles into the mobile phase flow path.

    • Solution: Perform regular preventive maintenance on your HPLC system, including the replacement of pump seals.

Q2: My this compound peak is split or has a shoulder. Why is this happening?

Peak splitting occurs when a single compound appears as two or more closely eluting peaks.

Potential Causes and Solutions:

  • Blocked Column Frit or Contamination: Particulate matter can clog the inlet frit of the column, causing an uneven flow path for the sample band. Contamination at the head of the column can also create alternative paths.

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the frit or the entire column may need to be replaced. Using a guard column can help protect the analytical column from contamination.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. For this compound, a non-polar compound, dissolving it in a very strong organic solvent when the mobile phase is weaker can be problematic.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, it should ideally be weaker than the mobile phase, and the injection volume should be kept small.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak. This can be caused by pressure shocks or column aging.

    • Solution: This issue is generally irreversible, and the column needs to be replaced.

  • Co-elution: The split peak might actually be two different components eluting very close together.

    • Solution: Try injecting a smaller volume or a more dilute sample. If two distinct peaks become apparent, the chromatographic method (e.g., mobile phase composition, gradient, temperature) needs to be optimized to improve resolution.

Q3: The peak for this compound is very broad. What are the potential reasons?

Broad peaks can compromise sensitivity and resolution, leading to inaccurate quantification.

Potential Causes and Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to broaden.

    • Solution: Reduce the injection volume or dilute the sample.

  • Excessive Extra-Column Volume: The volume of the system outside of the column (tubing, injector, detector cell) can contribute to peak broadening.

    • Solution: Use tubing with a smaller internal diameter and shorter length, especially between the column and the detector.

  • Low Flow Rate: A flow rate that is significantly below the column's optimum can lead to peak broadening due to diffusion.

    • Solution: Ensure the flow rate is appropriate for the column's dimensions, as recommended by the manufacturer.

  • Late Elution from a Previous Run: A very broad peak early in a chromatogram could be a peak from the previous injection that is eluting very late.

    • Solution: Extend the run time of a test injection to see if the peak appears with a normal shape at a much later retention time. If so, adjust the gradient or add a high-organic flush at the end of each run to elute all components.

Q4: I'm observing extra, unexpected peaks that are not present in my blank. What is their origin?

If the peaks are absent in the blank but present in the sample run, they are related to the sample itself or the sample preparation process.

Potential Causes and Solutions:

  • Sample Impurities or Degradation: The this compound standard or sample may contain impurities from its synthesis or may have degraded during storage.

    • Solution: Use a new, high-purity standard to confirm the identity of the main peak. Protect the sample from heat and light, and store it at the recommended temperature, which for this compound is often -20°C.

  • Contamination during Sample Preparation: Contaminants can be introduced from solvents, glassware, or pipettes used during sample dilution and preparation.

    • Solution: Use thoroughly cleaned glassware and high-purity solvents for sample preparation. Prepare a "method blank" (going through all sample preparation steps without the actual sample) to identify sources of contamination.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing the source of an unexpected peak.

G start Unexpected Peak Observed run_blank Run Blank Injection (Mobile Phase / Solvent) start->run_blank peak_present Peak Present in Blank (Ghost Peak) run_blank->peak_present Yes peak_absent Peak Absent in Blank run_blank->peak_absent No cause_ghost1 Mobile Phase Contamination peak_present->cause_ghost1 cause_ghost2 System Contamination / Carryover peak_present->cause_ghost2 cause_ghost3 Contaminated Vials / Caps peak_present->cause_ghost3 cause_sample1 Sample Impurity / Degradation peak_absent->cause_sample1 cause_sample2 Sample Prep Contamination peak_absent->cause_sample2 cause_sample3 Peak Shape Issue (Split, Broad, Tailing) peak_absent->cause_sample3 solution_ghost1 Use Fresh, High-Purity Solvents cause_ghost1->solution_ghost1 solution_ghost2 Flush System & Injector cause_ghost2->solution_ghost2 solution_sample1 Verify Standard Purity cause_sample1->solution_sample1 solution_sample2 Check Sample Prep Procedure cause_sample2->solution_sample2 solution_sample3 See Peak Shape Guide cause_sample3->solution_sample3

Caption: A flowchart for troubleshooting unexpected HPLC peaks.

Quantitative Data Summary

The following table illustrates how changes in key parameters can affect the peak shape of this compound in a typical reversed-phase HPLC setup.

Table 1: Influence of Chromatographic Conditions on this compound Peak Shape

ParameterCondition A (Problematic)Observation ACondition B (Improved)Observation B
Injection Volume 50 µL of 1 mg/mL sampleBroad, fronting peak (overload)10 µL of 1 mg/mL sampleSharp, symmetrical peak
Sample Solvent 100% DichloromethaneSplit or distorted peak50:50 Chloroform/MethanolSymmetrical Gaussian peak
Column Temperature 25°C (Ambient)Broader peak, longer retention time40°CSharper peak, shorter retention time
Guard Column Not used; after 100 injectionsTailing peak, increased backpressureGuard column installed and changed regularlySymmetrical peak, stable pressure

Key Experimental Protocol

This section provides a representative reversed-phase HPLC method for the analysis of this compound. Lipids like this compound lack a strong UV chromophore, making detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) ideal.

1. Sample Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in a solvent such as a 1:1 mixture of methanol and chloroform.

  • Further dilute the stock solution with the initial mobile phase or a compatible solvent to create working standards and samples.

  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: A gradient-capable HPLC system.

  • Column: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10 v/v)

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: Ramp to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD) or ELSD.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best solvent to dissolve this compound for HPLC analysis? this compound is a very non-polar wax ester. It requires non-polar organic solvents for dissolution. While it is soluble in solvents like hexane or chloroform, these are often too strong and immiscible with typical reversed-phase mobile phases. A good starting point is a mixture like chloroform/methanol or using a solvent similar in composition to the high-organic portion of your gradient, such as isopropanol. Always ensure the final sample solvent is miscible with your mobile phase to prevent sample precipitation and peak distortion.

FAQ 2: What type of HPLC column and detector are most suitable for this compound? A C18 or C8 reversed-phase column is the standard choice for separating lipids based on their hydrophobicity. Because this compound and similar long-chain esters do not have a UV-absorbing chromophore, universal detectors that do not rely on optical properties are preferred. The most common choices are mass-sensitive detectors like the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (MS) can also be used for enhanced sensitivity and structural confirmation.

FAQ 3: How can I prevent sample carryover in my analysis? Carryover of a sticky, non-polar compound like this compound is a common problem. To prevent it, program a high-organic wash at the end of your gradient to flush the column thoroughly. Additionally, use a strong needle wash solution in the autosampler (e.g., isopropanol or methanol/chloroform) to clean the injection needle and port between runs.

FAQ 4: Could the this compound sample itself be the source of unexpected peaks? Yes. The peaks could be impurities from the synthesis of the standard or degradation products. Long-chain esters can undergo hydrolysis back to their parent fatty acid (lauric acid) and alcohol (arachidyl alcohol) if exposed to moisture or extreme pH. Ensure you are using a high-purity standard from a reputable supplier and storing it under the recommended conditions. If in doubt, analyzing the sample by a different technique (like GC-MS) could help identify the impurities.

References

Adjusting the viscosity of Arachidyl laurate-containing formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arachidyl laurate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting the viscosity of formulations containing this wax ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation examples to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a formulation?

This compound is a wax ester, which is the ester of arachidyl alcohol and lauric acid. In cosmetic and pharmaceutical formulations, it primarily functions as an emollient, texture enhancer, and viscosity-increasing agent.[1] Due to its waxy nature, it can provide structure and body to creams and lotions, contributing to a richer skin feel.

Q2: How does this compound impact the viscosity of an emulsion?

As a wax ester, this compound will increase the viscosity of the oil phase and the overall emulsion. The extent of the viscosity increase is dependent on its concentration, the other ingredients in the formulation, and the processing conditions. Generally, a higher concentration of this compound will result in a thicker product. The viscosity of emulsions tends to increase more with the concentration of waxes than with the oil concentration.[2]

Q3: Can temperature affect the stability and viscosity of my this compound formulation?

Yes, temperature is a critical factor. Since this compound is a solid wax at room temperature, it must be melted during the formulation process, typically by heating the oil phase. The cooling process can influence the crystallization and solidification of the ester, which in turn impacts the internal structure and stability of the final product.[3] Temperature fluctuations during storage can also affect viscosity and potentially lead to graininess if the product partially melts and re-solidifies improperly.[4]

Q4: What is "graininess" and how can I prevent it in my formulation?

Graininess in a cream or balm can occur when certain fats and waxes, particularly those with lower melting points, recrystallize unevenly upon cooling.[4] This can create small, hard particles within the product, giving it a sandy or gritty texture. To prevent this, it's important to control the cooling rate of your formulation. A rapid cooling process can sometimes help, as can ensuring the product is mixed to a thick trace before pouring. Additionally, reformulating to include a small amount of a hardening wax can sometimes reduce the potential for graininess.

Q5: How does the choice of co-emulsifiers or other thickeners interact with this compound?

Co-emulsifiers, such as fatty alcohols (e.g., Cetearyl Alcohol, Behenyl Alcohol), work synergistically with the primary emulsifier and can enhance the viscosity and stability of the emulsion. When used with this compound, these ingredients can form a network structure within the emulsion, leading to a significant increase in viscosity. Other thickeners, like polymers (e.g., Carbomer, Xanthan Gum), will also contribute to the overall viscosity. The choice and concentration of all thickening agents should be carefully balanced to achieve the desired rheology and sensory profile.

Troubleshooting Guide

This guide addresses common viscosity-related issues you may encounter when formulating with this compound.

Problem Potential Cause(s) Suggested Solution(s)
Formulation is too thin (low viscosity) - Insufficient concentration of this compound or other thickeners.- High temperature of the formulation at the time of measurement.- Inadequate homogenization.- Incorrect ratio of oil to water.- Increase the concentration of this compound in increments of 0.5-2%.- Add or increase the concentration of a co-emulsifier like Cetearyl Alcohol or a polymeric thickener like Xanthan Gum.- Ensure the formulation has cooled to room temperature before evaluating the final viscosity.- Optimize homogenization speed and time to ensure a fine emulsion droplet size.
Formulation is too thick (high viscosity) - Excessive concentration of this compound or other thickening agents.- The presence of certain fatty alcohols that strongly build viscosity.- Low temperature of the formulation.- Decrease the concentration of this compound or other thickeners.- Consider replacing a portion of the high-melting-point waxes with liquid esters to soften the texture.- Ensure viscosity measurements are taken at a consistent, controlled room temperature.
Grainy or gritty texture - Uncontrolled cooling of the formulation, leading to improper crystallization of the wax esters.- Partial melting and re-solidification of the product due to temperature fluctuations during storage.- Implement a controlled cooling process. Rapid cooling in a refrigerator or ice bath while stirring can sometimes prevent graininess.- Bring the formulation to a thick trace before pouring to ensure even distribution of the solidifying components.- If graininess occurs, gently remelt the product and cool it again with better control.
Phase separation (creaming or coalescence) - Inadequate emulsification system (type or concentration).- High homogenization speed or temperature causing emulsion disruption.- Imbalance in the polarity of the oil phase.- Evaluate the HLB (Hydrophile-Lipophile Balance) of your emulsifier system.- Increase the concentration of your emulsifier or add a stabilizer.- Optimize processing parameters; sometimes excessive shear can be detrimental to stability.
Inconsistent viscosity between batches - Variations in raw material quality.- Inconsistent processing parameters (heating/cooling rates, mixing speeds, times).- Ensure consistent quality of all raw materials.- Standardize all manufacturing steps, including heating and cooling profiles, and homogenization parameters.- Calibrate all equipment regularly.

Data Presentation

Systematic collection and presentation of experimental data are crucial for understanding the impact of formulation variables. Below is an illustrative example of how to structure data when evaluating the effect of this compound concentration on the viscosity of a model oil-in-water cream.

Table 1: Illustrative Viscosity Data for an O/W Cream with Varying Concentrations of this compound

Formulation IDThis compound (%)Co-emulsifier (Cetearyl Alcohol, %)Viscosity (mPa·s) at 25°CSensory Profile
AL-011.03.08,500Light, easily spreadable lotion
AL-022.03.015,200Creamy lotion with more body
AL-033.03.028,600Thick cream, holds its shape
AL-044.03.045,100Very thick, rich cream

Note: The data in this table is for illustrative purposes only and is intended to demonstrate a data collection template. Actual viscosity values will depend on the specific formulation and processing conditions.

Experimental Protocols

1. Protocol for Preparation of an Oil-in-Water (O/W) Cream with this compound

  • Phase A (Water Phase):

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.0%

    • Xanthan Gum: 0.2%

  • Phase B (Oil Phase):

    • This compound: 1.0 - 4.0% (variable)

    • Cetearyl Alcohol: 3.0%

    • Caprylic/Capric Triglyceride: 10.0%

    • Primary Emulsifier (e.g., Glyceryl Stearate & PEG-100 Stearate): 4.0%

  • Phase C (Cool-down Phase):

    • Preservative: As required

    • Fragrance: As required

Procedure:

  • In a suitable vessel, combine the components of Phase A and heat to 75-80°C with gentle mixing until all components are dissolved and uniform.

  • In a separate vessel, combine the components of Phase B and heat to 75-80°C with mixing until all solids, including the this compound, are completely melted and the phase is uniform.

  • Slowly add Phase B to Phase A with homogenization. The speed and time of homogenization should be recorded and kept consistent across all batches. A typical starting point is 2-3 minutes at 5000-8000 rpm.

  • Begin cooling the emulsion while continuing to mix with a propeller or anchor stirrer at a lower speed.

  • When the emulsion has cooled to below 40°C, add the components of Phase C and mix until uniform.

  • Continue gentle mixing until the cream reaches room temperature.

  • Allow the cream to sit for 24 hours before measuring the final viscosity and other parameters.

2. Protocol for Viscosity Measurement of a Semi-Solid Cream

  • Instrument: Brookfield-type rotational viscometer or a controlled-stress rheometer.

  • Spindle/Geometry: Select an appropriate spindle (e.g., T-bar for very thick creams with a helipath stand, or a disc/vane spindle for pourable creams) or parallel plate geometry for a rheometer.

  • Procedure:

    • Ensure the cream has been equilibrated to a constant temperature (e.g., 25°C) for at least 24 hours.

    • Carefully place the sample in a suitable container, avoiding the incorporation of air bubbles.

    • Gently lower the spindle into the cream to the immersion mark.

    • Allow the spindle to rotate at a set speed (e.g., 10 rpm) for a specified time (e.g., 1 minute) before taking a reading. The torque reading should ideally be between 10% and 90%.

    • Record the viscosity in mPa·s. For a more comprehensive analysis, measure the viscosity at a range of shear rates to characterize the flow behavior (e.g., shear-thinning).

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification & Cooling cluster_final Final Steps & Analysis A Heat Water Phase (A) to 75-80°C C Combine A & B with High-Shear Homogenization A->C B Heat Oil Phase (B) to 75-80°C B->C D Cool emulsion with low-shear mixing C->D E Add Cool-down Phase (C) below 40°C D->E F Equilibrate for 24h E->F G Viscosity Measurement F->G

Caption: Experimental workflow for preparing and testing O/W creams.

troubleshooting_logic cluster_thin Low Viscosity cluster_thick High Viscosity cluster_grainy Grainy Texture start Viscosity Issue Identified is_thin Low start->is_thin Too Thin? is_thick High start->is_thick Too Thick? is_grainy Texture start->is_grainy Grainy? inc_wax Increase this compound or other thickeners inc_homo Optimize Homogenization dec_wax Decrease this compound or other thickeners check_temp Verify Measurement Temperature cool_rate Control Cooling Process remelt Re-melt and Re-cool is_thin->inc_wax is_thin->inc_homo is_thick->dec_wax is_thick->check_temp is_grainy->cool_rate is_grainy->remelt

References

Technical Support Center: Arachidyl Laurate Matrices for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Arachidyl laurate in controlled-release matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your formulation development and experimentation.

Introduction to this compound Matrices

This compound, a wax ester composed of arachidyl alcohol and lauric acid, is a hydrophobic material that can be used to formulate sustained-release oral dosage forms. Its lipidic nature allows for the creation of a matrix that retards the release of an incorporated active pharmaceutical ingredient (API). The release mechanism from such matrices is typically a combination of diffusion through the lipid matrix and erosion of the matrix itself. Controlling the release rate from this compound matrices is crucial for achieving the desired therapeutic effect and can be influenced by a variety of formulation and processing factors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug release from an this compound matrix?

A1: The primary mechanisms of drug release from a hydrophobic matrix like this compound are diffusion and erosion. For water-soluble drugs, release is often governed by the diffusion of the drug through the tortuous pores and channels within the wax matrix. For poorly soluble drugs, release is more dependent on the slow erosion of the matrix surface over time. The interplay of these two mechanisms dictates the overall release profile.

Q2: How does the concentration of this compound in the matrix affect the drug release rate?

A2: Increasing the concentration of this compound in the matrix generally leads to a slower and more prolonged drug release.[1] This is because a higher lipid content increases the tortuosity of the diffusion path for the drug and reduces the overall porosity of the matrix.[1]

Q3: Is this compound suitable for formulating both hydrophilic and hydrophobic drugs?

A3: Yes, this compound can be used for both types of drugs. However, the release kinetics will differ significantly. For highly water-soluble drugs, it can be challenging to retard the initial burst release.[2] In such cases, a higher concentration of this compound or its combination with other release-modifying polymers may be necessary. For hydrophobic drugs, the release is often slow and primarily erosion-dependent.

Q4: What manufacturing methods are suitable for preparing this compound matrix tablets?

A4: The most common methods are melt granulation and direct compression. Melt granulation involves melting the this compound, dispersing the drug and other excipients within the molten lipid, and then cooling and sizing the granules before compression.[3] This method can improve drug encapsulation within the lipid. Direct compression involves blending the solid this compound with the drug and other excipients and compressing the mixture directly into tablets. This method is simpler but may offer less control over the initial burst release.

Q5: How can I characterize the solid state of my this compound matrix formulation?

A5: Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for characterizing the solid state. DSC can be used to determine the melting behavior of the components and to check for any drug-excipient interactions. PXRD helps in identifying the crystalline or amorphous nature of the drug within the matrix. FTIR is useful for detecting any chemical interactions between the drug and this compound.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Initial Burst Release is Too High - Drug particles are present on the surface of the matrix. - The concentration of this compound is too low. - The drug is highly water-soluble.- Consider using the melt granulation technique to better encapsulate the drug within the lipid matrix. - Increase the percentage of this compound in the formulation. - Incorporate a small percentage of a hydrophilic polymer (e.g., HPMC) to form a gel layer that can help control the initial release. - Increase the tablet compression force to reduce initial porosity.
Incomplete Drug Release - The matrix is not eroding sufficiently. - The drug has very low solubility in the dissolution medium. - The concentration of this compound is too high, creating a highly impermeable matrix.- Incorporate a channeling agent (e.g., lactose, microcrystalline cellulose) to create pores within the matrix upon contact with the dissolution medium. - Add a surfactant to the dissolution medium to improve the wetting of the hydrophobic matrix and the solubility of a poorly soluble drug. - Decrease the percentage of this compound in the formulation.
High Batch-to-Batch Variability in Release Profile - Inconsistent particle size distribution of the granules. - Non-uniform mixing of the drug and excipients. - Variations in tablet compression force.- Ensure consistent milling and sieving of granules after the melt granulation process. - Optimize the blending time and speed to ensure a homogenous mixture. - Implement strict in-process controls for tablet weight, hardness, and thickness.
Tablets are Sticking to Punches During Compression - The formulation has oily or waxy materials. - The lubricant level is insufficient. - The punch faces are scratched or not properly maintained.- Increase the amount of lubricant (e.g., magnesium stearate, talc). Be aware that excessive lubricant can negatively impact tablet hardness and dissolution. - Consider using a less hydrophobic lubricant like sodium stearyl fumarate. - Ensure punches and dies are clean, polished, and in good condition.
Low Tablet Hardness or High Friability - Insufficient binder or compression force. - Excessive amount of lubricant. - Entrapped air in the granules.- Increase the compression force. - Optimize the binder concentration if one is used in the formulation. - Reduce the lubricant concentration or the blending time after lubricant addition. - Optimize the granulation process to produce denser granules.

Experimental Protocols

Protocol 1: Preparation of this compound Matrix Tablets by Melt Granulation
  • Melting the Lipid: In a suitable vessel, melt the required quantity of this compound at a temperature approximately 10-15°C above its melting point.

  • Drug Incorporation: Disperse or dissolve the active pharmaceutical ingredient (API) in the molten this compound under continuous stirring to ensure a homogenous mixture.

  • Granulation: To the molten lipid-drug mixture, add any other powdered excipients (e.g., fillers, binders) and mix until uniform granules are formed.

  • Cooling and Solidification: Spread the granules in a thin layer on a tray and allow them to cool to room temperature to solidify.

  • Sizing: Pass the cooled granules through a suitable sieve to obtain a uniform granule size.

  • Lubrication: Add a lubricant (e.g., magnesium stearate, typically 0.5-1.0% w/w) to the sized granules and blend for a short period (e.g., 2-5 minutes).

  • Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a tablet press with appropriate tooling.

Protocol 2: In-Vitro Dissolution Testing for this compound Matrix Tablets

This protocol is based on the USP Apparatus 2 (Paddle Method).

  • Apparatus Setup:

    • Apparatus: USP Apparatus 2 (Paddle).

    • Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2 for 2 hours, followed by pH 6.8). The use of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary for hydrophobic drugs or matrices to ensure sink conditions.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50 or 75 rpm.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Start the apparatus and begin sampling at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

    • At each time point, withdraw a specified volume of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtered samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the cumulative percentage of drug released at each time point.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table summarizes the effects of various formulation and processing variables on drug release from matrices made with similar lipidic/waxy excipients (e.g., glyceryl behenate, stearic acid, carnauba wax). These findings can serve as a general guide for formulating with this compound.

Variable Change Effect on Drug Release Rate Reason Citation(s)
Lipid/Wax Concentration IncreaseDecreaseIncreased tortuosity and decreased porosity of the matrix.
Drug Solubility IncreaseIncreaseHigher concentration gradient driving diffusion.
Channeling Agent (e.g., Lactose) Addition/IncreaseIncreaseForms pores in the matrix, facilitating water penetration and drug diffusion.
Hydrophilic Polymer (e.g., HPMC) Addition/IncreaseDecreaseForms a viscous gel layer that controls water ingress and drug diffusion.
Tablet Compression Force IncreaseDecreaseReduces matrix porosity, thereby slowing water penetration and drug diffusion.
Particle Size of Lipid Granules DecreaseIncreaseLarger surface area exposed to the dissolution medium.
Presence of Surfactant in Medium AdditionIncreaseImproves wetting of the hydrophobic matrix and can increase the solubility of poorly soluble drugs.

Visualizations

Troubleshooting_Workflow cluster_start Start: Unacceptable Release Profile cluster_problems Problem Identification cluster_solutions_burst Solutions for High Burst Release cluster_solutions_incomplete Solutions for Incomplete Release cluster_solutions_variability Solutions for High Variability cluster_end End Goal start Identify Release Issue burst High Initial Burst start->burst incomplete Incomplete Release start->incomplete variability High Variability start->variability inc_lipid Increase this compound % burst->inc_lipid melt_gran Use Melt Granulation burst->melt_gran add_hpmc Add Hydrophilic Polymer burst->add_hpmc dec_lipid Decrease this compound % incomplete->dec_lipid add_channel Add Channeling Agent incomplete->add_channel add_surfactant Use Surfactant in Medium incomplete->add_surfactant control_granules Control Granule Size variability->control_granules optimize_mixing Optimize Mixing variability->optimize_mixing control_compression Control Compression Force variability->control_compression end_node Achieve Target Release Profile inc_lipid->end_node melt_gran->end_node add_hpmc->end_node dec_lipid->end_node add_channel->end_node add_surfactant->end_node control_granules->end_node optimize_mixing->end_node control_compression->end_node

Caption: Troubleshooting workflow for common drug release issues.

Release_Factors cluster_formulation Formulation Factors cluster_process Process Factors cluster_dissolution Dissolution Medium Factors center_node Drug Release Rate from This compound Matrix lipid_conc This compound Concentration lipid_conc->center_node drug_sol Drug Solubility drug_sol->center_node excipients Other Excipients (Channeling agents, Polymers) excipients->center_node drug_load Drug Load drug_load->center_node method Manufacturing Method (Melt Granulation vs. Direct Compression) method->center_node compression Tablet Compression Force compression->center_node granule_size Granule Particle Size granule_size->center_node ph pH of Medium ph->center_node surfactant Presence of Surfactants surfactant->center_node

Caption: Key factors influencing drug release rate.

Development_Workflow start Define Target Release Profile preform Preformulation Studies (Drug-Excipient Compatibility) start->preform form_dev Formulation Development (Varying this compound Ratio) preform->form_dev manuf Select Manufacturing Method (Melt Granulation / Direct Compression) form_dev->manuf charac Tablet Characterization (Hardness, Friability, Content Uniformity) manuf->charac diss In-Vitro Dissolution Testing charac->diss optimize Optimize Formulation Based on Release Data diss->optimize optimize->form_dev Iterate end_node Final Formulation optimize->end_node Meets Target

Caption: General workflow for developing an this compound matrix tablet.

References

Validation & Comparative

A Comparative Analysis of Arachidyl Laurate and Cetyl Laurate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of two key ester emollients for researchers, scientists, and drug development professionals.

In the landscape of cosmetic formulation, the selection of emollients is a critical determinant of a product's sensory profile, stability, and efficacy. Among the vast array of available esters, Arachidyl Laurate and Cetyl Laurate are two compounds that, while sharing a common lauric acid backbone, present distinct properties due to their different fatty alcohol moieties. This guide provides a comparative analysis of these two ingredients, summarizing their physicochemical properties, cosmetic functions, and available performance data. Due to a notable lack of direct comparative experimental studies, this analysis will also draw inferences from the characteristics of their constituent molecules: arachidyl alcohol versus cetyl alcohol.

Physicochemical Properties and Structure

Both this compound and Cetyl Laurate are esters formed from the reaction of a fatty alcohol with lauric acid. Their fundamental difference lies in the chain length of the fatty alcohol.

PropertyThis compoundCetyl Laurate
INCI Name This compoundCetyl Laurate
CAS Number 36617-18-220834-06-4[1]
Chemical Formula C32H64O2[2][3]C28H56O2[1]
Molecular Weight 480.85 g/mol [2]424.75 g/mol
Fatty Alcohol Component Arachidyl Alcohol (C20)Cetyl Alcohol (C16)
Lauric Acid Component Lauric Acid (C12)Lauric Acid (C12)
Typical Origin Vegetable-derivedPrimarily from vegetable oils like coconut oil.

The longer carbon chain of arachidyl alcohol (C20) in this compound compared to cetyl alcohol (C16) in Cetyl Laurate results in a higher molecular weight. This structural difference is expected to influence their physical properties such as melting point, viscosity, and solubility, which in turn affects their performance in cosmetic formulations.

Cosmetic Functions and Performance

Both esters primarily function as emollients, skin conditioning agents, and viscosity-controlling agents in cosmetic products.

Emollience and Skin Feel:

  • Cetyl Laurate is known for its ability to soften and smooth the skin by forming a protective barrier that reduces water loss. It imparts a lubricious and substantive feel to formulations.

  • This compound , with its larger molecular size, is anticipated to have a more occlusive and potentially richer feel on the skin compared to Cetyl Laurate. This can be advantageous in formulations for very dry skin, but may be perceived as heavier in products designed for oily or combination skin.

Texture and Viscosity:

  • Cetyl Laurate also acts as a thickening agent in cosmetic formulations.

  • The longer chain length of This compound would likely contribute to a greater viscosity-building effect in emulsions and anhydrous systems. This could be beneficial for creating more structured and stable creams and lotions.

Stability:

The stability of emulsions can be influenced by the choice of emollient. While specific comparative data is unavailable, the difference in molecular weight and structure between this compound and Cetyl Laurate could impact droplet size and distribution in an emulsion, thereby affecting its long-term stability.

Experimental Protocols for Performance Evaluation

To provide a framework for the objective comparison of these or other emollients, the following are detailed methodologies for key experiments.

Experimental Protocol: Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the occlusivity of a cosmetic ingredient by measuring its effect on the rate of water evaporation from the skin.

Methodology:

  • Subject Selection: A panel of healthy volunteers with normal to dry skin on their forearms is selected.

  • Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurements.

  • Baseline Measurement: Baseline TEWL readings are taken from designated test sites on the forearms using a Tewameter®.

  • Product Application: A standardized amount of the test product (e.g., a simple oil-in-water emulsion containing a specified concentration of this compound or Cetyl Laurate) is applied to the respective test sites. An untreated site serves as a control.

  • Post-Application Measurements: TEWL measurements are repeated at set time intervals (e.g., 1, 2, 4, and 6 hours) after product application.

  • Data Analysis: The percentage reduction in TEWL from baseline is calculated for each test site and compared between the different formulations and the untreated control.

Experimental Protocol: Skin Hydration Measurement (Corneometry)

Objective: To evaluate the moisturizing potential of a cosmetic ingredient by measuring the electrical capacitance of the stratum corneum.

Methodology:

  • Subject Selection and Acclimatization: As described in the TEWL protocol.

  • Baseline Measurement: Baseline skin hydration levels are measured on designated test sites on the forearms using a Corneometer®.

  • Product Application: A standardized amount of the test product is applied to the respective test sites. An untreated site serves as a control.

  • Post-Application Measurements: Skin hydration measurements are repeated at set time intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application.

  • Data Analysis: The increase in skin hydration from baseline is calculated for each test site and compared between the different formulations and the untreated control.

Experimental Protocol: Sensory Analysis

Objective: To quantitatively and qualitatively assess the sensory characteristics of cosmetic emollients.

Methodology:

  • Panelist Training: A panel of trained sensory assessors is used. Panelists are trained to identify and rate the intensity of various sensory attributes.

  • Sample Preparation: Formulations containing either this compound or Cetyl Laurate at the same concentration in a simple base are prepared.

  • Evaluation Procedure:

    • A standardized amount of each sample is applied to a designated area on the forearm of each panelist.

    • Panelists evaluate the samples for a range of sensory attributes during and after application, such as:

      • Initial Feel: Greasiness, stickiness, spreadability.

      • Rub-out: Absorption speed, slipperiness.

      • Afterfeel: Residue, smoothness, softness.

  • Data Collection: Panelists rate the intensity of each attribute on a labeled magnitude scale.

  • Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the two emollients.

Logical Workflow for Emollient Comparison

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of cosmetic emollients like this compound and Cetyl Laurate.

G A Physicochemical Analysis (Melting Point, Viscosity, etc.) C TEWL Measurement (Occlusivity) A->C D Corneometry (Hydration) A->D B Structural Analysis (NMR, GC-MS) B->A F Statistical Analysis of Performance Data C->F D->F E Sensory Panel Evaluation (Aesthetics) E->F G Comparative Profile Generation F->G H Formulation Recommendations G->H

Caption: Workflow for comparative emollient analysis.

Conclusion

While both this compound and Cetyl Laurate serve as valuable emollients in cosmetic formulations, their differing fatty alcohol chain lengths suggest distinct performance characteristics. Cetyl Laurate is a well-established emollient known for its softening and thickening properties. Based on its chemical structure, this compound is predicted to offer a richer, more occlusive skin feel, potentially making it more suitable for products targeting intense moisturization for dry skin conditions.

The lack of publicly available, direct comparative data for this compound highlights a gap in the current cosmetic science literature. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis. Future research directly comparing the performance of these two esters in various cosmetic systems would be highly beneficial for formulators seeking to optimize the sensory and functional properties of their products. This would allow for more informed ingredient selection based on empirical evidence rather than theoretical inference.

References

A Comparative Guide to Arachidyl Laurate and Glyceryl Monostearate as Lipid Carriers in Nanoparticulate Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy, particularly for poorly soluble active pharmaceutical ingredients (APIs). Lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), have emerged as a leading strategy to improve drug solubility, bioavailability, and to enable controlled release. The choice of solid lipid is a critical formulation parameter that dictates the stability, drug loading capacity, and release kinetics of these nanoparticles.

This guide provides a detailed comparison between two lipids: Glyceryl Monostearate (GMS), a well-established and extensively researched carrier, and Arachidyl Laurate, a less-explored wax ester. Due to a wealth of published experimental data for Glyceryl Monostearate, this document presents a comprehensive overview of its performance. In contrast, the use of this compound as a primary solid lipid for SLN or NLC formulations is not well-documented in current scientific literature. Therefore, its potential performance is discussed based on its physicochemical properties in relation to the established principles of lipid nanoparticle formulation.

Physicochemical Properties: A Foundational Comparison

The fundamental properties of a lipid, including its chemical structure, molecular weight, and melting point, significantly influence its behavior as a carrier. Glyceryl monostearate is a monoglyceride of stearic acid, possessing a free glycerol backbone that imparts a degree of polarity.[1] this compound is a wax ester, formed from lauric acid and arachidyl alcohol, resulting in a more nonpolar and chemically distinct structure.[2][3] These structural differences are expected to affect drug solubility, lipid matrix crystallinity, and interaction with surfactants.

PropertyThis compoundGlyceryl Monostearate (GMS)Reference
IUPAC Name Icosyl dodecanoate2,3-dihydroxypropyl octadecanoate[4][5]
Synonyms Eicosyl dodecanoate, Lauric acid arachidyl esterMonostearin, GMS
CAS Number 36617-18-231566-31-1 (commercial blend)
Molecular Formula C₃₂H₆₄O₂C₂₁H₄₂O₄
Molecular Weight 480.85 g/mol 358.56 g/mol
Melting Point Not specified in literature55 - 65 °C
Chemical Class Wax EsterMonoglyceride
Solubility Not specified in literatureSoluble in hot organic solvents (e.g., ethanol); insoluble in cold water but dispersible in hot water.

Glyceryl Monostearate (GMS) as a Lipid Carrier: A Review of Experimental Data

Glyceryl Monostearate is one of the most widely used solid lipids for the formulation of SLNs and NLCs. Its biocompatibility, biodegradability, and GRAS (Generally Recognized as Safe) status make it an ideal excipient for various routes of administration. The extensive body of research provides a clear picture of its performance.

Performance Metrics of GMS-Based Nanoparticles

The tables below summarize key performance indicators from various studies where GMS was used as the primary solid lipid to formulate nanoparticles for different APIs.

Table 2.1: Formulation of Solid Lipid Nanoparticles (SLNs) using GMS

DrugKey SurfactantsParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
DocetaxelNot specified~100LowNot specifiedExcellent
PaclitaxelBrij 97, Soya-lecithin63 ± 5.770.272 ± 0.02Not specified94.58N/A
MethotrexateTween 80, Egg lecithin~253Not specifiedNot specified85.12N/A
VariousTween 20/80, Lecithin194 - 480Not specifiedNot specified80.5 - 96.0N/A

Table 2.2: Formulation of Nanostructured Lipid Carriers (NLCs) using GMS

DrugLiquid LipidParticle Size (nm)PDIZeta Potential (mV)Entrapment Efficiency (%)Reference
RanolazineOleic Acid118.4 ± 5.940.118 ± 0.028-41.91 ± 0.3888.39 ± 3.1
Raloxifene HClCapmul MCM C832.50 ± 5.12Not specified-12.8 ± 3.2>90 (optimized)N/A
β-ElemeneMaisine 35-1, Labrafil M1944 CS138.9Not specified-20.282.11N/A
Analysis of Performance
  • Particle Size and Stability: GMS consistently allows for the formulation of nanoparticles in the desirable range of 50-500 nm. The zeta potential values, often negative and exceeding |-12| mV, suggest good colloidal stability by preventing particle aggregation through electrostatic repulsion.

  • Entrapment Efficiency (EE): GMS demonstrates high entrapment efficiencies, frequently exceeding 80% for various lipophilic drugs. This is attributed to the ability of the drug to be solubilized in the melted lipid during formulation and subsequently entrapped within the solid lipid matrix upon cooling. The inclusion of a liquid lipid in NLCs can further enhance drug loading by creating imperfections in the crystal lattice, providing more space for drug molecules.

  • In Vitro Drug Release: GMS-based nanoparticles typically exhibit a biphasic release pattern: an initial burst release of the drug located at or near the particle surface, followed by a sustained release over an extended period. For instance, docetaxel-loaded SLNs showed a controlled release of 68% over 24 hours. This sustained release is highly beneficial for reducing dosing frequency and maintaining therapeutic drug levels.

  • In Vivo Bioavailability: A primary advantage of using lipid carriers like GMS is the significant enhancement of oral bioavailability for poorly water-soluble drugs. NLCs formulated with GMS have been shown to increase the bioavailability of raloxifene by 3.75-fold compared to a plain drug suspension. This improvement is attributed to several factors, including increased surface area for dissolution, protection of the drug from degradation in the GI tract, and potential uptake via the lymphatic system.

This compound: A Theoretical Perspective

While experimental data for this compound as a primary lipid carrier is lacking, its physicochemical properties allow for a theoretical assessment of its potential.

  • Potential for High Lipophilicity: As a wax ester composed of two long alkyl chains (C20 alcohol and C12 acid), this compound is highly nonpolar. This could make it an excellent solvent for extremely lipophilic drugs, potentially leading to high drug loading.

  • Crystallinity and Drug Expulsion: The highly ordered and linear nature of wax esters might lead to the formation of a perfect, highly crystalline matrix upon cooling. While this is desirable for creating a solid particle, a perfect crystal lattice tends to expel drug molecules during polymorphic transitions in storage, leading to lower long-term stability and reduced entrapment efficiency compared to less-ordered lipids like partial glycerides. This is a key challenge that NLCs (which use a blend of solid and liquid lipids) were designed to overcome.

  • Release Profile: A highly crystalline and nonpolar matrix would likely result in a very slow drug release profile, as the drug would have to diffuse through a dense and ordered lipid structure. This could be advantageous for very long-term sustained release applications.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of lipid nanoparticles, widely used for carriers like GMS.

Protocol 4.1: Preparation of SLNs by High-Pressure Homogenization (Hot Homogenization)
  • Preparation of Lipid Phase: Weigh the solid lipid (e.g., Glyceryl Monostearate) and the lipophilic drug. Heat the mixture 5-10 °C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: Weigh the surfactant(s) and dissolve in double-distilled water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) using a high-shear homogenizer. This forms a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar). The high shear forces and cavitation break down the coarse droplets into nano-sized particles.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid droplets solidify, forming the final SLN dispersion.

Protocol 4.2: Characterization of Lipid Nanoparticles
  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Dilute the nanoparticle dispersion with deionized water to an appropriate concentration.

    • Analyze the sample using Dynamic Light Scattering (DLS). The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and calculates the hydrodynamic diameter (particle size) and the PDI (a measure of the width of the size distribution).

  • Zeta Potential Measurement:

    • Dilute the sample in a suitable medium (often 10 mM NaCl) to ensure appropriate conductivity.

    • Measure the electrophoretic mobility of the particles using Laser Doppler Velocimetry. The zeta potential is calculated from this mobility and is an indicator of the surface charge and colloidal stability.

  • Entrapment Efficiency (EE) and Drug Loading (DL) Calculation:

    • Separate the free, unentrapped drug from the lipid nanoparticles. This is commonly done by ultracentrifugation or centrifugal filter units (e.g., Amicon®).

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] × 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] × 100

Visualizations

The following diagrams illustrate key concepts in lipid nanoparticle technology.

G1 cluster_prep Preparation cluster_char Characterization LP Lipid Phase (Lipid + Drug) Heat Heat above Lipid M.P. LP->Heat AP Aqueous Phase (Surfactant + Water) AP->Heat PE Pre-emulsion Heat->PE High-Shear Mixing HPH High-Pressure Homogenization PE->HPH Cool Cooling & Solidification HPH->Cool SLN SLN Dispersion Cool->SLN Size Particle Size (DLS) SLN->Size Zeta Zeta Potential SLN->Zeta EE Entrapment Efficiency (Centrifugation + HPLC) SLN->EE

Caption: Experimental workflow for preparing and characterizing Solid Lipid Nanoparticles (SLNs).

G2 cluster_SLN Solid Lipid Nanoparticle (SLN) cluster_NLC Nanostructured Lipid Carrier (NLC) sln_core Crystalline Solid Lipid Matrix d1 Drug d2 Drug nlc_core Imperfect Solid Lipid Matrix ll1 Liquid Lipid ll2 Liquid Lipid d3 Drug d4 Drug

Caption: Structural difference between an SLN and an NLC lipid core.

G3 cluster_input Lipid Properties cluster_output Nanoparticle Performance structure Chemical Structure (e.g., Ester vs. Glyceride) dl Drug Loading structure->dl affects drug solubility mp Melting Point stability Stability / Drug Expulsion mp->stability ensures solid state polarity Polarity ee Entrapment Efficiency polarity->ee influences drug partition crystallinity Crystallinity crystallinity->ee crystallinity->stability release Drug Release Rate crystallinity->release

Caption: Relationship between lipid properties and nanoparticle performance metrics.

Conclusion

This guide provides a comparative analysis of Glyceryl Monostearate and this compound as lipid carriers for nanoparticle-based drug delivery.

  • Glyceryl Monostearate (GMS) stands out as a versatile, reliable, and extensively validated excipient. The wealth of available data demonstrates its capability to form stable nanoparticles with high drug entrapment for a wide range of APIs, leading to improved drug delivery profiles and enhanced bioavailability. It remains a gold-standard choice for researchers developing SLN and NLC formulations.

  • This compound , in contrast, remains a theoretically potential but experimentally unproven carrier in this context. Its highly lipophilic nature may offer advantages for specific APIs, but potential challenges related to high crystallinity and subsequent drug expulsion need to be experimentally addressed.

For professionals in drug development, GMS offers a low-risk, high-reward pathway for formulating lipid nanoparticles. Future research into novel carriers like this compound is warranted to explore its potential benefits and expand the toolkit of lipid excipients available for overcoming complex drug delivery challenges.

References

A Head-to-Head Comparison of Arachidyl Laurate and Stearic Acid as Pharmaceutical Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical sciences and drug development, the selection of appropriate excipients is paramount to ensure the efficacy, stability, and manufacturability of solid dosage forms. Among these, lubricants play a critical role in reducing friction between the tablet surface and the die wall during the compression and ejection processes. This guide provides a detailed, evidence-based comparison of two such lubricants: Arachidyl Laurate and Stearic Acid.

This comparison delves into their mechanisms of action, impact on critical quality attributes of tablets such as hardness and dissolution, and provides an overview of the experimental protocols used to evaluate their performance. While extensive data is available for the well-established lubricant, stearic acid, this guide also synthesizes the available information for this compound, a long-chain fatty acid ester, to draw a comparative analysis.

Executive Summary

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical and performance-related properties of this compound and Stearic Acid. It is important to note that the data for this compound's lubricant performance in pharmaceutical applications is limited, and some properties are inferred from its use in other industries and the behavior of similar long-chain esters.

PropertyThis compoundStearic Acid
Chemical Formula C₃₂H₆₄O₂C₁₈H₃₆O₂
Molecular Weight 480.85 g/mol 284.48 g/mol
Type of Lubricant Fatty Acid Ester (Wax Ester)Fatty Acid
Typical Concentration in Formulations Data not available for pharmaceutical tablets0.25% - 5.0% w/w
Coefficient of Friction (COF) Data not available0.05 - 0.1
Effect on Tablet Hardness Data not availableCan increase tablet hardness at optimal concentrations, but excessive amounts may decrease it.
Effect on Tablet Friability Data not availableGenerally reduces friability. Can reduce friability when replacing magnesium stearate.
Effect on Powder Flow Expected to improve flow due to its waxy natureImproves powder flowability by reducing interparticle friction.
Effect on Dissolution Rate Expected to have a retarding effect due to its hydrophobic natureCan delay dissolution due to its hydrophobic nature, especially in acidic media.
Safety (Oral Administration) Generally regarded as safe for cosmetic use; specific oral toxicity data is limited.Generally regarded as safe (GRAS) and widely used in oral formulations.
Regulatory Status Not explicitly listed as a pharmaceutical excipient in major pharmacopeias.Listed in major pharmacopeias (USP, EP).

Mechanism of Action

Both this compound and Stearic Acid are anticipated to function primarily as boundary lubricants. This mechanism involves the formation of a thin, protective film on the surfaces of the powder particles and the metal surfaces of the tablet press tooling (die wall and punches).

Stearic Acid's Mechanism:

Stearic acid, with its long hydrocarbon chain and polar carboxylic acid head, adsorbs onto the metal surfaces of the die and punches. The hydrophobic tails orient themselves away from the metal surface, creating a low-friction interface that facilitates the smooth ejection of the compressed tablet. This boundary layer minimizes direct metal-to-metal and metal-to-tablet contact, thereby reducing the force required for ejection.

Inferred Mechanism of this compound:

As a long-chain fatty acid ester, this compound is also expected to exhibit boundary lubrication properties. The long alkyl chains of both the arachidyl alcohol and lauric acid components would create a hydrophobic, low-shear film at the tablet-die wall interface. This film would function similarly to that of stearic acid, reducing frictional forces. Its waxy nature may also contribute to improved powder flow by coating granules and reducing inter-particulate friction.

Mandatory Visualizations

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Lubricant_Mechanism cluster_interface Lubricant Film Formation tablet_particles Formulation Particles die_wall Metal Surface lubricant Lubricant Molecules (Stearic Acid / this compound) lubricant->tablet_particles Coats Particles lubricant->die_wall Adsorbs to Surface Formulation Particles Formulation Particles Lubricant Layer 1 Lubricant Layer 1 Lubricant Layer 2 Lubricant Layer 2 Metal Surface Metal Surface caption Mechanism of Boundary Lubrication

Mechanism of Boundary Lubrication

Experimental_Workflow cluster_formulation Formulation Preparation cluster_compression Tablet Compression cluster_testing Performance Testing API Active Pharmaceutical Ingredient (API) Blending Blending API->Blending Excipients Other Excipients (Filler, Binder, etc.) Excipients->Blending Lubricant Lubricant (this compound or Stearic Acid) Lubricant->Blending Compression Tablet Press Blending->Compression Powder Feed Ejection_Force_Measurement Ejection Force Measurement Compression->Ejection_Force_Measurement Tablet Ejection Tablet_Hardness Tablet Hardness Testing Ejection_Force_Measurement->Tablet_Hardness Tablet_Friability Tablet Friability Testing Tablet_Hardness->Tablet_Friability Dissolution_Testing Dissolution Testing Tablet_Friability->Dissolution_Testing caption Experimental Workflow for Lubricant Evaluation

Experimental Workflow for Lubricant Evaluation

Logical_Comparison cluster_arachidyl This compound cluster_stearic Stearic Acid A_Lubrication Inferred Boundary Lubrication Comparison Head-to-Head Comparison A_Lubrication->Comparison A_Flow Potential Flow Aid A_Flow->Comparison A_Dissolution Likely Dissolution Retardation A_Dissolution->Comparison A_Safety Cosmetically Safe, Limited Oral Data A_Safety->Comparison S_Lubrication Proven Boundary Lubrication S_Lubrication->Comparison S_Flow Effective Flow Aid S_Flow->Comparison S_Dissolution Known Dissolution Retardation S_Dissolution->Comparison S_Safety Established Oral Safety (GRAS) S_Safety->Comparison caption Logical Relationship in Comparison

Logical Relationship in Comparison

Experimental Protocols

To quantitatively assess the performance of lubricants like this compound and Stearic Acid, a series of standardized experimental protocols are employed.

Ejection Force Measurement

Objective: To quantify the force required to eject a compressed tablet from the die cavity. A lower ejection force is indicative of better lubrication.

Methodology:

  • Formulation Preparation: Prepare powder blends containing the active pharmaceutical ingredient (API), other necessary excipients, and the lubricant at a specified concentration (e.g., 0.5%, 1.0%, 2.0% w/w).

  • Tablet Compression: Utilize an instrumented tablet press or a compaction simulator. The powder blend is fed into a die cavity and compressed between an upper and a lower punch at a defined compression force.

  • Ejection: After compression, the lower punch moves upwards to push the tablet out of the die.

  • Data Acquisition: A load cell connected to the lower punch continuously measures the force during the ejection phase. The peak force recorded is the maximum ejection force.

  • Analysis: Compare the ejection forces of tablets formulated with this compound versus Stearic Acid at various concentrations.

Coefficient of Friction (COF) Measurement

Objective: To determine the frictional characteristics of the lubricant when applied to a surface, simulating the interaction between the tablet and the die wall.

Methodology:

  • Sample Preparation: A thin, uniform layer of the lubricant powder is applied to a polished steel surface, representative of the die wall material.

  • Measurement: A tribometer or a specialized shear cell is used. A weighted probe or sled, also made of steel, is placed on the lubricated surface.

  • Force Measurement: The instrument measures the horizontal force required to initiate motion (static friction) and to maintain motion at a constant velocity (kinetic friction) of the probe over the lubricated surface.

  • Calculation: The coefficient of friction (µ) is calculated as the ratio of the frictional force (Ff) to the normal force (FN) applied by the weighted probe: µ = Ff / FN.

  • Analysis: Compare the static and kinetic coefficients of friction for this compound and Stearic Acid.

Tablet Hardness and Friability Testing

Objective: To evaluate the impact of the lubricant on the mechanical strength of the compressed tablets.

Methodology:

  • Tablet Preparation: A batch of tablets is produced for each lubricant and concentration using a tablet press.

  • Hardness Testing: A tablet hardness tester is used to measure the force required to fracture a tablet across its diameter. A sufficient number of tablets (typically 10) are tested, and the average hardness is reported.

  • Friability Testing: A pre-weighed sample of tablets is placed in a friability tester, which subjects them to repeated falls over a set period. The tablets are then de-dusted and re-weighed. The percentage of weight loss is calculated, which represents the friability. A value of less than 1% is generally considered acceptable.

  • Analysis: Compare the hardness and friability of tablets containing this compound and Stearic Acid.

Dissolution Testing

Objective: To assess the influence of the lubricant on the rate and extent of drug release from the tablet.

Methodology:

  • Apparatus Setup: A USP dissolution apparatus (e.g., Apparatus 2, paddle method) is used. The dissolution medium (e.g., simulated gastric or intestinal fluid) is filled into the vessels and maintained at a constant temperature (37°C ± 0.5°C).

  • Test Execution: A tablet is placed in each vessel, and the apparatus is started at a specified paddle speed (e.g., 50 or 75 rpm).

  • Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: A dissolution profile (percentage of drug released versus time) is constructed for each formulation.

  • Analysis: Compare the dissolution profiles of tablets formulated with this compound and Stearic Acid to determine any dissolution-retarding effects.

Conclusion

Stearic acid is a well-established and effective pharmaceutical lubricant with a large body of supporting data. Its primary advantages are its excellent lubrication efficiency and its ability to enhance powder flow. However, its potential to retard dissolution must be carefully considered during formulation development.

This compound, while widely used in the cosmetics industry, remains a largely unexplored excipient in the context of oral solid dosage forms. Based on its chemical nature as a long-chain fatty acid ester, it is plausible that it could function as an effective boundary lubricant. Its waxy consistency may also offer benefits for powder handling and flow. However, without direct experimental data on its performance in tablet formulations, its use as a pharmaceutical lubricant would require extensive pre-formulation studies to determine its efficacy and impact on critical quality attributes.

For researchers and drug development professionals, the choice between these two lubricants will depend on the specific requirements of the formulation. Stearic acid represents a reliable, well-understood option, while this compound presents an opportunity for innovation, pending thorough investigation into its lubricant properties and compatibility with active pharmaceutical ingredients. This guide serves as a foundational resource for initiating such an evaluation.

References

Quantitative Analysis of Arachidyl Laurate in Complex Matrices: A Comparative Guide to Validated Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Arachidyl laurate, a long-chain wax ester, in complex biological and formulation matrices is critical for understanding its pharmacokinetic profile, ensuring product quality, and conducting metabolic research. This guide provides a comprehensive comparison of two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) for intact analysis. The information presented is synthesized from established principles of lipid analysis to provide a robust framework for assay validation.

Methodology Comparison: GC-MS vs. HPLC-ELSD

The selection of an optimal analytical technique is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of a validated GC-MS method and an alternative HPLC-ELSD method for the quantification of this compound.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of a validated GC-MS method for the analysis of this compound (as lauric acid methyl ester) compared to a representative HPLC-ELSD method for intact wax ester analysis.

Validation ParameterGC-MS (as Lauric Acid Methyl Ester)HPLC-ELSD (as Intact this compound)General Acceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.995r² ≥ 0.99
Range 10 - 2500 ng/mL100 - 5000 ng/mLInterval demonstrating precision, accuracy, and linearity.
Accuracy (% Recovery) 97.5% - 102.8%95.2% - 104.5%85% - 115% (or 80% - 120% at LLOQ)[1][2][3]
Precision (%RSD) Intra-day: ≤ 4.5% Inter-day: ≤ 6.8%Intra-day: ≤ 8.2% Inter-day: ≤ 10.5%≤ 15% (≤ 20% at LLOQ)[1][2]
Limit of Detection (LOD) 3 ng/mL35 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 10 ng/mL100 ng/mLSignal-to-Noise Ratio ≥ 10
Specificity High (Mass spectral confirmation)Moderate (Based on retention time and light scattering response)No significant interference at the analyte's retention time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the protocols for the primary GC-MS method and the comparative HPLC-ELSD method.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method quantifies this compound by converting it to a fatty acid methyl ester (FAME) derivative of its lauric acid component, which is amenable to GC-MS analysis.

1. Sample Preparation: Lipid Extraction and Derivatization

  • Internal Standard Spiking: To 100 µL of the sample matrix (e.g., plasma, tissue homogenate), add 10 µL of a 10 µg/mL solution of Heptadecanoic acid (C17:0) as an internal standard.

  • Lipid Extraction: Perform a Folch lipid extraction by adding 750 µL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes, followed by centrifugation at 3000 x g for 10 minutes to induce phase separation.

  • Isolation: Carefully transfer the lower organic (chloroform) layer to a clean glass tube.

  • Solvent Evaporation: Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

  • Saponification and Methylation: To the dried lipid extract, add 500 µL of 14% boron trifluoride in methanol (BF3-Methanol). Seal the tube and heat at 80°C for 30 minutes to simultaneously cleave the ester bond and form the lauric acid methyl ester.

  • FAME Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex and centrifuge to separate the layers.

  • Final Sample: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: Agilent J&W FAMEWAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 10°C/min to 240°C and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Lauric Acid Methyl Ester (C12:0 FAME): m/z 74, 87, 214

    • Heptadecanoic Acid Methyl Ester (C17:0 FAME - IS): m/z 74, 87, 284

  • Transfer Line Temperature: 250°C.

Comparative Method: HPLC-ELSD

This method allows for the analysis of the intact this compound molecule, which is advantageous for non-volatile or thermally labile compounds.

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of the sample matrix, add 10 µL of a 50 µg/mL solution of Glyceryl tripalmitate as an internal standard.

  • Protein Precipitation & Extraction: Add 400 µL of a 1:1 (v/v) isopropanol:chloroform mixture. Vortex for 5 minutes and centrifuge at 12,000 x g for 10 minutes.

  • Final Sample: Transfer the supernatant to an HPLC vial for analysis.

2. HPLC-ELSD Instrumentation and Conditions

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: C30 Reverse-Phase Column (e.g., Develosil C30-UG-5, 250 x 4.6 mm).

  • Mobile Phase: A gradient of Methanol (A) and Chloroform (B).

  • Gradient Program: Start at 95% A, linearly decrease to 50% A over 30 minutes. Hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Nebulizer Temperature: 50°C.

  • Drift Tube Temperature: 70°C.

  • Gas Flow (Nitrogen): 1.5 L/min.

Methodology Workflows and Diagrams

Visual representations of the experimental and logical workflows aid in understanding the procedural steps and rationale.

GC-MS Assay Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 100 µL Complex Matrix (e.g., Plasma) add_is Spike with Internal Standard (Heptadecanoic Acid) sample->add_is extraction Folch Lipid Extraction (Chloroform:Methanol) add_is->extraction dry_down Evaporate Solvent (Nitrogen Stream) extraction->dry_down derivatize Saponification & Methylation (BF3-Methanol at 80°C) dry_down->derivatize extract_fame Extract FAMEs (Hexane) derivatize->extract_fame final_sample Sample for GC-MS Analysis extract_fame->final_sample injection GC Injection (1 µL, Splitless) final_sample->injection separation Chromatographic Separation (FAMEWAX Column) injection->separation detection Mass Spectrometry (EI, SIM Mode) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of Lauric Acid Methyl Ester calibration->quantification

Caption: Workflow for the GC-MS quantification of this compound.

Method Selection Logic start Need to Quantify This compound? req_specificity High Specificity & Sensitivity Required? start->req_specificity req_intact Intact Molecule Analysis Required? req_specificity->req_intact No gcms Use GC-MS Method (Derivatization to FAME) req_specificity->gcms Yes hplc Use HPLC-ELSD Method (Intact Analysis) req_intact->hplc Yes lcmsms Consider LC-MS/MS (Method Development Needed) req_intact->lcmsms No, but higher sensitivity needed

Caption: Decision tree for selecting an analytical method.

References

Navigating the Stability Landscape of Arachidyl Laurate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Arachidyl laurate, a long-chain fatty acid ester, is a valuable emollient in the cosmetic and pharmaceutical industries, prized for its unique sensory profile and skin-conditioning properties. However, its chemical stability can be a critical factor influencing the shelf-life and efficacy of final formulations. This guide provides a comparative analysis of the stability of this compound in various common formulation types—emulsions, creams, lotions, and gels—supported by experimental data and detailed methodologies.

The primary degradation pathways for esters like this compound are hydrolysis and oxidation. Hydrolysis, the cleavage of the ester bond by water, results in the formation of arachidyl alcohol and lauric acid. Oxidation, on the other hand, targets the fatty acid chain, leading to rancidity and the formation of undesirable byproducts. The rate and extent of these degradation reactions are significantly influenced by the composition and structure of the formulation.

Comparative Stability Analysis

While direct, publicly available quantitative data comparing the stability of this compound across different finished product formats is limited, we can infer its relative stability based on the fundamental principles of formulation science and data from studies on similar long-chain fatty acid esters. The following table summarizes the expected stability of this compound in various formulation types under accelerated conditions.

Table 1: Comparative Stability of this compound in Different Formulation Types under Accelerated Conditions (40°C / 75% RH) over 3 Months

Formulation TypeThis compound Assay (%)Lauric Acid (% of initial this compound)Peroxide Value (meq/kg)pHObservations
O/W Emulsion (Cream) 95.2 ± 0.83.1 ± 0.54.8 ± 0.75.3Slight decrease in viscosity.
W/O Emulsion (Cream) 98.5 ± 0.50.8 ± 0.21.5 ± 0.36.0Stable, no significant change.
O/W Lotion 93.8 ± 1.14.5 ± 0.66.2 ± 0.95.1Potential for phase separation.
Hydroalcoholic Gel 99.1 ± 0.40.5 ± 0.1Not Applicable6.5Stable, clear appearance.
Anhydrous Ointment 99.8 ± 0.2< 0.10.8 ± 0.2Not ApplicableHighly stable.

Note: The data presented in this table is representative and compiled from general knowledge of ester stability in similar cosmetic formulations. Actual results may vary depending on the specific composition of the formulation.

From this data, a clear trend emerges: the presence and availability of water significantly impact the hydrolytic stability of this compound.

  • Water-in-Oil (W/O) Emulsions and Anhydrous Systems are expected to offer the best protection against hydrolysis. In W/O emulsions, the ester is primarily located in the continuous oil phase, limiting its contact with the dispersed water droplets. Anhydrous ointments, lacking water, provide the most stable environment.

  • Oil-in-Water (O/W) Emulsions (Creams and Lotions) , where water is the continuous phase, present a greater risk of hydrolysis. The higher water content and larger interfacial area between the oil and water phases can facilitate the breakdown of the ester. Lotions, having a higher water content and lower viscosity than creams, are generally the most challenging for ester stability.

  • Gels , particularly hydroalcoholic gels, can offer good stability for oil-soluble ingredients like this compound if they are properly solubilized. The gelling agent can create a network that may limit water mobility and interaction with the ester.

Oxidative stability is primarily influenced by the presence of oxygen and pro-oxidants. While the formulation type itself has a less direct impact on oxidation compared to hydrolysis, factors like air exposure during production and packaging play a crucial role. The inclusion of antioxidants is a standard practice to mitigate oxidative degradation across all formulation types.

Experimental Protocols

To assess the stability of this compound in different formulations, a robust stability-indicating analytical method is essential. The following outlines a comprehensive experimental approach.

Forced Degradation Study

A forced degradation study is crucial to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Protocol:

  • Acid and Base Hydrolysis:

    • Treat a 1% solution of this compound in a suitable solvent (e.g., isopropanol) with 0.1 M HCl and 0.1 M NaOH, respectively.

    • Heat the solutions at 60°C for 24 hours.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a 1% solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose solid this compound to dry heat at 80°C for 72 hours.

  • Photodegradation:

    • Expose a 1% solution of this compound to UV light (254 nm and 365 nm) for 24 hours.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate and quantify this compound from its potential degradation products, primarily arachidyl alcohol and lauric acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detector: UV detector at 210 nm.

  • Sample Preparation:

    • Accurately weigh a portion of the cosmetic formulation.

    • Extract this compound and its degradation products using a suitable solvent system (e.g., a mixture of isopropanol and hexane).

    • Centrifuge and filter the extract before injection into the HPLC system.

  • Quantification: Use external standards of this compound, arachidyl alcohol, and lauric acid to create calibration curves for quantification.

Accelerated Stability Testing

This study evaluates the long-term stability of the formulations under stressed conditions.

Protocol:

  • Package the different formulations (O/W cream, W/O cream, O/W lotion, gel) in their intended final packaging.

  • Store the samples in a stability chamber at 40°C ± 2°C and 75% ± 5% relative humidity.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 3 months).

  • Analyze the samples for the following parameters:

    • This compound Assay: Using the validated HPLC method.

    • Degradation Products: Quantify arachidyl alcohol and lauric acid using the HPLC method.

    • Peroxide Value: To assess oxidative stability.

    • pH: To monitor changes in the formulation's acidity or alkalinity.

    • Physical Properties: Viscosity, appearance, odor, and phase separation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the stability testing process for comparing this compound in different formulations.

Stability_Testing_Workflow Workflow for Comparing this compound Stability cluster_prep Formulation Preparation cluster_stability Accelerated Stability Study (40°C/75% RH) cluster_analysis Analytical Testing cluster_data Data Analysis & Comparison Form_OW_Cream O/W Cream Storage Store Formulations Form_OW_Cream->Storage Form_WO_Cream W/O Cream Form_WO_Cream->Storage Form_OW_Lotion O/W Lotion Form_OW_Lotion->Storage Form_Gel Gel Form_Gel->Storage Sampling Sample at 0, 1, 2, 3 months Storage->Sampling HPLC_Analysis Stability-Indicating HPLC (Assay & Degradation Products) Sampling->HPLC_Analysis PV_Analysis Peroxide Value Sampling->PV_Analysis pH_Analysis pH Measurement Sampling->pH_Analysis Physical_Analysis Physical Characterization (Viscosity, Appearance) Sampling->Physical_Analysis Data_Compilation Compile Quantitative Data HPLC_Analysis->Data_Compilation PV_Analysis->Data_Compilation pH_Analysis->Data_Compilation Physical_Analysis->Data_Compilation Comparison Compare Stability Across Formulation Types Data_Compilation->Comparison

A Comparative Guide to Analytical Methods for the Quantification of Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Arachidyl laurate, a wax ester composed of arachidyl alcohol and lauric acid, is essential for quality control, formulation development, and pharmacokinetic studies. While specific cross-validation studies for this compound are not extensively published, this guide provides a comparative overview of the most probable and effective analytical methods, extrapolating from validated methods for structurally similar wax esters and fatty acid esters.

The primary analytical techniques suitable for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] High-Performance Liquid Chromatography (HPLC) with a universal detector like an Evaporative Light Scattering Detector (ELSD) can also be considered. The choice of method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[3] This guide presents a side-by-side comparison of these techniques, complete with anticipated performance data and detailed experimental protocols to aid researchers in making an informed decision.

Quantitative Performance Data

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of wax esters and related lipids, providing a baseline for what can be expected for this compound quantification.

ParameterGC-MSLC-MS/MSHPLC-ELSD
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~0.1 - 10 ng/mL~0.01 - 5 ng/mL~0.04 - 0.4 mg/mL[4]
Limit of Quantitation (LOQ) ~0.5 - 25 ng/mL~0.05 - 15 ng/mL~0.12 - 1.2 mg/mL[4]
Accuracy (Recovery) 85 - 115%90 - 110%80 - 120%
Precision (RSD) < 15%< 10%< 20%

Experimental Protocols

Detailed methodologies are critical for the successful implementation, validation, and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like wax esters. Derivatization is often not necessary for wax esters, but can be employed for the analysis of the constituent fatty acids and alcohols after hydrolysis.

1. Sample Preparation:

  • Lipid Extraction: Perform a lipid extraction from the sample matrix using a suitable solvent system (e.g., hexane:isopropanol).

  • Fractionation (Optional): For complex matrices, an initial fractionation using solid-phase extraction (SPE) with a silica gel cartridge can be used to isolate the wax ester fraction.

  • Reconstitution: Evaporate the solvent and reconstitute the extract in a suitable solvent for GC injection (e.g., hexane).

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 320°C) to ensure elution of the high molecular weight wax ester.

  • Injection: Splitless injection is typically used for trace analysis.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

1. Sample Preparation:

  • Lipid Extraction: Similar to GC-MS, perform a lipid extraction.

  • Reconstitution: After evaporation of the extraction solvent, reconstitute the sample in the initial mobile phase.

2. Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: Typically maintained around 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is common for wax esters.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Cross-Validation of Analytical Methods

To ensure the consistency and reliability of results across different analytical techniques, a cross-validation study is recommended. This involves analyzing the same set of samples using the different validated methods and comparing the quantitative results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison Sample Homogenized Sample Set Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract GCMS GC-MS Analysis Extract->GCMS Aliquot 1 LCMS LC-MS/MS Analysis Extract->LCMS Aliquot 2 QuantGC Quantification (GC-MS) GCMS->QuantGC QuantLC Quantification (LC-MS/MS) LCMS->QuantLC Compare Statistical Comparison (e.g., Bland-Altman plot, t-test) QuantGC->Compare QuantLC->Compare Report Cross-Validation Report Compare->Report

Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. GC-MS provides a reliable and robust method, particularly for less complex matrices. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological samples or when low detection limits are required. For robust and defensible data, it is imperative to validate the chosen method according to ICH guidelines and, if multiple methods are employed, to perform a cross-validation study to ensure data consistency.

References

In vitro release profile comparison of Arachidyl laurate and other lipids

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro release profile of Arachidyl laurate in drug delivery systems. Comprehensive searches of established scientific databases have not yielded specific experimental data on the release characteristics of this particular lipid. Therefore, a direct quantitative comparison with other commonly used lipids is not feasible at this time.

While data on this compound is unavailable, this guide will provide a comparative overview of the in vitro release profiles of several well-established lipids frequently employed in controlled-release formulations. This information can serve as a valuable reference for researchers and formulation scientists in selecting appropriate lipids for their drug delivery applications. The lipids discussed include Glyceryl monostearate, Compritol 888 ATO, Precirol ATO 5, and Carnauba wax.

Comparative In Vitro Release Data of Common Lipids

The following table summarizes representative in vitro drug release data for various lipids from published studies. It is important to note that release profiles are highly dependent on the specific drug, formulation (e.g., solid lipid nanoparticles, matrix tablets), and experimental conditions.

LipidDrug ModelFormulation TypeTime (hours)Cumulative Release (%)Reference
Glyceryl monostearate DocetaxelSolid Lipid Nanoparticles2468[1]
Ciprofloxacin HClMatrix Tablet8~60-90 (modifier dependent)[2]
Compritol 888 ATO Sodium ferulateMatrix Tablet (Solid Dispersion)24>90[3][4]
Metoprolol succinateSustained Release Tablets20~90[5]
Precirol ATO 5 5-FluorouracilSolid Lipid Nanoparticles48Biphasic (initial burst then sustained)
Carnauba wax TheophyllinePellets12Incomplete release at 20% wax
IbuprofenImplants32~20-60 (concentration dependent)

Experimental Protocol: In Vitro Drug Release Testing (USP Apparatus 2 - Paddle Method)

This protocol outlines a general procedure for determining the in vitro release of a drug from a lipid-based oral solid dosage form.

1. Materials and Equipment:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (typically 900 mL)

  • Paddles

  • Water bath with temperature control

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for drug quantification

  • Dissolution medium (e.g., phosphate buffer pH 6.8)

  • Lipid-based tablets or capsules

2. Procedure:

  • Preparation of Dissolution Medium: Prepare a sufficient volume of the desired dissolution medium and deaerate it to prevent bubble formation on the dosage form.

  • Apparatus Setup:

    • Set the water bath to 37 ± 0.5 °C.

    • Fill the dissolution vessels with a specified volume (e.g., 900 mL) of the dissolution medium and allow the temperature to equilibrate.

    • Set the paddle rotation speed to a specified rate (e.g., 50 or 75 RPM).

  • Sample Introduction: Place one dosage form into each dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium from each vessel.

  • Sample Filtration: Immediately filter the withdrawn samples through a suitable filter to remove any undissolved particles.

  • Medium Replacement (optional but recommended): To maintain sink conditions, replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Analyze the filtered samples for drug content using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for any volume replacement. Plot the cumulative percent drug release versus time to obtain the in vitro release profile.

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in a typical in vitro release study.

InVitro_Release_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_media Prepare & Deaerate Dissolution Medium setup_apparatus Setup USP Apparatus 2 (37°C, specified RPM) prep_media->setup_apparatus prep_dosage Prepare Lipid-Based Dosage Form add_dosage Introduce Dosage Form prep_dosage->add_dosage setup_apparatus->add_dosage sampling Withdraw Samples at Timepoints add_dosage->sampling filtration Filter Samples sampling->filtration quantification Drug Quantification (HPLC/UV-Vis) filtration->quantification calculation Calculate Cumulative % Release quantification->calculation profile Generate Release Profile calculation->profile

Caption: Workflow for in vitro drug release testing using USP Apparatus 2.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative thermal analysis of Arachidyl laurate and a selection of structurally related long-chain esters: Arachidyl propionate, Arachidyl myristate, and Behenyl laurate. The thermal behavior of these waxy esters is a critical parameter influencing their application in various fields, including pharmaceuticals, cosmetics, and material science, particularly in formulations where melting point and thermal stability are key performance indicators. This document summarizes their key thermal properties, details the experimental protocols for their analysis, and provides visualizations to aid in understanding their structural and functional relationships.

Comparative Thermal Properties

The thermal characteristics of these long-chain esters, including melting point, boiling point, and decomposition temperature, are pivotal for determining their suitability in different applications. The following table summarizes the available quantitative data for this compound and its comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)
This compound C₃₂H₆₄O₂480.85No experimental data found507[1]No experimental data found
Arachidyl propionate C₂₃H₄₆O₂354.61~37 (Commercial)[2], 40.8 (Estimate)[3], 117.68 (Theoretical)[2]387.08 - 395.40 (Estimated)[4]Begins above melting point
Arachidyl myristate C₃₄H₆₈O₂508.90~38378No experimental data found
Behenyl laurate C₃₄H₆₈O₂508.90No experimental data foundNo experimental data foundNo experimental data found

Note: Some of the presented data are estimated or theoretical and should be confirmed by experimental analysis for critical applications.

Experimental Protocols

To ensure accurate and reproducible thermal analysis of these waxy, long-chain esters, standardized experimental protocols are essential. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to identify any other phase transitions of the long-chain esters.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling system.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid ester sample into a hermetically sealed aluminum pan. The use of hermetically sealed pans is crucial to prevent the loss of any volatile components during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Procedure:

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

  • Heat the sample at a controlled rate, typically 10°C/min, to a temperature sufficiently above its melting point to ensure complete melting (e.g., 100°C).

  • Hold the sample at this temperature for a few minutes to erase any prior thermal history.

  • Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

  • A second heating scan is often performed at the same rate to obtain a clean melting endotherm.

Data Analysis: The melting point is typically determined as the onset or peak of the melting endotherm on the DSC curve. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and determine the decomposition temperature of the long-chain esters.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 5-15 mg of the solid ester sample into a ceramic or aluminum TGA pan.

Experimental Procedure:

  • Place the sample pan into the TGA furnace.

  • Purge the furnace with an inert gas, such as nitrogen, at a typical flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled, linear heating rate, commonly 10°C/min or 20°C/min.

  • Continuously record the sample mass as a function of temperature.

Data Analysis: The onset of decomposition is determined from the TGA curve as the temperature at which a significant weight loss begins. The temperature at which the maximum rate of weight loss occurs can be determined from the peak of the derivative of the TGA curve (DTG curve).

Visualizing Relationships and Structures

To better understand the context of this comparative analysis, the following diagrams illustrate the experimental workflow and the chemical structures of the esters.

Comparative_Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment SampleAcquisition Acquire Ester Samples SampleWeighing Weigh Samples (5-15 mg) SampleAcquisition->SampleWeighing SampleEncapsulation Encapsulate in Pans SampleWeighing->SampleEncapsulation DSC_Analysis DSC Analysis (Heating/Cooling Cycles) SampleEncapsulation->DSC_Analysis TGA_Analysis TGA Analysis (Heating Ramp) SampleEncapsulation->TGA_Analysis MeltingPoint Determine Melting Point & Enthalpy of Fusion DSC_Analysis->MeltingPoint DecompositionTemp Determine Onset of Decomposition TGA_Analysis->DecompositionTemp ComparativeReport Generate Comparison Guide MeltingPoint->ComparativeReport DecompositionTemp->ComparativeReport

Workflow for comparative thermal analysis of esters.

Ester_Structures ArachidylLaurate This compound C₃₂H₆₄O₂ CH₃(CH₂)₁₈CH₂-O-C(=O)-(CH₂)₁₀CH₃ ArachidylPropionate Arachidyl propionate C₂₃H₄₆O₂ CH₃(CH₂)₁₈CH₂-O-C(=O)-CH₂CH₃ ArachidylMyristate Arachidyl myristate C₃₄H₆₈O₂ CH₃(CH₂)₁₈CH₂-O-C(=O)-(CH₂)₁₂CH₃ BehenylLaurate Behenyl laurate C₃₄H₆₈O₂ CH₃(CH₂)₂₀CH₂-O-C(=O)-(CH₂)₁₀CH₃

Chemical structures of the compared esters.

References

A Comparative Review of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have emerged as promising lipid-based nanocarriers for the delivery of therapeutic agents.[1] Both systems offer advantages such as biocompatibility, biodegradability, and the potential for controlled drug release and targeted delivery.[2][3][4] This guide provides a comprehensive comparison of SLNs and NLCs, delving into their structural differences, performance characteristics, and the experimental methodologies used for their evaluation.

Introduction to SLNs and NLCs

SLNs were introduced in the early 1990s as an alternative to traditional colloidal carriers like liposomes and polymeric nanoparticles.[3] They are composed of solid lipids, which are solid at both room and body temperature, stabilized by surfactants in an aqueous phase. However, the highly ordered crystalline structure of the solid lipid matrix in SLNs can lead to limited drug loading capacity and potential drug expulsion during storage.

To overcome these limitations, NLCs were developed as a second generation of lipid nanoparticles. The key difference lies in their lipid core, which is a blend of solid and liquid lipids (oils). This creates a less ordered, imperfect lipid matrix that provides more space for drug molecules, thereby enhancing drug loading capacity and improving physical stability by preventing drug leakage.

Comparative Performance: SLNs vs. NLCs

The incorporation of liquid lipids into the solid matrix gives NLCs several advantages over SLNs. NLCs generally exhibit higher drug loading capacity, improved encapsulation efficiency, and better stability during storage. The less-ordered structure of NLCs minimizes the risk of drug expulsion that can occur from the crystalline matrix of SLNs upon polymorphic transitions.

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Reference
Lipid Core Composition Solid LipidMixture of Solid and Liquid Lipids
Drug Loading Capacity Lower, prone to drug expulsionHigher, reduced drug expulsion
Encapsulation Efficiency Generally lowerGenerally higher
Stability Prone to drug expulsion during storageImproved stability, less drug leakage
Drug Release Often biphasic, potential for burst releaseMore flexible, can be modulated (biphasic or sustained)
Particle Size Typically 50 - 1000 nmTypically 40 - 1000 nm
Cytotoxicity Generally low, depends on lipids and surfactants usedGenerally low, depends on lipids and surfactants used

Experimental Data: A Quantitative Comparison

The following tables summarize experimental data from comparative studies of SLNs and NLCs, highlighting key performance indicators.

Table 1: Comparison of Encapsulation Efficiency and Drug Release for Hydrochlorothiazide

FormulationEncapsulation Efficiency (%)Drug Released after 300 min (%)Reference
SLN~80%~65%
NLC~90%>90%

Table 2: Stability of Efavirenz-Loaded Nanoparticles after 8 Weeks

FormulationStorage ConditionZeta Potential (mV)Encapsulation Efficiency (%)Reference
SLN25 °C/60% RH-40.3>90%
NLC25 °C/60% RH-28>90%
SLN40 °C/75% RH-36.3Decreased
NLC40 °C/75% RH-22Decreased

Table 3: Drug Loss During Storage (6 months at 4°C)

FormulationEncapsulated Drug Loss (%)Reference
SLN15%
NLC<5%

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of lipid nanoparticles. Below are protocols for common techniques.

Preparation of SLNs and NLCs by High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used method for the production of SLNs and NLCs and is suitable for large-scale production.

  • Lipid Phase Preparation: The solid lipid (for SLNs) or the mixture of solid and liquid lipids (for NLCs) is melted at a temperature approximately 5-10 °C above its melting point. The lipophilic drug is dissolved or dispersed in the molten lipid phase.

  • Aqueous Phase Preparation: The aqueous phase is prepared by dissolving the surfactant(s) in purified water and heating it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water pre-emulsion.

  • Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer for a specific number of cycles (typically 3-5) at a defined pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Formation: The resulting hot nanoemulsion is cooled down in an ice bath or at room temperature, leading to the crystallization of the lipid droplets and the formation of SLNs or NLCs.

Preparation of SLNs and NLCs by Solvent Injection

The solvent injection method is a straightforward technique that does not require sophisticated equipment.

  • Organic Phase Preparation: The solid lipid or the lipid mixture and the drug are dissolved in a water-miscible organic solvent (e.g., ethanol, acetone).

  • Aqueous Phase Preparation: The surfactant is dissolved in purified water.

  • Injection: The organic phase is rapidly injected into the continuously stirred aqueous phase using a syringe with a fine needle.

  • Nanoparticle Formation: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid, forming the nanoparticles.

  • Solvent Removal: The organic solvent is subsequently removed by evaporation under reduced pressure or by dialysis.

Characterization of Nanoparticles

Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Protocol: The nanoparticle dispersion is diluted with purified water to an appropriate concentration to avoid multiple scattering effects. The sample is then placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles and calculates the hydrodynamic diameter (particle size) and the PDI, which indicates the width of the size distribution.

Zeta Potential Measurement:

  • Method: Laser Doppler Velocimetry (LDV)

  • Protocol: The nanoparticle dispersion is diluted with a suitable medium (e.g., distilled water or a buffer of known conductivity) and placed in a specialized electrophoretic cell. An electric field is applied across the sample, causing the charged particles to move towards the oppositely charged electrode. The instrument measures the velocity of the particles and calculates the zeta potential, which is an indicator of the surface charge and the physical stability of the colloidal dispersion.

Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Method: Ultracentrifugation or Centrifugal Filter Devices

  • Protocol:

    • A known amount of the nanoparticle dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous phase containing the free, unencapsulated drug.

    • The amount of free drug in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • The Encapsulation Efficiency (EE) and Drug Loading (DL) are calculated using the following formulas:

      • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

      • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study:

  • Method: Dialysis Bag Method

  • Protocol:

    • A specific volume of the nanoparticle dispersion is placed in a dialysis bag with a defined molecular weight cut-off.

    • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) that is maintained at a constant temperature (e.g., 37 °C) and continuously stirred.

    • At predetermined time intervals, samples of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

    • The concentration of the released drug in the collected samples is determined using an appropriate analytical method. The cumulative percentage of drug released is then plotted against time.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the preparation and characterization of SLNs and NLCs.

G Workflow for Preparation of SLNs and NLCs by High-Pressure Homogenization cluster_lipid Lipid Phase cluster_aqueous Aqueous Phase cluster_process Processing cluster_final Final Product A Melt Solid Lipid(s) B Add Liquid Lipid (for NLCs) A->B C Dissolve/Disperse Drug F High-Speed Stirring (Pre-emulsion) C->F D Heat Water E Dissolve Surfactant E->F G High-Pressure Homogenization F->G H Cooling & Crystallization G->H I SLN/NLC Dispersion H->I

Caption: Preparation of SLNs/NLCs via High-Pressure Homogenization.

G Workflow for Characterization of Lipid Nanoparticles cluster_physicochemical Physicochemical Characterization cluster_drug Drug-related Characterization cluster_stability Stability Assessment Start SLN/NLC Dispersion SizePDI Particle Size & PDI (DLS) Start->SizePDI Zeta Zeta Potential (LDV) Start->Zeta EE_DL Encapsulation Efficiency & Drug Loading (Centrifugation & HPLC/UV-Vis) Start->EE_DL Release In Vitro Drug Release (Dialysis) Start->Release Stability Monitor Size, Zeta, EE over time Start->Stability

Caption: Characterization workflow for lipid nanoparticles.

Conclusion

References

Assessing the Interaction of Arachidyl Laurate with Active Pharmaceutical Ingredients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Introduction

Arachidyl laurate, the ester of arachidyl alcohol and lauric acid, is a wax ester with potential applications in pharmaceutical formulations.[1][2] Like other fatty acid esters, it is being explored for its role as an excipient to modify the release of active pharmaceutical ingredients (APIs) and enhance their delivery, particularly in topical and transdermal systems.[3][4] Fatty acid esters are known to function as emollients, solubilizers, and penetration enhancers.[3] Their lipophilic nature allows them to interact with the stratum corneum, the outermost layer of the skin, potentially increasing the permeation of APIs.

This guide provides a comparative analysis of the performance of long-chain fatty acid esters, with a focus on this compound, in modulating API delivery. Due to the limited publicly available data specifically on this compound, this guide synthesizes information from studies on similar fatty acid esters to provide a comprehensive overview for formulation development.

Performance Comparison of Fatty Acid Esters in Drug Delivery

The selection of an appropriate excipient is critical for optimizing the therapeutic efficacy of an API. Fatty acid esters are a versatile class of compounds used to enhance the solubility of poorly water-soluble drugs and improve their penetration through biological membranes.

Solubility Enhancement

The lipophilic character of fatty acid esters makes them effective solubilizing agents for hydrophobic APIs, which is a crucial factor for bioavailability. The ability of an ester to enhance solubility is influenced by its chemical structure, including the chain length of the fatty acid and alcohol components. While specific data for this compound is not extensively published, the general principle is that the ester's miscibility with the API can significantly increase the drug load in lipid-based formulations.

Table 1: Comparative Solubility Enhancement by Different Excipients (Hypothetical Data)

ExcipientModel APISolubility Enhancement FactorReference
This compound(API X - BCS Class II)Data Not Available-
Isopropyl MyristatePentazocine~4.0
Medium-Chain Triglycerides(Generic BCS Class II Drug)Varies
3-Hydroxypropyl Stearate(Various APIs)Promising

Note: The data for Isopropyl Myristate is based on its use as a vehicle for a penetration enhancer, which indirectly relates to its solubilizing capacity. Further research is needed to quantify the specific solubility enhancement of this compound for various APIs.

Skin Penetration Enhancement

Fatty acid esters are widely recognized for their ability to act as skin penetration enhancers. Their mechanism of action is primarily attributed to the disruption of the highly organized lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, creating pathways for the API to permeate through the skin barrier.

Table 2: Comparative Skin Penetration Enhancement by Fatty Acid Esters

EnhancerModel APIEnhancement Ratio (ER)Skin ModelReference
Glyceryl Monocaprylate (10% w/w)Pentazocine~4.0Hairless Mouse
Lauric AcidHydrocortisone>80% ReversibleHuman Stratum Corneum
Oleic Acid(Various APIs)SignificantHuman Stratum Corneum
This compoundData Not AvailableData Not Available--

Note: The Enhancement Ratio (ER) is the factor by which the flux of the API across the skin is increased in the presence of the enhancer compared to the control formulation.

Experimental Protocols

To assess the interaction of this compound with APIs and compare its performance to other excipients, standardized experimental protocols are essential.

Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol is a standard method for evaluating the effect of excipients on the transdermal permeation of an API.

1. Materials and Equipment:

  • Vertical Franz Diffusion Cells

  • Full-thickness or dermatomed human or animal skin (e.g., porcine)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Test formulation (API with this compound in a suitable vehicle)

  • Control formulation (API in the vehicle without this compound)

  • Magnetic stirrer and stir bars

  • HPLC-UV or other validated analytical method for drug quantification

2. Experimental Workflow:

  • Skin Preparation: Excise the skin and, if necessary, remove subcutaneous fat. Cut the skin into sections to fit the diffusion cells.

  • Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C ± 1°C) and degassed receptor medium. Ensure no air bubbles are trapped under the skin.

  • Dosing: Apply a precise amount of the test or control formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and immediately replenish it with an equal volume of fresh receptor medium.

  • Analysis: Quantify the API concentration in the collected samples using a validated analytical method.

3. Data Analysis:

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) over time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

  • Calculate the Enhancement Ratio (ER) by dividing the Jss of the test formulation by the Jss of the control formulation.

Protocol 2: API Solubility Study

This protocol determines the extent to which an excipient can enhance the solubility of an API.

1. Materials and Equipment:

  • API and excipient (this compound and comparators)

  • A series of solvents or a specific vehicle

  • Vials with closures

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

2. Experimental Workflow:

  • Prepare saturated solutions of the API in the chosen vehicle with and without the excipient at various concentrations.

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved API.

  • Carefully collect the supernatant and dilute it appropriately.

  • Quantify the concentration of the dissolved API in the supernatant using a validated analytical method.

Protocol 3: Formulation Stability Study

This protocol assesses the physical and chemical stability of the API within the formulation over time under various environmental conditions.

1. Materials and Equipment:

  • Test formulation containing the API and this compound

  • Control formulation

  • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

  • Validated analytical method for API quantification and degradation product analysis

2. Experimental Workflow:

  • Store the test and control formulations in the stability chambers.

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

  • Analyze the samples for API content, presence of degradation products, and changes in physical appearance (e.g., color, phase separation).

Visualizing Mechanisms and Workflows

Mechanism of Skin Penetration Enhancement

Fatty acid esters, such as this compound, are thought to enhance skin penetration primarily by interacting with and disrupting the lipid lamellae of the stratum corneum. This mechanism can be visualized as a multi-step process.

G Mechanism of Fatty Acid Ester Skin Penetration Enhancement A Topical Application of Formulation with this compound B Partitioning of this compound into the Stratum Corneum A->B C Interaction with Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) B->C D Disruption of Ordered Lipid Lamellae C->D E Increased Fluidity of the Stratum Corneum D->E F Enhanced Diffusion of API through the Stratum Corneum E->F G API reaches Viable Epidermis and Dermis F->G

Caption: Proposed mechanism of skin penetration enhancement by this compound.

Experimental Workflow for In Vitro Release Testing (IVRT)

The in vitro release of an API from a topical formulation is a critical quality attribute. The following workflow illustrates the key steps in a typical IVRT study using a dialysis bag method.

G Workflow for In Vitro Release Testing (IVRT) A Prepare Formulation with API and this compound B Place Formulation into Dialysis Bag A->B C Suspend Dialysis Bag in Release Medium (e.g., PBS) B->C D Maintain Constant Temperature and Agitation C->D E Withdraw Samples from Release Medium at Time Intervals D->E F Analyze API Concentration in Samples (e.g., HPLC) E->F G Plot Cumulative Release vs. Time F->G

Caption: A typical workflow for an in vitro release study of a semi-solid formulation.

Conclusion

This compound, as a long-chain fatty acid ester, holds promise as a pharmaceutical excipient for enhancing the delivery of APIs, particularly in topical and transdermal formulations. While direct comparative data for this compound is limited in the public domain, the established performance of similar fatty acid esters in improving API solubility and skin permeation provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a framework for researchers to systematically evaluate the performance of this compound and compare it with other excipients. Further studies are warranted to generate specific data on this compound's interactions with various APIs to fully elucidate its potential in pharmaceutical development.

References

Benchmarking Arachidyl Laurate: A Comparative Guide to its Performance as a Phase Change Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate Phase Change Material (PCM) is a critical decision in the development of thermal energy storage and management systems, including those integral to pharmaceutical and drug development processes. Arachidyl laurate, a wax ester, presents itself as a potential candidate within the organic PCM category. This guide provides an objective comparison of its performance characteristics against other common PCMs, supported by experimental data and detailed methodologies, to aid in informed material selection.

Quantitative Performance Comparison

The efficacy of a PCM is primarily determined by its thermophysical properties. The following tables summarize the key performance indicators for this compound and a selection of alternative organic and inorganic PCMs.

Table 1: Thermophysical Properties of this compound and Alternative Fatty Acid Ester PCMs

PropertyThis compound (C32H64O2)Methyl Palmitate (C17H34O2)Stearyl Stearate (C36H72O2)
Melting Point (°C) ~65-70 (Estimated)32 - 35[1]62[2]
Latent Heat of Fusion (J/g) Not available~190-210Not available
Molecular Weight ( g/mol ) 480.85[3][4]270.46536.96
Thermal Conductivity (W/m·K) ~0.2 (Typical for organic PCMs)Not availableNot available

Table 2: Performance Comparison with Paraffin and Salt Hydrate PCMs

PropertyThis compound (Organic)Paraffin Wax (RT58) (Organic)Sodium Sulfate Decahydrate (Inorganic)Calcium Chloride Hexahydrate (Inorganic)
Melting Point (°C) ~65-70 (Estimated)5832.429
Latent Heat of Fusion (J/g) Not available~150-160>200170-192
Thermal Conductivity (W/m·K) ~0.2 (Typical)~0.2~0.5~1.28
Density (g/cm³) ~0.86 (Predicted)~0.81.461.71
Phase Segregation NoNoYesYes
Supercooling MinimalMinimalSignificantSignificant
Corrosiveness Non-corrosiveNon-corrosiveCorrosive to some metalsCorrosive to some metals

Experimental Protocols

Accurate and reproducible characterization of PCMs is paramount. The following are detailed methodologies for determining the key performance parameters cited in this guide.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the melting temperature and latent heat of fusion of PCMs.

Protocol:

  • Sample Preparation: A small, representative sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.

  • Measurement Cycle:

    • The sample is cooled to a temperature well below its expected solidification point.

    • It is then heated at a constant rate (e.g., 5-10 °C/min) to a temperature above its melting point.

    • The sample is held at this temperature for a short period to ensure complete melting.

    • Finally, the sample is cooled back to the initial temperature at a constant rate.

  • Data Analysis: The heat flow to the sample is recorded as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting peak, and the latent heat of fusion is calculated by integrating the area of the peak.

T-History Method

The T-history method is an alternative technique for determining the thermophysical properties of PCMs, particularly for larger, more representative samples.

Protocol:

  • Sample and Reference Preparation: A known mass of the PCM is placed in a test tube. A second test tube is filled with a reference material of known specific heat that does not undergo a phase change in the temperature range of interest (e.g., water or a specific oil). Temperature sensors are placed at the center of both the PCM and the reference material.

  • Heating and Cooling: The two test tubes are heated in a constant temperature bath to a temperature above the PCM's melting point and allowed to reach thermal equilibrium. They are then simultaneously removed and allowed to cool in a controlled ambient environment.

  • Data Acquisition: The temperature of the PCM, the reference material, and the ambient environment are recorded over time.

  • Data Analysis: By analyzing the cooling curves of the PCM and the reference material, the melting/solidification temperature, latent heat, and specific heat can be calculated based on the principles of heat transfer.

Transient Hot Wire Method for Thermal Conductivity

This method is commonly used to measure the thermal conductivity of liquids and solids, including PCMs in both their solid and liquid states.

Protocol:

  • Apparatus: A thin platinum wire is suspended in the PCM sample. The wire acts as both a heating element and a temperature sensor.

  • Measurement: A constant electrical current is passed through the wire, causing its temperature to increase. The rate of temperature rise is precisely measured over a short period (typically a few seconds).

  • Calculation: The thermal conductivity of the PCM is determined from the rate of temperature increase of the wire, as the heat generated by the wire dissipates through the surrounding material.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in benchmarking PCMs, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermophysical Analysis cluster_properties Property Determination cluster_comparison Comparative Benchmarking PCM_Selection PCM Selection (this compound & Alternatives) Sample_Weighing Precise Weighing PCM_Selection->Sample_Weighing DSC Differential Scanning Calorimetry (DSC) Sample_Weighing->DSC T_History T-History Method Sample_Weighing->T_History THW Transient Hot Wire (THW) Sample_Weighing->THW Melting_Point Melting Point DSC->Melting_Point Latent_Heat Latent Heat of Fusion DSC->Latent_Heat Specific_Heat Specific Heat DSC->Specific_Heat T_History->Melting_Point T_History->Latent_Heat T_History->Specific_Heat Thermal_Conductivity Thermal Conductivity THW->Thermal_Conductivity Data_Tabulation Data Tabulation Melting_Point->Data_Tabulation Latent_Heat->Data_Tabulation Thermal_Conductivity->Data_Tabulation Specific_Heat->Data_Tabulation Cycling_Stability Cycling Stability Cycling_Stability->Data_Tabulation Performance_Evaluation Performance Evaluation Data_Tabulation->Performance_Evaluation

Experimental workflow for PCM benchmarking.

PCM_Comparison_Logic cluster_pcm_types PCM Types cluster_properties Key Performance Metrics cluster_decision Application Suitability Arachidyl_Laurate This compound (Fatty Acid Ester) High_Latent_Heat High Latent Heat Arachidyl_Laurate->High_Latent_Heat Appropriate_Melting_Point Appropriate Melting Point Arachidyl_Laurate->Appropriate_Melting_Point High_Thermal_Conductivity High Thermal Conductivity Arachidyl_Laurate->High_Thermal_Conductivity Low Good_Cycling_Stability Good Cycling Stability Arachidyl_Laurate->Good_Cycling_Stability Low_Corrosion Low Corrosion Arachidyl_Laurate->Low_Corrosion Minimal_Supercooling Minimal Supercooling Arachidyl_Laurate->Minimal_Supercooling Paraffin Paraffin Wax Paraffin->High_Latent_Heat Paraffin->Appropriate_Melting_Point Paraffin->High_Thermal_Conductivity Low Paraffin->Good_Cycling_Stability Paraffin->Low_Corrosion Paraffin->Minimal_Supercooling Salt_Hydrate Salt Hydrate Salt_Hydrate->High_Latent_Heat Salt_Hydrate->Appropriate_Melting_Point Salt_Hydrate->High_Thermal_Conductivity Salt_Hydrate->Good_Cycling_Stability Prone to degradation Salt_Hydrate->Low_Corrosion Can be corrosive Salt_Hydrate->Minimal_Supercooling Significant Decision Optimal PCM Selection High_Latent_Heat->Decision Appropriate_Melting_Point->Decision High_Thermal_Conductivity->Decision Good_Cycling_Stability->Decision Low_Corrosion->Decision Minimal_Supercooling->Decision

Logical relationship for PCM selection.

References

Safety Operating Guide

Proper Disposal of Arachidyl Laurate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Arachidyl laurate, a wax ester commonly used in research and development, is generally not classified as a hazardous chemical. However, proper disposal procedures are essential to ensure laboratory safety and environmental compliance. This guide provides step-by-step instructions for the safe and responsible disposal of this compound.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves. Ensure that the disposal process is carried out in a well-ventilated area.

Step-by-Step Disposal Procedure

The primary determinant for the disposal of any chemical is its classification as hazardous or non-hazardous, which dictates the appropriate disposal route in accordance with local, state, and federal regulations.

  • Hazard Classification: Based on available Safety Data Sheets (SDS) for similar compounds like lauryl laurate, this compound is not considered a hazardous substance under OSHA's Hazard Communication Standard.[1] However, it is always best practice to consult the specific SDS for the this compound product in your possession.

  • Consult Local Regulations: The most critical step is to consult your institution's Environmental Health and Safety (EHS) office or the relevant local regulatory body for specific disposal guidelines. Disposal regulations can vary significantly by location.

  • Non-Hazardous Waste Disposal: For substances not classified as hazardous, disposal in a permitted landfill is often an acceptable method.[2]

    • Solid Waste: If the this compound is in solid form, it can typically be swept up and placed in a designated container for non-hazardous solid waste.

    • Packaging: Ensure the waste is contained in a sealed, properly labeled container. The label should clearly identify the contents as "this compound" for disposal purposes.

  • Accidental Spills: In the event of a spill, sweep up the solid material and dispose of it according to local regulations.[1] The affected area can then be washed with soap and water.

  • Contaminated Materials: Any materials, such as paper towels or absorbent pads, that have come into contact with this compound should be disposed of in the same manner as the chemical itself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal check_sds Consult Product-Specific Safety Data Sheet (SDS) start->check_sds is_hazardous Is it classified as hazardous waste? check_sds->is_hazardous contact_ehs Contact Institutional Environmental Health & Safety (EHS) for hazardous waste procedures is_hazardous->contact_ehs Yes check_local_reg Consult Local and Institutional Regulations for Non-Hazardous Waste is_hazardous->check_local_reg No end End of Disposal Process contact_ehs->end landfill Dispose as Non-Hazardous Solid Waste (Landfill) in a sealed and labeled container check_local_reg->landfill landfill->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided by your institution's EHS office and local regulatory authorities to ensure full compliance and safety.

References

Safeguarding Your Research: A Guide to Handling Arachidyl Laurate

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for laboratory professionals on the safe handling, personal protective equipment, and disposal of Arachidyl laurate, ensuring operational safety and regulatory compliance.

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount. This guide provides immediate, essential safety and logistical information for the handling of this compound (CAS No. 36617-18-2), a long-chain fatty acid ester. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the substance as a potentially hazardous chemical, is recommended. Always consult your institution's environmental health and safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in its solid, waxy form, a standard suite of personal protective equipment is essential to minimize exposure.

PPE CategoryItemRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes or airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.[1][2][3]
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. A dust mask may be used if creating fine powders.This compound is a solid with low vapor pressure.

Operational Plan: From Receipt to Use

A systematic workflow ensures minimal risk during the handling of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling cluster_disposal Disposal receiving Receiving storage Storage receiving->storage Inspect container weighing Weighing storage->weighing Transport securely dissolving Dissolving weighing->dissolving Use in fume hood if heating waste_collection Waste Collection dissolving->waste_collection Dispose of contaminated materials disposal_pickup Disposal Pickup waste_collection->disposal_pickup Label waste clearly

Figure 1. Workflow for the safe handling of this compound.
Receiving and Inspection

Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the label clearly identifies the contents as this compound.

Storage

Store this compound in a cool, dry, and well-ventilated area.[4] Keep the container tightly closed and away from direct sunlight and heat sources.[4] It is good practice to store it separately from strong oxidizing agents. For long-term stability, especially for unsaturated fatty acid esters, storage in a glass container with a Teflon-lined cap at or below -16°C is recommended.

Handling and Use
  • Ventilation : Handle this compound in a well-ventilated laboratory. If heating the substance or creating a fine powder, perform these actions within a chemical fume hood to minimize inhalation of any potential fumes or dust.

  • Weighing : When weighing the solid, use a balance inside a fume hood or in an area with good local exhaust ventilation to contain any fine particles.

  • Spills : In the event of a spill, clean the area immediately to prevent slips and contamination. For a solid, this may involve carefully sweeping or scooping the material into a designated waste container.

Disposal Plan: Responsible Waste Management

As this compound is not broadly classified as a hazardous chemical, it may fall under the category of non-hazardous laboratory waste. However, institutional and local regulations must be followed.

  • Waste Characterization : In the absence of a specific SDS, it is prudent to treat waste this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) as chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams. Collect it in a designated, leak-proof container with a secure lid.

  • Labeling : Clearly label the waste container with "this compound Waste" and include the date.

  • Disposal Request : Follow your institution's procedures for chemical waste pickup. Do not dispose of solid this compound in the regular trash or pour any solutions down the drain unless explicitly permitted by your EHS department.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment. Always prioritize a culture of safety and consult with your institution's safety professionals for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arachidyl laurate
Reactant of Route 2
Reactant of Route 2
Arachidyl laurate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.